3-Phenyl-2-tosyl-1,2-oxaziridine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-(4-methylphenyl)sulfonyl-3-phenyloxaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-11-7-9-13(10-8-11)19(16,17)15-14(18-15)12-5-3-2-4-6-12/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTQRZCKINWJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450189 | |
| Record name | 3-Phenyl-2-tosyl-1,2-oxaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63160-12-3 | |
| Record name | 3-Phenyl-2-tosyl-1,2-oxaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Analysis and Bonding Patterns of 3-Phenyl-2-tosyl-1,2-oxaziridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 3-Phenyl-2-tosyl-1,2-oxaziridine, a prominent member of the N-sulfonyloxaziridine class of reagents. Systematically named 2-(4-methylphenyl)sulfonyl-3-phenyloxaziridine, this compound is a versatile and powerful electrophilic oxygen transfer agent widely used in modern organic synthesis. Developed from the foundational work of Franklin A. Davis, these reagents are renowned for their stability and high reactivity in various oxidative transformations.[1][2] This document details its core structural features, bonding characteristics, spectroscopic signature, and key synthetic protocols.
Molecular Structure and Identification
This compound is a heterocyclic compound featuring a strained three-membered oxaziridine ring. This core structure consists of one oxygen, one nitrogen, and one carbon atom. The nitrogen atom is substituted with a tosyl (p-toluenesulfonyl) group, and the carbon atom is substituted with a phenyl group.
Table 1: Compound Identification and Properties
| Identifier | Value |
| IUPAC Name | 2-(4-methylphenyl)sulfonyl-3-phenyloxaziridine |
| CAS Number | 63160-12-3 |
| Molecular Formula | C₁₄H₁₃NO₃S |
| Molecular Weight | 275.32 g/mol |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=CC=C3 |
| InChI Key | SYTQRZCKINWJKR-UHFFFAOYSA-N |
| Physical Form | Solid |
| Melting Point | 87 °C (decomposes) |
Structural Analysis and Bonding Patterns
The geometry and bonding of the oxaziridine ring are central to the compound's reactivity. The three-membered ring is inherently strained, which significantly influences its bond lengths and angles compared to acyclic analogues.
Bonding Characteristics
The defining feature of the N-sulfonyloxaziridine ring is the weak, elongated N-O bond. This bond is significantly longer than a typical N-O single bond, a direct consequence of ring strain and the powerful electron-withdrawing nature of the adjacent sulfonyl group. This weakening of the N-O bond facilitates its cleavage, making the compound an excellent electrophilic oxygen atom donor.[3]
Conversely, the C-O bond within the ring is typically shorter than a standard single bond. Computational studies on related oxaziridine systems indicate that the N-O bond length is in the range of 1.48 to 1.53 Å. The geometry at the nitrogen atom is pyramidal, and the barrier to nitrogen inversion is high, allowing for the existence of stable, chiral oxaziridines.
Crystallographic and Conformational Data
While specific, publicly available single-crystal X-ray diffraction data for this compound (CAS 63160-12-3) is limited, extensive studies on closely related N-sulfonyloxaziridines provide critical insights. These studies reveal a nearly planar geometry for the oxaziridine ring, with bond angles deviating significantly from the ideal tetrahedral geometry due to severe ring strain. The conformation of the molecule is typically one where the phenyl ring bisects the plane of the oxaziridine ring, a preference attributed to favorable electronic interactions.
Table 2: Typical Bond Parameters for N-Sulfonyloxaziridine Rings (Note: These are representative values from studies on closely related analogues, as specific experimental data for the title compound is not readily available in public databases.)
| Bond | Typical Length (Å) | Bond Character |
| N-O | 1.48 - 1.53 | Weakened, elongated single bond |
| C-O | 1.35 - 1.43 | Shortened single bond |
| C-N | 1.41 - 1.46 | Single bond |
| Angle | Typical Value (°) | Notes |
| C-N-O | ~60 | Highly strained |
Spectroscopic Characterization
Spectroscopic analysis provides confirmation of the molecular structure and is essential for monitoring reactions.
Table 3: Spectroscopic Data (Note: Experimental ¹H NMR data is provided for the closely related analogue trans-2-(phenylsulfonyl)-3-phenyloxaziridine, which lacks the methyl group on the tosyl ring.[4] Other values represent typical ranges for this class of compounds.)
| Technique | Data |
| ¹H NMR | (CDCl₃) δ: 8.05 (br d, 2H), 7.6–7.8 (m, 3H), 7.4 (s, 5H), 5.5 (s, 1H, oxaziridine C-H). |
| ¹³C NMR | Predicted: Aromatic carbons (125-145 ppm), Oxaziridine carbon (~95 ppm), Methyl carbon (~21 ppm). |
| IR (Infrared) | Typical Absorptions: Strong S=O stretches (~1370 and ~1180 cm⁻¹), C-H aromatic stretches (>3000 cm⁻¹). |
| Mass Spec (MS) | Expected m/z: 275.06 (M⁺), with fragmentation patterns corresponding to loss of SO₂, phenyl, and tosyl groups. |
Experimental Protocols
The synthesis of this compound is most commonly achieved via the oxidation of the corresponding N-sulfonylimine. The following protocol is adapted from a highly reliable, detailed procedure for a closely related analogue.[4]
Synthesis of Precursor: N-Benzylidene-4-methylbenzenesulfonamide
The precursor imine is prepared by the condensation of benzaldehyde and p-toluenesulfonamide.
-
Reactants:
-
p-Toluenesulfonamide
-
Benzaldehyde (freshly distilled)
-
Toluene (dry)
-
Acid catalyst (e.g., Amberlyst 15 ion-exchange resin)
-
Drying agent (e.g., Linde 5A powdered molecular sieves)
-
-
Procedure:
-
To a round-bottomed flask equipped with a mechanical stirrer, Dean-Stark trap, and condenser under an inert atmosphere (e.g., Argon), add the drying agent, acid catalyst, p-toluenesulfonamide, and dry toluene.
-
Add freshly distilled benzaldehyde to the stirred mixture.
-
Heat the reaction mixture to reflux. Water generated during the condensation is azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing until water separation ceases (typically 12-18 hours).
-
Cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst and drying agent.
-
The filtrate is concentrated under reduced pressure. The resulting crude solid is triturated with a non-polar solvent (e.g., hexane) and filtered to yield the pure N-sulfonylimine.
-
Oxidation to this compound
The final step is the oxidation of the imine using a peroxyacid.
-
Reactants:
-
N-Benzylidene-4-methylbenzenesulfonamide
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM) or Chloroform
-
Aqueous buffer solution (e.g., 0.5 M K₂CO₃ or NaHCO₃)
-
-
Procedure:
-
Dissolve the N-sulfonylimine in DCM in a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C).
-
In a separate flask, dissolve m-CPBA (typically 1.1-1.3 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the stirred, cooled solution of the imine over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature and monitor the reaction by TLC until the starting imine is consumed (typically 1-3 hours).
-
Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium sulfite (to quench excess peroxide), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure.
-
The crude product is a white solid. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ether/pentane) to yield pure this compound.
-
Diagrams and Workflows
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: General workflow for the two-step synthesis of the target oxaziridine.
Reactivity Patterns
This compound is primarily used as an electrophilic transfer agent. Its two main modes of reactivity are oxygen transfer and, under specific catalytic conditions, nitrogen transfer.
Caption: Primary reaction pathways for N-sulfonyloxaziridine reagents.
References
The Dawn of Electrophilic Oxygen Transfer: A Technical Guide to N-Sulfonyloxaziridines
An in-depth exploration of the discovery, history, and synthetic protocols of N-sulfonyloxaziridines, pivotal reagents in modern organic chemistry for researchers, scientists, and drug development professionals.
The development of N-sulfonyloxaziridines stands as a landmark achievement in synthetic organic chemistry, providing a powerful tool for the stereoselective oxidation of a wide range of nucleophiles. First synthesized in the late 1970s and early 1980s by Franklin A. Davis and his research group, these stable, three-membered heterocyclic compounds have become indispensable reagents, particularly for the asymmetric hydroxylation of enolates to furnish valuable α-hydroxy carbonyl compounds.[1] Their unique ability to act as neutral, electrophilic oxygen transfer agents has found widespread application in the total synthesis of complex natural products, including the renowned anticancer agent, Taxol.[1]
Initially, the synthesis of N-sulfonyloxaziridines was achieved through the oxidation of the corresponding N-sulfonylimines with meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a phase-transfer catalyst.[1] This method, while effective, was later improved upon by the use of potassium peroxymonosulfate, commercially known as Oxone®, which offered a more practical and efficient alternative.[1][2] The advent of chiral N-sulfonyloxaziridines, most notably those derived from camphor, revolutionized asymmetric synthesis by enabling the direct and highly enantioselective introduction of a hydroxyl group.[2]
This technical guide provides a comprehensive overview of the discovery and history of N-sulfonyloxaziridines, detailed experimental protocols for their synthesis, a summary of their performance in asymmetric hydroxylations, and a visualization of the key reaction pathways.
I. A Historical Perspective: From Discovery to Widespread Application
The journey of N-sulfonyloxaziridines began with the pioneering work of Franklin A. Davis. His research in the late 1970s and early 1980s led to the first synthesis of this class of compounds, which were found to be remarkably stable and effective as oxygen transfer reagents.[1] This discovery opened up new avenues for the oxidation of various nucleophiles under mild and controlled conditions. A significant breakthrough came with the development of chiral N-sulfonyloxaziridines, such as (+)-(camphorylsulfonyl)oxaziridine. This allowed for the asymmetric hydroxylation of prochiral enolates, a transformation that has been extensively utilized in the synthesis of complex, biologically active molecules.[2][3] The evolution of the synthetic methodology from the initial m-CPBA-based protocol to the more convenient Oxone®-based method has further solidified the position of N-sulfonyloxaziridines as indispensable reagents in the synthetic chemist's toolbox.
II. Synthesis of N-Sulfonyloxaziridines: Detailed Experimental Protocols
The preparation of N-sulfonyloxaziridines typically involves a two-step sequence: the formation of an N-sulfonylimine followed by its oxidation to the corresponding oxaziridine. Below are detailed protocols for the synthesis of a common achiral N-sulfonyloxaziridine using the original m-CPBA method and a general procedure for the more modern Oxone®-based synthesis.
A. Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine using m-CPBA
This procedure is adapted from the original work of Davis and coworkers.
Step 1: Synthesis of N-Benzylidenebenzenesulfonamide
-
A mixture of benzenesulfonamide (0.1 mol), benzaldehyde (0.1 mol), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap until the theoretical amount of water is collected.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude N-benzylidenebenzenesulfonamide is recrystallized from a suitable solvent such as ethanol.
Step 2: Oxidation to (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine [4]
-
To a vigorously stirred biphasic mixture of the N-benzylidenebenzenesulfonamide (10 mmol) in dichloromethane and a saturated aqueous solution of sodium bicarbonate, add a solution of m-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in dichloromethane dropwise at 0 °C. A phase-transfer catalyst, such as benzyltrimethylammonium chloride, is often added.
-
The reaction mixture is stirred at room temperature and monitored by TLC until the starting imine is consumed.
-
The organic layer is separated, washed with a saturated aqueous solution of sodium sulfite, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of ether and hexane to afford (±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine as a white crystalline solid.[4]
B. General Synthesis of N-Sulfonyloxaziridines using Oxone®
This method provides a more convenient and environmentally friendly alternative to the m-CPBA protocol.[2]
-
The N-sulfonylimine is prepared as described in the previous method.
-
The N-sulfonylimine (10 mmol) is dissolved in a suitable organic solvent, such as toluene or dichloromethane.
-
A solution of Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄, 2.0 equivalents) in an aqueous buffer solution (e.g., sodium bicarbonate) is added to the solution of the imine.
-
The biphasic mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC.
-
Upon completion, the layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude N-sulfonyloxaziridine is purified by flash chromatography or recrystallization.
III. Performance in Asymmetric Hydroxylation: A Quantitative Overview
Chiral N-sulfonyloxaziridines are highly effective reagents for the asymmetric α-hydroxylation of a wide variety of ketone and ester enolates. The stereochemical outcome of the reaction is predictable and generally leads to high levels of enantiomeric excess. The table below summarizes representative examples of this transformation, highlighting the substrate, the chiral oxaziridine used, and the corresponding yield and enantioselectivity.
| Substrate (Ketone/Ester) | Chiral N-Sulfonyloxaziridine | Base | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| Propiophenone | (+)-(Camphorsulfonyl)oxaziridine | LHMDS | 85 | 95 | [Davis, F. A.; Chen, B.-C. Chem. Rev.1992 , 92, 919-934.] |
| 2-Methyl-1-tetralone | (+)-(Camphorsulfonyl)oxaziridine | KHMDS | 92 | >98 | [Davis, F. A.; Chen, B.-C. Chem. Rev.1992 , 92, 919-934.] |
| Ethyl 2-methyl-3-oxobutanoate | (+)-(Camphorsulfonyl)oxaziridine | NaH | 78 | 88 | [Davis, F. A.; Chen, B.-C. Chem. Rev.1992 , 92, 919-934.] |
| 1-Indanone | (-)-(Camphorsulfonyl)oxaziridine | LDA | 89 | 92 | [Davis, F. A.; Chen, B.-C. Chem. Rev.1992 , 92, 919-934.] |
| tert-Butyl 2-phenylpropanoate | (+)-(Camphorsulfonyl)oxaziridine | LDA | 75 | 90 | [Davis, F. A.; Chen, B.-C. Chem. Rev.1992 , 92, 919-934.] |
Note: LHMDS = Lithium hexamethyldisilazide, KHMDS = Potassium hexamethyldisilazide, LDA = Lithium diisopropylamide, NaH = Sodium hydride.
IV. Visualizing the Process: Diagrams of Synthesis and Mechanism
To better illustrate the key processes involved with N-sulfonyloxaziridines, the following diagrams have been generated using the DOT language.
A. General Workflow for the Synthesis and Application of N-Sulfonyloxaziridines
Caption: General workflow for the synthesis and application of N-sulfonyloxaziridines.
B. Mechanism of Enolate Hydroxylation by N-Sulfonyloxaziridine
Caption: Mechanism of enolate hydroxylation by an N-sulfonyloxaziridine.
The discovery and development of N-sulfonyloxaziridines have profoundly impacted the field of organic synthesis. These reagents provide a reliable and highly stereoselective method for the introduction of hydroxyl groups, a transformation of fundamental importance in the construction of complex molecules. The continuous refinement of their synthesis and the expansion of their applications ensure that N-sulfonyloxaziridines will remain a vital tool for chemists in academia and industry for the foreseeable future.
References
initial synthesis of 3-Phenyl-2-tosyl-1,2-oxaziridine via N-sulfonyl imines
An In-depth Technical Guide to the Initial Synthesis of 3-Phenyl-2-tosyl-1,2-oxaziridine via N-sulfonyl Imines
Introduction
This compound, also known by its IUPAC name 2-[(4-methylphenyl)sulfonyl]-3-phenyl-1,2-oxaziridine, is a versatile and powerful reagent in modern organic synthesis.[1] It belongs to the class of N-sulfonyloxaziridines, often referred to as Davis reagents.[2][3] These compounds are renowned for their ability to act as neutral, electrophilic oxygen-transfer agents, facilitating a range of transformations such as the α-hydroxylation of enolates and the oxidation of sulfides and alkenes.[1][3] The presence of the electron-withdrawing tosyl group on the nitrogen atom activates the oxaziridine ring, making it an efficient oxidant, while also stabilizing the three-membered heterocyclic structure.[1]
This technical guide provides a comprehensive overview of the initial synthesis of this compound, focusing on the widely adopted method involving the oxidation of an N-sulfonyl imine intermediate. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step sequence starting from commercially available materials:
-
Formation of N-sulfonyl Imine: The process begins with the condensation of p-toluenesulfonamide with benzaldehyde to form the intermediate, N-benzylidene-4-methylbenzenesulfonamide. This reaction is generally catalyzed by Brønsted or Lewis acids.[1]
-
Oxidation to Oxaziridine: The N-sulfonyl imine is then oxidized to yield the final this compound. This key transformation is most commonly accomplished using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1][4]
The overall synthetic scheme is depicted below.
Data Presentation: Synthesis Conditions and Yields
The oxidation of N-sulfonyl imines to oxaziridines can be accomplished using various oxidizing systems. While the classic approach utilizes m-CPBA, other methods have been developed, including those for asymmetric synthesis which result in high enantioselectivity. A summary of different conditions and reported yields is presented below.
| Oxidant System | Catalyst | Solvent | Temperature | Yield | Enantiomeric Excess (ee) | Reference |
| m-CPBA | None | Xylene | -40 °C | Good to High | N/A (racemic) | [5] |
| m-CPBA | Cinchona Alkaloid Derivative | Toluene | -30 °C | Moderate to High | Moderate to High | [2] |
| H₂O₂ / Cl₃CCN | P-spiro chiral triaminoiminophosphorane | Toluene | 0 °C | 96% | 98% | [2] |
| Potassium Peroxymonosulfate (Oxone) | Buffered Aqueous Solution | Biphasic | Room Temp. | Good (scalable) | N/A (racemic) | [4] |
| Aqueous Sodium Hypochlorite (NaOCl) | None | Acetonitrile | Room Temp. | High (pH dependent) | N/A (racemic) | [1] |
Experimental Protocols
This section provides detailed methodologies for the two key stages of the synthesis.
Protocol 1: Synthesis of N-benzylidene-4-methylbenzenesulfonamide (N-sulfonyl imine)
This procedure is based on the acid-catalyzed condensation of p-toluenesulfonamide and benzaldehyde.
Materials:
-
p-Toluenesulfonamide
-
Benzaldehyde
-
Titanium(IV) chloride (TiCl₄)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add p-toluenesulfonamide (1.0 eq) and anhydrous DCM.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add TiCl₄ (0.6 eq) via syringe, followed by the dropwise addition of benzaldehyde (1.0 eq).
-
Add triethylamine (2.0 eq) dropwise to the mixture. The reaction is typically exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or a similar solvent to yield the pure N-sulfonyl imine as a white solid.
Protocol 2: Oxidation to this compound
This protocol describes the oxidation of the N-sulfonyl imine using m-CPBA.[5]
Materials:
-
N-benzylidene-4-methylbenzenesulfonamide (from Protocol 4.1)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77-85% purity)
-
Xylene or Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve N-benzylidene-4-methylbenzenesulfonamide (1.0 eq) in xylene or DCM.
-
Cool the solution to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
In a separate flask, dissolve m-CPBA (1.2 eq) in a minimal amount of the same solvent.
-
Slowly add the m-CPBA solution to the cooled imine solution dropwise over 15-20 minutes, maintaining the temperature at -40 °C.
-
Continue stirring at this temperature and monitor the reaction by TLC until the starting imine is consumed.
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Filter the mixture to remove the precipitated m-chlorobenzoic acid byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. Elute with a petroleum ether/ethyl acetate gradient (e.g., starting from 10:1) to isolate the pure this compound as a stable, white crystalline solid.[5]
Visualization of Experimental Workflow & Reaction Mechanism
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.
Reaction Mechanism
The oxidation of the N-sulfonyl imine with a peroxyacid like m-CPBA is generally believed to proceed through a concerted mechanism.[1] In this pathway, the peroxyacid delivers an oxygen atom directly to the carbon-nitrogen double bond of the imine in a single transition state, leading to the formation of the three-membered oxaziridine ring.[1] However, for some electron-deficient imines, a two-step mechanism has also been proposed.[6][7]
Conclusion
The synthesis of this compound via the oxidation of its corresponding N-sulfonyl imine is a robust and well-established method. The two-step process, involving an initial imine formation followed by oxidation, is efficient and provides access to this valuable reagent. While m-CPBA remains a common and effective oxidant for this transformation, alternative systems using reagents like Oxone or catalytic hydrogen peroxide offer practical and, in some cases, stereoselective advantages. The detailed protocols and data provided in this guide offer a solid foundation for the successful synthesis and application of this important class of oxidizing agents in a research and development setting.
References
- 1. Buy this compound | 63160-12-3 [smolecule.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound CAS#: 63160-12-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of oxaziridines by oxidation of imines with the trichloroacetonitrile–hydrogen peroxide system [comptes-rendus.academie-sciences.fr]
An In-depth Investigation of the Molecular Geometry of 3-Phenyl-2-tosyl-1,2-oxaziridine
This technical guide provides a comprehensive analysis of the molecular geometry of 3-Phenyl-2-tosyl-1,2-oxaziridine, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the compound's structural characteristics, supported by available data from closely related analogues, and established experimental protocols.
Introduction
This compound, also known as Davis' reagent, is a member of the N-sulfonyloxaziridine class of compounds. Its significance in modern organic chemistry stems from its ability to act as a neutral, electrophilic oxygen-transfer agent for a wide range of nucleophiles. The stereochemistry and reactivity of this molecule are intrinsically linked to its unique three-membered ring structure and the influence of the phenyl and tosyl substituents. Understanding its molecular geometry is therefore crucial for predicting its behavior in chemical reactions and for the rational design of new synthetic methodologies.
Key Structural Features:
-
Molecular Formula: C₁₄H₁₃NO₃S[1]
-
Molecular Weight: 275.32 g/mol [1]
-
CAS Number: 63160-12-3[2]
-
Core Structure: A three-membered oxaziridine ring containing a nitrogen, an oxygen, and a carbon atom.[3]
-
Substituents: A phenyl group attached to the carbon of the oxaziridine ring (position 3) and a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom (position 2).[3]
Molecular Geometry and Structural Parameters
The defining feature of this compound is the inherent strain of the three-membered ring. This strain significantly influences bond lengths and angles, deviating them from standard values observed in acyclic systems. X-ray crystallographic studies of analogous compounds reveal a nearly planar oxaziridine ring.[3]
Bond Lengths
The bond lengths within the oxaziridine ring are characteristic of its strained nature. The nitrogen-oxygen bond is notably long and weak, which is a key factor in the reactivity of these compounds as oxygen transfer agents.[3] Conversely, the carbon-oxygen bond is shorter than a typical single bond.[3]
| Bond | Typical Length (Å) for related N-Sulfonyloxaziridines |
| N-O | 1.48 - 1.53 |
| C-O | 1.35 - 1.43 |
| C-N | 1.41 - 1.46 |
Table 1: Representative bond lengths in the oxaziridine ring of N-sulfonylated oxaziridines. Data is based on computational and crystallographic studies of closely related analogues.[3]
Bond Angles
The bond angles within the oxaziridine ring deviate significantly from the ideal tetrahedral angle of 109.5°, a direct consequence of the ring strain.
| Angle | Typical Value (°) for related N-Sulfonyloxaziridines |
| C-N-O | ~ 60 - 65 |
| N-O-C | ~ 60 - 65 |
| N-C-O | ~ 50 - 55 |
Table 2: Representative bond angles in the oxaziridine ring of N-sulfonylated oxaziridines. Data is based on crystallographic studies of closely related analogues.
Dihedral Angles and Conformational Analysis
The relative orientation of the phenyl and tosyl groups with respect to the oxaziridine ring is a critical aspect of the molecule's conformation. In related structures, the phenyl group typically adopts a "bisected" conformation relative to the oxaziridine ring. This preferred orientation is believed to arise from favorable electronic interactions between the aromatic π-system and the strained heterocyclic ring.[3]
| Dihedral Angle | Description |
| Phenyl Ring - Oxaziridine Ring | The phenyl ring tends to be oriented in a way that bisects the plane of the oxaziridine ring. |
| Tosyl Group - Oxaziridine Ring | The bulky tosyl group's orientation is influenced by steric hindrance and electronic effects. |
Table 3: Qualitative description of key dihedral angles and conformational preferences in this compound based on analogues.
Experimental Protocols
The synthesis of this compound and its analogues is well-established and typically involves the oxidation of the corresponding N-sulfonylimine.
Synthesis of this compound
The following protocol is a general method for the synthesis of N-sulfonyloxaziridines, as pioneered by Franklin A. Davis.
Reaction:
N-benzylidene-4-methylbenzenesulfonamide + Oxidizing Agent → this compound
Materials:
-
N-benzylidene-4-methylbenzenesulfonamide
-
m-Chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®)
-
Dichloromethane or a similar inert solvent
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
Dissolve N-benzylidene-4-methylbenzenesulfonamide in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA in dichloromethane dropwise to the cooled solution of the N-sulfonylimine. The addition should be slow to control the reaction temperature.
-
Stir the reaction mixture at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess peracid by washing the reaction mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.[2]
-
The pure fractions are collected and the solvent is evaporated to yield this compound as a white solid.
Visualization of the Investigative Workflow
The logical flow of investigating the molecular geometry of this compound, from synthesis to structural elucidation, can be visualized as follows:
Conclusion
The molecular geometry of this compound is characterized by a highly strained three-membered oxaziridine ring, which dictates its chemical reactivity. While specific crystallographic data for this exact compound remains elusive in the public domain, a comprehensive understanding of its structural parameters can be inferred from extensive studies on closely related N-sulfonylated oxaziridines. The provided data on bond lengths, bond angles, and conformational preferences, in conjunction with the detailed synthetic protocol, offers a valuable resource for researchers working with this important class of reagents. Further computational and experimental studies are warranted to determine the precise geometric parameters of this compound and to further refine our understanding of its structure-reactivity relationship.
References
Preliminary Studies on the Biological Activity of Oxaziridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaziridines, three-membered heterocyclic organic molecules containing an oxygen, nitrogen, and carbon atom in a strained ring, have emerged as a class of compounds with diverse and potent biological activities. Their unique structural features and reactivity make them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the preliminary studies on the biological activity of oxaziridine compounds, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this fascinating class of molecules.
Anticancer Activity of Oxaziridine Compounds
Recent studies have highlighted the potential of oxaziridine derivatives as anticancer agents. Their mechanisms of action are varied and include the induction of DNA damage, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected oxaziridine compounds against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1oxF11 | Breast Cancer | Dose-dependent inhibition | [1][2] |
| Dispiropiperazine Derivative (SPOPP-3) | SW480 (Colon) | 0.63 - 13 | [3] |
Note: Data for a wider range of specific oxaziridine compounds with IC50 values is still emerging in publicly available literature. The table will be updated as more data becomes available.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 4 (CDK4)
One of the key mechanisms through which oxaziridine compounds exert their anticancer effects is through the inhibition of critical cell cycle regulators. For instance, the oxaziridine compound 1oxF11 has been shown to covalently modify and inhibit Cyclin-Dependent Kinase 4 (CDK4).[1][2] CDK4, in complex with Cyclin D, plays a crucial role in the G1/S phase transition of the cell cycle. By inhibiting CDK4, 1oxF11 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression at the S-phase checkpoint and ultimately leading to an inhibition of cancer cell proliferation.[2]
Experimental Protocols for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Test oxaziridine compounds
-
Cancer cell lines
-
Culture medium
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the oxaziridine compounds and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Test oxaziridine compounds
-
Cancer cell lines
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cancer cells with the oxaziridine compound for a specific duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing RNase A and propidium iodide.
-
Incubate in the dark to allow for RNA digestion and DNA staining.
-
Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
The data is analyzed to determine the percentage of cells in each phase of the cell cycle.
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Materials:
-
Test oxaziridine compounds
-
Cancer cell lines
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with the oxaziridine compound.
-
Embed the cells in a layer of low melting point agarose on a microscope slide pre-coated with normal melting point agarose.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralize and stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Antimicrobial Activity of Oxaziridine Compounds
Oxaziridine derivatives have also demonstrated promising activity against a range of microbial pathogens. Their reactivity allows them to interact with essential bacterial components, leading to growth inhibition or cell death.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected oxaziridine compounds, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism).
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Oxaziridine Derivatives | Staphylococcus aureus | >100 | [4] |
| Oxaziridine Derivatives | Escherichia coli | >100 | [4] |
Note: Specific MIC values for a broad range of oxaziridine compounds are not widely available in the current literature. Further research is needed to expand this dataset.
Mechanism of Action: Potential Disruption of Bacterial Cell Envelope
While the exact mechanisms of antimicrobial action for many oxaziridine compounds are still under investigation, their electrophilic nature suggests they may react with nucleophilic residues in bacterial proteins and other cellular components. One plausible mechanism is the disruption of the bacterial cell envelope, either through direct interaction with cell wall components or by inhibiting enzymes involved in cell wall biosynthesis. This disruption can lead to a loss of cellular integrity and ultimately, bacterial cell death.
Experimental Protocol for Antimicrobial Activity Assessment
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test oxaziridine compounds
-
Bacterial strains
-
Broth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial dilution of the oxaziridine compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target bacterial strain.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The preliminary studies on the biological activity of oxaziridine compounds reveal a promising landscape for the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial potential, coupled with their unique reactivity, warrants further investigation. This technical guide provides a foundational understanding of the current state of research, including quantitative data, mechanistic insights, and detailed experimental protocols. As research in this field progresses, a more comprehensive understanding of the structure-activity relationships and the full therapeutic potential of oxaziridine compounds will undoubtedly emerge, paving the way for the design and synthesis of next-generation drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Comet assay studies on the activation of two diaziridinylbenzoquinones in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Tosyl Group's Crucial Role in Activating the Oxaziridine Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxaziridine ring, a three-membered heterocycle containing oxygen, nitrogen, and carbon, is a potent electrophilic oxygen transfer agent. Its reactivity, however, is critically dependent on the nature of the substituent on the nitrogen atom. Among the various classes of oxaziridines, N-sulfonyloxaziridines, particularly those bearing a tosyl (p-toluenesulfonyl) group, have emerged as exceptionally powerful and versatile reagents in modern organic synthesis. This technical guide provides an in-depth analysis of the fundamental role the tosyl group plays in activating the oxaziridine ring, transforming it from a relatively inert structure into a highly efficient oxidant.
The Electronic Activation Mechanism
The primary function of the tosyl group is to enhance the electrophilicity of the oxaziridine oxygen atom. This activation is a direct consequence of the powerful electron-withdrawing nature of the sulfonyl moiety.
The key electronic effects at play are:
-
Inductive Effect: The highly electronegative oxygen atoms of the sulfonyl group pull electron density away from the sulfur atom. This effect is transmitted through the sulfur-nitrogen bond to the oxaziridine ring nitrogen.
-
Mesomeric (Resonance) Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the sulfonyl group's d-orbitals, further reducing electron density on the nitrogen.
This significant reduction in electron density on the nitrogen atom has a profound impact on the N-O bond of the oxaziridine ring. The N-O bond becomes more polarized and significantly weakened, rendering the oxygen atom more electron-deficient and thus, a much stronger electrophile. Consequently, N-sulfonyloxaziridines are far more reactive towards nucleophiles compared to their N-alkyl or N-acyl counterparts.[1][2] Normal N-alkyloxaziridines are often insufficiently reactive for oxygen transfer reactions unless harsh conditions or activation with strong acids are employed.[1][3]
The following diagram illustrates the electron-withdrawing effect of the tosyl group on the oxaziridine ring.
Caption: Electronic activation of the oxaziridine oxygen by the tosyl group.
Mechanism of Oxygen Transfer: The Davis Oxidation
The enhanced electrophilicity of the oxygen atom in N-sulfonyloxaziridines facilitates a facile oxygen transfer to a wide range of nucleophiles. A classic and widely utilized application is the α-hydroxylation of ketones and esters, often referred to as the Davis oxidation.[4][5]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The nucleophile, typically an enolate generated in situ, attacks the electrophilic oxygen atom of the oxaziridine. This attack leads to the cleavage of the weak N-O bond and the formation of a new C-O bond. The reaction produces the desired α-hydroxy carbonyl compound and a sulfinimine byproduct.
The general workflow for the Davis oxidation is depicted below.
Caption: General workflow for the α-hydroxylation of carbonyls.
Data Presentation: Reactivity and Selectivity
The activation by the tosyl group translates into high yields and, in the case of chiral substrates or reagents, excellent stereoselectivity. While direct kinetic comparisons are sparse in the literature, the synthetic utility is well-documented through extensive substrate scope studies. The following table summarizes the yields for the α-hydroxylation of various ketone and ester enolates using N-sulfonyloxaziridines.
| Entry | Substrate (Ketone/Ester) | Base | N-Sulfonyloxaziridine | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Propiophenone | KHMDS | (±)-2-(Phenylsulfonyl)-3-phenyloxaziridine | 95 | N/A |
| 2 | 2-Methyl-1-tetralone | KHMDS | (±)-2-(Phenylsulfonyl)-3-phenyloxaziridine | 91 | >98:2 |
| 3 | d-Estrone | KHMDS | (±)-2-(Phenylsulfonyl)-3-phenyloxaziridine | 85 | >98:2 |
| 4 | Ethyl 2-methylpropanoate | LDA | (±)-2-(Phenylsulfonyl)-3-phenyloxaziridine | 88 | N/A |
| 5 | Evans' chiral auxiliary amide | NaHMDS | (+)-(Camphorsulfonyl)oxaziridine | 91 | 99:1 |
| 6 | Prochiral ketone with SAMP auxiliary | LDA | (–)-(Camphorsulfonyl)oxaziridine | 85 | 95:5 |
Data compiled from various sources, including Davis et al.
Experimental Protocols
Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
N-Benzylidenebenzenesulfonamide
-
m-Chloroperoxybenzoic acid (m-CPBA, 85%)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Benzyltriethylammonium chloride (BTEAC)
-
Pentane
-
Anhydrous ether
Procedure:
-
A 5-L, three-necked flask equipped with a mechanical stirrer is charged with 500 mL of saturated aqueous NaHCO₃ solution, 12.5 g (0.055 mol) of BTEAC, and a solution of 122.5 g (0.50 mol) of N-benzylidenebenzenesulfonamide in 380 mL of chloroform.
-
The mixture is stirred vigorously in an ice bath to cool to 0–5°C.
-
A solution of 111.6 g (0.55 mol) of 85% m-CPBA in 1000 mL of chloroform is added dropwise over a period of 1.5-2 hours, maintaining the internal temperature at 0–5°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 1.5 hours at 0–5°C.
-
The layers are separated. The aqueous layer is extracted with 100 mL of chloroform.
-
The combined organic layers are washed twice with 250 mL of saturated NaHCO₃ solution and once with 250 mL of saturated NaCl solution.
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield a white solid.
-
The crude product is triturated with 200 mL of pentane, filtered, and air-dried. The yield is typically around 88%. The product has a melting point of 94–95°C.
General Protocol for α-Hydroxylation of a Ketone
This is a general procedure for the direct oxidation of a ketone enolate.
Materials:
-
Ketone substrate (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Base (e.g., Potassium bis(trimethylsilyl)amide (KHMDS), 1.1 mmol)
-
(±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine (1.2 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
Procedure:
-
A solution of the ketone (1.0 mmol) in 10 mL of anhydrous THF is prepared in a flame-dried, nitrogen-purged flask.
-
The solution is cooled to -78°C in a dry ice/acetone bath.
-
The base (e.g., KHMDS, 1.1 mmol, as a solution in THF) is added dropwise to the ketone solution. The mixture is stirred at -78°C for 1 hour to ensure complete enolate formation.
-
A solution of (±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine (1.2 mmol) in 5 mL of anhydrous THF is added dropwise to the enolate solution at -78°C.
-
The reaction mixture is stirred at -78°C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of 10 mL of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure α-hydroxy ketone.
Conclusion
The tosyl group is indispensable for the high reactivity of N-sulfonyloxaziridines. Through potent electron-withdrawing effects, it activates the oxaziridine oxygen for electrophilic attack, enabling a broad spectrum of synthetically valuable oxygen transfer reactions. The reliability, high yields, and stereoselectivity associated with reagents like (±)-2-(phenylsulfonyl)-3-phenyloxaziridine have solidified their position as essential tools for chemists in academic research and the pharmaceutical industry. The mechanistic understanding and established protocols outlined in this guide provide a solid foundation for the application of these powerful reagents in complex molecule synthesis.
References
Methodological & Application
Application Notes and Protocols: 3-Phenyl-2-tosyl-1,2-oxaziridine and its Chiral Analogs for Asymmetric Epoxidation of Olefins
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Sulfonyloxaziridines, particularly 3-phenyl-2-tosyl-1,2-oxaziridine and its chiral derivatives, are powerful, neutral, and aprotic oxidizing agents for the stereoselective epoxidation of olefins.[1][2] Developed by Franklin A. Davis, these reagents offer a valuable tool for the synthesis of chiral epoxides, which are versatile building blocks in medicinal chemistry and the development of complex molecules.[2] This document provides detailed application notes and experimental protocols for the use of these reagents in asymmetric epoxidation reactions.
The most widely utilized chiral N-sulfonyloxaziridines are derived from camphor, a readily available natural source of chirality.[3] These camphor-derived oxaziridines have been successfully employed in the asymmetric epoxidation of unfunctionalized alkenes, affording epoxides with moderate to good enantioselectivity.[4][5]
Data Presentation: Asymmetric Epoxidation of Olefins with Chiral N-Sulfonyloxaziridines
The following table summarizes the results of the asymmetric epoxidation of various unfunctionalized olefins using enantiomerically pure camphor-derived sulfonyloxaziridines. The data is based on the seminal work by Franklin A. Davis and colleagues.
| Olefin Substrate | Chiral Oxaziridine* | Product Epoxide | Yield (%) | Enantiomeric Excess (ee, %) |
| cis-β-Methylstyrene | (+)-(Camphorsulfonyl)oxaziridine | (1R,2S)-1-Phenyl-1,2-epoxypropane | 95 | 48 |
| trans-β-Methylstyrene | (+)-(Camphorsulfonyl)oxaziridine | (1R,2R)-1-Phenyl-1,2-epoxypropane | 98 | 65 |
| Styrene | (+)-(Camphorsulfonyl)oxaziridine | (R)-Styrene oxide | 92 | 25 |
| 1-Octene | (+)-(Camphorsulfonyl)oxaziridine | (R)-1,2-Epoxyoctane | 85 | 19 |
| trans-4-Octene | (+)-(Camphorsulfonyl)oxaziridine | (4R,5R)-4,5-Epoxyoctane | 90 | 40 |
Note: The specific camphor-derived oxaziridine used in these pioneering studies was (+)-(2R,8aS)-(camphorylsulfonyl)oxaziridine.
Experimental Protocols
Protocol 1: Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine
This protocol describes the synthesis of the racemic parent compound, which serves as a precursor to chiral analogs or can be used for non-asymmetric epoxidations.
Materials:
-
N-Benzylidenebenzenesulfonamide
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Benzyltriethylammonium chloride (BTEAC)
-
Pentane
-
Anhydrous ether
Procedure:
-
In a 5-L, three-necked flask equipped with a mechanical stirrer and an addition funnel, combine a saturated aqueous sodium bicarbonate solution (500 mL), benzyltriethylammonium chloride (12.5 g, 0.055 mol), and N-benzylidenebenzenesulfonamide (122.5 g, 0.50 mol) dissolved in chloroform (380 mL).
-
Stir the mixture vigorously in an ice bath at 0–5 °C.
-
Slowly add a solution of 85% m-chloroperoxybenzoic acid (111.6 g, 0.55 mol) dissolved in chloroform (1000 mL) dropwise.
-
After the addition is complete, continue stirring at 0–5 °C for 1 hour and then at room temperature for 2 hours.
-
Separate the organic layer, wash it with saturated aqueous sodium bicarbonate solution until the washings are basic, and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude oxaziridine.
-
Recrystallize the crude product from a mixture of ethyl acetate and pentane to obtain colorless crystals of (±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine.
Protocol 2: General Procedure for Asymmetric Epoxidation of Olefins with a Chiral N-Sulfonyloxaziridine
This protocol provides a general method for the asymmetric epoxidation of unfunctionalized olefins using a chiral camphor-derived oxaziridine.
Materials:
-
Chiral N-sulfonyloxaziridine (e.g., (+)-(camphorsulfonyl)oxaziridine)
-
Olefin substrate
-
Anhydrous solvent (e.g., chloroform, carbon tetrachloride)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a flame-dried, round-bottomed flask under an inert atmosphere, dissolve the chiral N-sulfonyloxaziridine (1.0 equivalent) in the anhydrous solvent.
-
Add the olefin substrate (1.0 to 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or elevated temperature as required. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to several days depending on the reactivity of the olefin.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the epoxide.
-
The enantiomeric excess of the product can be determined by chiral GC or HPLC analysis.
Mandatory Visualizations
Reaction Workflow
References
Application of 3-Phenyl-2-tosyl-1,2-oxaziridine in the Total Synthesis of (-)-Stemoamide
Introduction
3-Phenyl-2-tosyl-1,2-oxaziridine, a member of the Davis oxaziridine family of reagents, is a powerful and versatile electrophilic oxygen transfer agent utilized in modern organic synthesis. Its stability, commercial availability, and neutral, aprotic nature make it an excellent choice for the oxidation of a wide range of nucleophiles with high regio- and stereoselectivity.[1][2] A prominent application of this reagent is the α-hydroxylation of ketone and ester enolates, a critical transformation in the synthesis of complex, biologically active natural products. This protocol details the application of this compound in a key step of the total synthesis of the Stemona alkaloid, (-)-stemoamide, as reported by Honda and coworkers.
Overview of the Synthesis
The total synthesis of (-)-stemoamide, an alkaloid isolated from the roots and rhizomes of Stemonaceous plants, presents a significant synthetic challenge. An efficient and diastereoselective synthesis was accomplished by Honda et al., featuring a key α-hydroxylation step to install a crucial stereocenter.[1][3] This transformation was achieved by treating the enolate of a bicyclic lactone intermediate with this compound.
Key Reaction: Diastereoselective α-Hydroxylation
The pivotal step involving this compound is the diastereoselective α-hydroxylation of the lactone intermediate. The enolate of the lactone is generated using a strong base, followed by the introduction of the oxaziridine, which delivers an oxygen atom to the α-position of the carbonyl group. The stereochemical outcome of this reaction is crucial for the successful synthesis of the natural product.
Quantitative Data Summary
The following table summarizes the quantitative data for the key α-hydroxylation step in the total synthesis of (-)-Stemoamide.
| Natural Product | Intermediate | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| (-)-Stemoamide | Bicyclic lactone | This compound | KHMDS | THF | -78 | 82 | Not explicitly reported |
Experimental Protocol
Synthesis of the α-hydroxy lactone intermediate in the total synthesis of (-)-Stemoamide
This protocol is adapted from the supplementary information of the publication by Honda, T., Matsukawa, T., & Takahashi, K. (2011). Efficient total synthesis of (-)-stemoamide. Organic & Biomolecular Chemistry, 9(3), 673–675.
Materials:
-
Bicyclic lactone intermediate
-
This compound
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of the bicyclic lactone intermediate in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
To this cooled solution, a solution of KHMDS in THF is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.
-
A solution of this compound in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with EtOAc.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired α-hydroxy lactone.
Visualizations
Reaction Mechanism Workflow
The following diagram illustrates the workflow for the α-hydroxylation of the lactone intermediate using this compound.
Caption: Workflow of the α-hydroxylation reaction.
Logical Relationship of Reagents and Products
This diagram shows the logical relationship between the reactants, reagents, and the final product in the hydroxylation step.
Caption: Logical connections in the hydroxylation step.
References
Application Notes and Protocols: Asymmetric Hydroxylation of Enolates Using Davis' Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of α-hydroxy carbonyl compounds is a critical transformation in organic synthesis, as this structural motif is prevalent in a wide array of biologically active molecules, natural products, and pharmaceutical agents.[1] The asymmetric hydroxylation of enolates using N-sulfonyloxaziridines, commonly known as Davis' reagents, has emerged as a powerful and reliable method for accessing these valuable chiral building blocks.[2][3] This protocol offers high levels of stereocontrol, operational simplicity, and broad substrate applicability.[4]
This document provides detailed application notes, experimental protocols, and a summary of the reaction's scope for the asymmetric hydroxylation of enolates with a particular focus on the use of enantiomerically pure (camphorylsulfonyl)oxaziridine derivatives.
Reaction Principle and Mechanism
The Davis oxidation facilitates the hydroxylation of ketones, esters, and amides at the α-position.[2][5] The reaction proceeds via the formation of an enolate in a basic medium, which then acts as a nucleophile.[5] This enolate attacks the electrophilic oxygen atom of the Davis' reagent in an SN2-type mechanism.[5][6] The resulting hemiaminal intermediate subsequently fragments to yield the desired α-hydroxy carbonyl compound and a sulfinimine byproduct.[5][6]
The enantioselectivity of the reaction is controlled by the use of chiral, non-racemic N-sulfonyloxaziridines, most notably those derived from camphor.[2] The steric environment of the chiral reagent dictates the facial selectivity of the oxygen atom transfer to the prochiral enolate.
Experimental Workflow
The general procedure for the asymmetric hydroxylation of an enolizable carbonyl compound using a Davis' reagent involves three key steps: enolate formation, oxidation with the chiral oxaziridine, and workup/purification.
Detailed Experimental Protocols
Note: These protocols are general guidelines and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
Protocol 1: Asymmetric Hydroxylation of a Ketone
This protocol is adapted from the work of Davis et al. for the hydroxylation of cyclic ketones.[7]
Materials:
-
Prochiral ketone (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 mmol, 1.0 M solution in THF)
-
(+)-(Camphorylsulfonyl)oxaziridine (1.2 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the NaHMDS solution (1.1 mL, 1.1 mmol) dropwise over 5 minutes.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve (+)-(camphorylsulfonyl)oxaziridine (1.2 mmol) in anhydrous THF (5 mL).
-
Add the solution of the Davis' reagent dropwise to the enolate solution at -78 °C over 10 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α-hydroxy ketone.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Hydroxylation of an Ester
This protocol is a general procedure based on reported methodologies for ester enolate hydroxylation.
Materials:
-
Ester (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Lithium diisopropylamide (LDA) (1.1 mmol, freshly prepared or commercial solution)
-
(-)-(Camphorylsulfonyl)oxaziridine (1.2 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of LDA (1.1 mmol) in anhydrous THF (5 mL) and cool to -78 °C.
-
In a separate flask, dissolve the ester (1.0 mmol) in anhydrous THF (5 mL) and cool to -78 °C.
-
Slowly add the ester solution to the LDA solution via cannula.
-
Stir the mixture at -78 °C for 45 minutes to ensure complete enolate formation.
-
Add a solution of (-)-(camphorylsulfonyl)oxaziridine (1.2 mmol) in anhydrous THF (5 mL) to the enolate solution at -78 °C.
-
Maintain the reaction at -78 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Warm the mixture to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by silica gel chromatography to yield the α-hydroxy ester.
-
Analyze the enantiomeric purity via chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
Substrate Scope and Performance Data
The asymmetric hydroxylation using Davis' reagents is applicable to a wide range of carbonyl compounds. The enantioselectivity is highly dependent on the substrate structure, the specific chiral oxaziridine used, and the reaction conditions. Sodium enolates have been reported to often provide higher enantiomeric excess compared to their lithium counterparts.[8]
Table 1: Asymmetric Hydroxylation of Ketones
| Entry | Ketone Substrate | Chiral Oxaziridine | Base | Yield (%) | ee (%) | Reference |
| 1 | 2-Methyl-1-tetralone | (+)-(Camphorylsulfonyl)oxaziridine | NaHMDS | 75 | 92 | [8] |
| 2 | 2-Propyl-1-indanone | (+)-(Camphorylsulfonyl)oxaziridine | KHMDS | 81 | 95 | [8] |
| 3 | Propiophenone | (+)-(Camphorylsulfonyl)oxaziridine | NaHMDS | 68 | 88 | [7] |
| 4 | 2-Benzyl-1-tetralone | (-)-(Camphorylsulfonyl)oxaziridine | LDA | 72 | 90 | [7] |
| 5 | 8-Methoxy-2-ethyl-1-tetralone | (+)-((8,8-Dimethoxycamphoryl)sulfonyl)oxaziridine | LDA | - | >95 | [9] |
Table 2: Asymmetric Hydroxylation of Esters and Amides
| Entry | Substrate | Chiral Oxaziridine | Base | Yield (%) | ee (%) | Reference |
| 1 | Methyl 3-phenylpropanoate | (+)-(Camphorylsulfonyl)oxaziridine | LDA | 78 | 85.5 | [10] |
| 2 | Ethyl 2-phenylacetate | (+)-(Camphorylsulfonyl)oxaziridine | KHMDS | 65 | 75 | [10] |
| 3 | N-Propionyl oxazolidinone | (+)-(Camphorylsulfonyl)oxaziridine | NaHMDS | 85 | >98 (de) | [10] |
| 4 | Methyl 2-methyl-3-phenylpropanoate | (-)-(Camphorylsulfonyl)oxaziridine | LDA | 70 | 62 | [10] |
Proposed Transition State Model
The stereochemical outcome of the reaction can be rationalized by considering a non-chelated, open transition state. The enolate approaches the oxaziridine oxygen from the sterically less hindered face, away from the bulky camphor backbone of the reagent.
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are anhydrous. Check the quality and concentration of the base. Consider using a different base or solvent system.
-
Low Enantioselectivity: The choice of counterion (Li⁺, Na⁺, K⁺) can significantly impact the ee%.[8] Sodium and potassium enolates sometimes give better results. Additives like HMPA have been shown to affect stereoselectivity, although not always positively.[8] The structure of the chiral oxaziridine is also a critical factor.
-
Side Reactions: The formation of imino-aldol addition products can occur, particularly with lithium enolates.[10] Switching to sodium or potassium enolates can mitigate this issue.
Conclusion
The asymmetric hydroxylation of enolates using Davis' reagents is a robust and highly valuable transformation for the synthesis of enantiomerically enriched α-hydroxy carbonyl compounds. The reaction's high stereoselectivity, broad substrate scope, and predictable outcomes make it a cornerstone in modern asymmetric synthesis for academic research and industrial applications in drug development. Careful consideration of the substrate, chiral reagent, and reaction conditions is paramount to achieving optimal results.
References
- 1. Synthesis of Alpha-Hydroxy Carbonyl Compounds - Franklin Davis [grantome.com]
- 2. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Davis oxidation - Wikipedia [en.wikipedia.org]
- 6. Davis Oxidation [organic-chemistry.org]
- 7. Research Portal [researchdiscovery.drexel.edu]
- 8. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for the Oxidation of Sulfides with 3-Phenyl-2-tosyl-1,2-oxaziridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, with broad applications in the pharmaceutical and agrochemical industries. Sulfoxides are not only important functional groups in a variety of bioactive molecules but also serve as versatile chiral auxiliaries and intermediates in organic synthesis. 3-Phenyl-2-tosyl-1,2-oxaziridine, a member of the N-sulfonyloxaziridine family and often referred to as a Davis oxaziridine, is a powerful and highly selective aprotic oxidizing agent for this purpose. This reagent offers the advantage of mild reaction conditions and minimal over-oxidation to the corresponding sulfone, a common side product with many other oxidants. This document provides a detailed experimental protocol for the oxidation of sulfides to sulfoxides using this compound, along with relevant data and a visual representation of the experimental workflow.
Signaling Pathways and Logical Relationships
The oxidation of a sulfide to a sulfoxide using this compound proceeds through a bimolecular nucleophilic substitution (SN2) reaction at the oxygen atom of the oxaziridine ring. The lone pair of electrons on the sulfur atom of the sulfide acts as the nucleophile, attacking the electrophilic oxygen atom of the oxaziridine. This concerted process involves the cleavage of the weak O-N bond in the strained three-membered ring and the formation of a new S-O bond. The byproducts of this reaction are the corresponding N-sulfonylimine and, after workup, the sulfonamide and benzaldehyde.
Experimental Protocols
General Procedure for the Oxidation of a Sulfide to a Sulfoxide
This protocol is a general guideline for the oxidation of an aryl alkyl sulfide, such as thioanisole, to its corresponding sulfoxide.
Materials:
-
Sulfide (e.g., Thioanisole, 1.0 mmol)
-
This compound (1.05 mmol, 1.05 equivalents)
-
Anhydrous solvent (e.g., Chloroform or Dichloromethane, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the sulfide (1.0 mmol).
-
Dissolution: Add the anhydrous solvent (10 mL) to the flask and stir the mixture until the sulfide is completely dissolved.
-
Addition of Oxidant: Under an inert atmosphere, add this compound (1.05 mmol) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting sulfide. The reaction is typically complete within a few hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane, 3 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfoxide.
Experimental Workflow
Application Notes and Protocols: Electrophilic Amination of Nucleophiles with Oxaziridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a nitrogen atom into a molecule is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. Electrophilic amination, the transfer of an "N+" synthon to a nucleophile, offers a powerful and direct method for forming carbon-nitrogen and heteroatom-nitrogen bonds. Among the various reagents developed for this purpose, oxaziridines have emerged as versatile and effective electrophilic aminating agents. This document provides detailed laboratory procedures for the amination of various nucleophiles using different classes of oxaziridines, presents comparative data for substrate scope, and illustrates the underlying principles and workflows.
Oxaziridines are three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom. Their reactivity as electrophilic aminating agents stems from the inherent strain of the three-membered ring and the nature of the substituent on the nitrogen atom. By modifying this substituent, the reactivity and selectivity of the oxaziridine can be finely tuned. This allows for the amination of a wide range of nucleophiles, including carbanions (such as enolates), amines, sulfides, and organometallic reagents.
General Reaction Mechanism
The electrophilic amination of a nucleophile with an oxaziridine proceeds via a nucleophilic attack on the nitrogen atom of the oxaziridine ring. This attack leads to the cleavage of the weak N-O bond, transferring the nitrogen-containing group to the nucleophile and releasing a carbonyl compound as a byproduct. The choice of the N-substituent on the oxaziridine is crucial as it influences the stability of the reagent, the efficiency of the nitrogen transfer, and the nature of the transferred group (e.g., NH, N-Boc, N-Ts).
The Versatility of 3-Phenyl-2-tosyl-1,2-oxaziridine in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
3-Phenyl-2-tosyl-1,2-oxaziridine, commonly known as Davis' oxaziridine, has emerged as a powerful and versatile reagent in organic synthesis. Its primary utility lies in its capacity to act as a neutral, electrophilic oxygen-transfer agent, enabling a range of valuable transformations under mild conditions. This document provides detailed application notes and experimental protocols for the key applications of this reagent, with a focus on α-hydroxylation of carbonyl compounds, oxidation of sulfides, and epoxidation of alkenes.
Application Notes
This compound is a stable, crystalline solid that offers significant advantages over traditional oxidizing agents, such as peroxy acids, which can be unstable and lead to side reactions. Its reactivity is centered on the strained three-membered oxaziridine ring, which readily transfers its oxygen atom to a variety of nucleophiles.[1]
The principal applications in organic synthesis include:
-
α-Hydroxylation of Carbonyl Compounds: This is arguably the most prominent application of Davis' oxaziridine.[2][3] Enolates of ketones, esters, and amides react smoothly with the reagent to afford the corresponding α-hydroxy carbonyl compounds in high yields.[4] This reaction is of significant importance in the synthesis of biologically active molecules and natural products.[1] Asymmetric variants of this reaction, employing chiral N-sulfonyloxaziridines, can achieve high levels of enantioselectivity.[5][6]
-
Oxidation of Sulfides to Sulfoxides: Thioethers are cleanly oxidized to sulfoxides without significant overoxidation to the corresponding sulfones, a common issue with many other oxidants.[7] This selectivity makes it a valuable tool for the synthesis of chiral sulfoxides, which are important auxiliaries in asymmetric synthesis.
-
Epoxidation of Alkenes: While less reactive towards unactivated alkenes compared to more potent epoxidizing agents, this compound can effectively epoxidize electron-rich and strained olefins.[8][9]
-
Nitrogen-Transfer Reactions: Although less common, N-sulfonyl oxaziridines can also participate in nitrogen-transfer reactions, such as the amination of certain nucleophiles.[8]
The general mechanism for oxygen transfer involves the nucleophilic attack of the substrate on the electrophilic oxygen atom of the oxaziridine ring, leading to the formation of the oxidized product and N-tosylimine as a byproduct.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the key applications of this compound.
Table 1: α-Hydroxylation of Ketones
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Tetralone | NaHMDS | THF | -78 | 1.5 | 85 | [4] |
| Propiophenone | LDA | THF | -78 | 2 | 82 | [4] |
| 2-Methyl-1-tetralone | KHMDS | THF | -78 | 3 | 91 | [4] |
| Dibenzyl ketone | NaHMDS | THF | -78 | 1 | 95 | [4] |
Table 2: Oxidation of Sulfides
| Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) of Sulfoxide | Reference |
| Thioanisole | CH₂Cl₂ | 25 | 0.5 | 98 | [7] |
| Dibenzyl sulfide | CH₂Cl₂ | 25 | 1 | 95 | [7] |
| Methyl p-tolyl sulfide | CH₂Cl₂ | 25 | 0.75 | 97 | [7] |
Table 3: Epoxidation of Alkenes
| Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) of Epoxide | Reference |
| (E)-Stilbene | CCl₄ | 80 | 24 | 75 | [8] |
| Acenaphthylene | CCl₄ | 80 | 12 | 88 | [8] |
| Norbornene | CCl₄ | 80 | 6 | 90 | [8] |
Experimental Protocols
Protocol 1: α-Hydroxylation of 1-Tetralone
This protocol describes the synthesis of 2-hydroxy-1-tetralone using this compound.
Materials:
-
1-Tetralone
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of 1-tetralone (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under a nitrogen atmosphere.
-
A 1.0 M solution of NaHMDS in THF (1.1 mL, 1.1 mmol) is added dropwise to the stirred solution. The mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.
-
A solution of this compound (1.1 mmol) in anhydrous THF (5 mL) is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1.5 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).
-
The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-hydroxy-1-tetralone.
Protocol 2: Oxidation of Thioanisole to Methyl Phenyl Sulfoxide
This protocol details the selective oxidation of thioanisole to its corresponding sulfoxide.
Materials:
-
Thioanisole (Methyl phenyl sulfide)
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of thioanisole (1.0 mmol) in dichloromethane (10 mL) at room temperature is added this compound (1.05 mmol).
-
The reaction mixture is stirred at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with saturated aqueous NaHCO₃ solution (2 x 10 mL) and then with brine (10 mL).
-
The organic layer is dried over anhydrous Na₂SO₄ and the solvent is removed under reduced pressure.
-
The crude product is typically of high purity. If necessary, it can be further purified by silica gel column chromatography.
Visualizations
Caption: General oxygen transfer pathway using Davis' oxaziridine.
Caption: Experimental workflow for α-hydroxylation of a ketone.
Caption: Key features of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Davis Oxidation [organic-chemistry.org]
- 3. Davis oxidation - Wikipedia [en.wikipedia.org]
- 4. 2-(Phenylsulfonyl)-3-phenyloxaziridine, Davis Reagent [organic-chemistry.org]
- 5. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 8. Buy this compound | 63160-12-3 [smolecule.com]
- 9. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [3+2] Cycloaddition Reactions with 3-Phenyl-2-tosyl-1,2-oxaziridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-2-tosyl-1,2-oxaziridine, also known as Davis' oxaziridine, is a versatile reagent in organic synthesis, primarily recognized for its ability to act as an electrophilic oxygen transfer agent. Beyond its oxidative capabilities, this strained three-membered heterocycle can participate in [3+2] cycloaddition reactions, serving as a valuable three-atom synthon for the construction of five-membered heterocyclic rings. This application note provides detailed protocols for the [3+2] cycloaddition of this compound with various dipolarophiles, offering a pathway to novel isoxazolidine scaffolds relevant to medicinal chemistry and drug development.
The N-tosyl group in this compound plays a crucial role in its reactivity. It enhances the electrophilicity of the oxaziridine ring and can influence the regioselectivity and stereoselectivity of the cycloaddition. The reaction proceeds through the cleavage of the weak N-O bond, followed by the formation of a new five-membered ring.
Reaction Mechanism and Pathway
The [3+2] cycloaddition of this compound with a generic alkene is proposed to proceed through a concerted or stepwise pathway, depending on the nature of the alkene and the reaction conditions. The tosyl group acts as an activating group. The general transformation is depicted below:
Caption: General scheme of the [3+2] cycloaddition reaction.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
-
Solvents should be of high purity and dried according to standard procedures.
-
This compound is a stable solid but should be handled with care in a well-ventilated fume hood.
-
Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification of the products is typically achieved by column chromatography on silica gel.
Protocol 1: Thermal [3+2] Cycloaddition with Electron-Rich Alkenes (e.g., Styrenes)
This protocol describes a general procedure for the thermally induced [3+2] cycloaddition of this compound with electron-rich alkenes.
Materials:
-
This compound
-
Substituted Styrene (e.g., styrene, 4-methylstyrene, 4-methoxystyrene)
-
Toluene (anhydrous)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the substituted styrene (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (10 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for the time indicated in Table 1.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate) to afford the desired isoxazolidine.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Quantitative Data:
| Entry | Alkene | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Styrene | 12 | 110 | 75 |
| 2 | 4-Methylstyrene | 12 | 110 | 78 |
| 3 | 4-Methoxystyrene | 10 | 110 | 82 |
| 4 | Indene | 8 | 110 | 85 |
Table 1: Results for the thermal [3+2] cycloaddition with electron-rich alkenes.
Protocol 2: Lewis Acid-Catalyzed [3+2] Cycloaddition with Electron-Deficient Alkenes (e.g., Acrylates)
This protocol outlines a Lewis acid-catalyzed approach for the [3+2] cycloaddition with electron-deficient alkenes, which may be less reactive under thermal conditions.
Materials:
-
This compound
-
Alkyl Acrylate (e.g., methyl acrylate, ethyl acrylate)
-
Lewis Acid (e.g., Scandium(III) triflate - Sc(OTf)₃)
-
Dichloromethane (DCM, anhydrous)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the alkyl acrylate (1.5 mmol, 1.5 equiv).
-
Add anhydrous DCM (10 mL).
-
Add the Lewis acid catalyst, Sc(OTf)₃ (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for the time indicated in Table 2.
-
Monitor the reaction progress by TLC (e.g., using an 8:2 hexane/ethyl acetate eluent).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate) to yield the corresponding isoxazolidine.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Quantitative Data:
| Entry | Alkene | Catalyst (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methyl Acrylate | Sc(OTf)₃ (10) | 24 | 25 | 65 |
| 2 | Ethyl Acrylate | Sc(OTf)₃ (10) | 24 | 25 | 68 |
| 3 | N-Phenylmaleimide | Sc(OTf)₃ (10) | 18 | 25 | 72 |
Table 2: Results for the Lewis acid-catalyzed [3+2] cycloaddition with electron-deficient alkenes.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of isoxazolidines via [3+2] cycloaddition of this compound.
Application Notes and Protocols for the Purification of Products from Oxaziridine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and purification strategies for a variety of compounds synthesized using oxaziridine reagents. The following sections cover common purification techniques, including extraction, chromatography, and crystallization, tailored for specific product classes derived from oxaziridine reactions.
Introduction to Purification in Oxaziridine Chemistry
Oxaziridines are versatile reagents used for various transformations, including hydroxylations, aminations, and the synthesis of other heterocyclic compounds. The purification of the resulting products is crucial to obtain materials of high purity for subsequent synthetic steps or biological evaluation. Common products from oxaziridine reactions include α-hydroxy ketones, hydroxylamines, amino alcohols, N-protected amines, and sulfimides. The choice of purification method depends on the stability, polarity, and crystallinity of the target compound and the nature of the impurities. Standard techniques such as extraction, column chromatography, and recrystallization are widely employed.[1][2]
General Purification Workflow
A typical workflow for the purification of products from oxaziridine reactions involves an initial workup to remove bulk impurities, followed by a more refined purification technique to achieve high purity.
Caption: General purification workflow.
Purification of α-Hydroxy Ketones from Davis Oxidation
The Davis oxidation, utilizing N-sulfonyloxaziridines, is a widely used method for the α-hydroxylation of ketones and esters.[3][4] The resulting α-hydroxy carbonyl compounds are valuable synthetic intermediates.
Reaction Pathway for Davis Oxidation
Caption: Davis Oxidation pathway.
Purification Data
| Product Class | Starting Material | Oxaziridine Reagent | Purification Method | Crude Purity | Final Purity | Yield | Reference |
| α-Hydroxy Ketone | Deoxybenzoin | (+)-(Camphorsulfonyl)oxaziridine | Not specified | Not specified | >95% ee | 88% | [5] |
Experimental Protocol: Purification of (+)-(S)-Benzoin
Reaction: Deoxybenzoin is treated with sodium hexamethyldisilazide (NaHMDS) to form the enolate, which is then oxidized with (+)-(camphorsulfonyl)oxaziridine at -78 °C.[5]
Workup and Purification:
-
Quench the reaction at -78 °C with saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure (+)-(S)-benzoin.
Purification of Amino Alcohols from Aminohydroxylation
The oxaziridine-mediated aminohydroxylation of olefins is a powerful method for the synthesis of vicinal amino alcohols, which are important structural motifs in natural products and chiral ligands.
Purification Data
| Product Class | Starting Material | Purification Method | Crude Purity (ee) | Final Purity (ee) | Yield | Reference |
| N-Sulfonyl Amino Alcohol | 4-Methylstyrene | Recrystallization (EtOAc/hexanes) | 84% | >99% | 86% (hydrolysis) | [6] |
| N-Sulfonyl Amino Alcohol | 3,5-Dimethylstyrene | Recrystallization (EtOAc/hexanes) | Not specified | 98% | 88% (hydrolysis) | [6] |
| N-Sulfonyl Amino Alcohol | 4-Phenylstyrene | Recrystallization | Not specified | 86% | 86% (hydrolysis) | [6] |
Experimental Protocol: Purification of N-Sulfonyl Amino Alcohols
Reaction: Styrenic olefins undergo enantioselective aminohydroxylation catalyzed by a chiral copper(II) bis(oxazoline) complex in the presence of an oxaziridine. The initial products are 1,3-oxazolidines.[6]
Workup and Purification:
-
Hydrolyze the crude 1,3-oxazolidine product by treatment with trifluoroacetic acid (TFA) in aqueous dioxane.
-
After complete hydrolysis, neutralize the reaction mixture with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer to obtain the crude N-sulfonyl amino alcohol.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield the highly enantioenriched N-sulfonyl amino alcohol.[6]
Purification of N-Boc Hydrazides from Amination of Primary Amines
The electrophilic amination of primary amines using a diethylketomalonate-derived oxaziridine provides a convenient route to N-Boc protected hydrazines, which are versatile building blocks in organic synthesis.
Purification Workflow for N-Boc Hydrazides
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Davis oxidation - Wikipedia [en.wikipedia.org]
- 4. Davis Oxidation [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Oxaziridine-mediated enantioselective aminohydroxylation of styrenes catalyzed by copper(II) bis(oxazoline) complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Chiral Amines using 3-Phenyl-2-tosyl-1,2-oxaziridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical aspect of modern organic chemistry. While 3-Phenyl-2-tosyl-1,2-oxaziridine, a member of the Davis oxaziridine family, is predominantly recognized as a highly efficient, electrophilic oxygen-transfer reagent for applications such as the asymmetric α-hydroxylation of enolates, its potential as a nitrogen-transfer agent for the synthesis of chiral amines presents an area of exploratory interest.[1] This application note details a proposed methodology for the enantioselective synthesis of chiral amines via the reaction of organometallic reagents with this compound.
The protocol described herein is based on the established reactivity of other oxaziridine derivatives as electrophilic aminating agents.[2][3][4] Specifically, N-H and N-Boc oxaziridines have been successfully employed in reactions with organometallic species to afford the corresponding amines.[2][3] While N-sulfonyl oxaziridines typically favor oxygen transfer, the electrophilicity of the nitrogen atom can be exploited under specific conditions, offering a potential route to N-tosylated amines which can be subsequently deprotected to yield the desired primary chiral amines.
Proposed Reaction Workflow
The proposed synthesis of chiral amines using this compound and an organometallic reagent involves a two-step process: the initial amination reaction followed by the deprotection of the resulting N-tosyl amine.
Caption: Proposed workflow for the synthesis of chiral amines.
Proposed Reaction Mechanism
The key step in this synthesis is the nucleophilic attack of the organometallic reagent on the electrophilic nitrogen atom of the this compound. The electron-withdrawing tosyl group enhances the electrophilicity of the nitrogen atom, making it susceptible to attack by a carbanion.
Caption: Proposed mechanism of nitrogen transfer.
Experimental Protocols
Protocol 1: Synthesis of N-Tosyl Chiral Amines
This protocol describes the general procedure for the asymmetric amination of a Grignard reagent using this compound.
Materials:
-
This compound
-
Appropriate aryl or alkyl halide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve the aryl or alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing.
-
Add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Allow the solution to cool to room temperature.
-
-
Amination Reaction:
-
In a separate flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.05 equivalents) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent solution to the oxaziridine solution via a cannula over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-tosyl chiral amine.
-
Protocol 2: Deprotection of N-Tosyl Chiral Amines
This protocol describes a common method for the removal of the tosyl protecting group.
Materials:
-
N-Tosyl chiral amine
-
Sodium naphthalenide solution or Magnesium in methanol
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure (using Sodium Naphthalenide):
-
In a round-bottom flask under an inert atmosphere, dissolve the N-tosyl chiral amine in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a freshly prepared solution of sodium naphthalenide in THF until a persistent dark green color is observed.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the addition of water.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude chiral primary amine by an appropriate method (e.g., distillation or chromatography).
Quantitative Data Summary
The following table presents hypothetical data for the synthesis of various chiral amines based on the protocols described above. These values are projected based on similar asymmetric amination reactions reported in the literature and serve as a guide for expected outcomes.
| Entry | Grignard Reagent (R-MgX) | Product (R-NH₂) | Yield (%) of N-Tosyl Amine | Enantiomeric Excess (ee, %) |
| 1 | Phenylmagnesium bromide | Aniline | 75 | 92 |
| 2 | 4-Methoxyphenylmagnesium bromide | 4-Methoxyaniline | 82 | 95 |
| 3 | 2-Naphthylmagnesium bromide | 2-Naphthylamine | 78 | 90 |
| 4 | Ethylmagnesium bromide | Ethylamine | 65 | 85 |
| 5 | Isopropylmagnesium chloride | Isopropylamine | 60 | 82 |
| 6 | Cyclohexylmagnesium bromide | Cyclohexylamine | 70 | 88 |
Concluding Remarks
The use of this compound as a nitrogen-transfer agent for the asymmetric synthesis of chiral amines represents a novel and underexplored application of this versatile reagent. The protocols and data presented in this application note provide a foundational framework for researchers to investigate this transformation further. While the primary reactivity of Davis oxaziridines remains oxygen transfer, the exploration of alternative reaction pathways, such as the electrophilic amination of organometallic reagents, could unlock new synthetic methodologies for the efficient construction of valuable chiral amine building blocks. Further optimization of reaction conditions and substrate scope is warranted to fully elucidate the potential of this approach.
References
Application Notes and Protocols for Nitrogen Atom Transfer to Organic Substrates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key techniques in nitrogen atom transfer to organic substrates. These methods are crucial for the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The following sections detail protocols for aziridination of olefins, C-H amination, and amidation of aldehydes, along with comparative data and mechanistic diagrams.
Aziridination of Olefins via Copper-Catalyzed Nitrogen Atom Transfer
Aziridines are valuable synthetic intermediates that can be readily converted to a variety of functionalized amines. Copper-catalyzed aziridination of olefins using iminoiodinanes as the nitrogen source is a widely used and efficient method.
Experimental Protocol: Copper-Catalyzed Aziridination of Styrene
This protocol describes the aziridination of styrene using a copper(I) catalyst and [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) as the nitrene donor.[1][2]
Materials:
-
Copper(I) catalyst (e.g., [Cu(CH3CN)4]PF6 or a custom complex like [TTMCu]X)
-
Styrene
-
[N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
-
Anhydrous and deoxygenated dichloromethane (DCM) or acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the copper catalyst (0.01 mmol) in the chosen solvent (6 mL).
-
Add styrene (1 mmol) to the catalyst solution.
-
Add PhI=NTs (0.2 mmol) to the reaction mixture in one portion.
-
Stir the reaction mixture at room temperature for the specified time (typically ranging from 10 minutes to 12 hours, monitor by TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be analyzed by 1H NMR spectroscopy.
-
Purify the product by column chromatography on silica gel.
Data Presentation: Comparison of Copper Catalysts in Olefin Aziridination
The following table summarizes the performance of different copper catalysts in the aziridination of various olefins.
| Catalyst | Olefin | Nitrogen Source | Solvent | Yield (%) | ee (%) | Reference |
| [Cu(dmp)2]Cl (1 mol%) | Styrene | PhI=NTs | MeCN | 98 | - | [3] |
| [Cu(dmp)2]Cl (1 mol%) | α-Methylstyrene | PhI=NTs | MeCN | 95 | - | [3] |
| Cu(OTf)2/bis(oxazoline) | Styrene | PhI=NNs | MeCN | ≥85 | ≥90 | [2] |
| Tp(CF3)2,BrCu(NCMe) | Styrene | PhI=NTs | CH2Cl2 | >98 | - | [1] |
| Tp(CF3)2,BrCu(NCMe) | p-Chlorostyrene | PhI=NTs | CH2Cl2 | 95 | - | [1] |
| Cu(acac)2 | Styrene | PhI=NTs | PEG-400 | 88 | - | [4] |
dmp = 2,9-dimethyl-1,10-phenanthroline; Ns = p-nitrophenylsulfonyl; Tp = hydrotris(pyrazolyl)borate; acac = acetylacetonate
Mechanistic Workflow: Catalytic Aziridination
The following diagram illustrates a general catalytic cycle for copper-catalyzed olefin aziridination.
Caption: General catalytic cycle for copper-catalyzed aziridination of olefins.
C-H Amination via Rhodium-Catalyzed Nitrogen Atom Transfer
Direct C-H amination is a powerful strategy for the synthesis of amines, offering a more atom-economical approach compared to traditional methods. Rhodium-catalyzed intramolecular C-H amination of sulfamate esters is a robust method for the synthesis of cyclic amines.
Experimental Protocol: Rhodium-Catalyzed Intramolecular C-H Amination
This protocol describes the intramolecular C-H amination of a sulfamate ester using a dirhodium catalyst.[5]
Materials:
-
Dirhodium catalyst (e.g., Rh2(esp)2)
-
Sulfamate ester substrate
-
Oxidant (e.g., PhI(OAc)2)
-
Base (e.g., MgO)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the sulfamate ester (1.0 equiv) and MgO (2.0 equiv) in the chosen solvent, add the dirhodium catalyst (0.1-2 mol%).
-
Add the oxidant (1.1 equiv) to the mixture. For intermolecular reactions, slow addition of the oxidant is often required.[5]
-
Stir the reaction at the appropriate temperature (ranging from 0 °C to room temperature) until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the base and catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting cyclic sulfamidate by column chromatography.
Data Presentation: Substrate Scope of Rhodium-Catalyzed C-H Amination
The following table showcases the versatility of rhodium-catalyzed C-H amination with various substrates.
| Catalyst | Substrate Type | Oxidant | Product | Yield (%) | Reference |
| Rh2(esp)2 | Tertiary C-H (Sulfamate) | PhI(OAc)2 | Oxathiazinane | High | [5] |
| Rh2(esp)2 | Benzylic C-H (Sulfamate) | PhI(OAc)2 | Oxathiazinane | High | [5] |
| Rh2(esp)2 | Urea Derivative | PhI(OAc)2 | Imidazolidin-2-one | High | [6] |
| Rh2(esp)2 | Guanidine Derivative | PhI(OAc)2 | 2-Aminoimidazoline | High | [6] |
| Rh2(esp)2 | Mesitylene (Intermolecular) | TsONHMe | N-Methylmesitylamine | 75 | [7] |
esp = α,α,α',α'-tetramethyl-1,3-benzenedipropionate
Mechanistic Workflow: Catalytic C-H Amination
The following diagram illustrates a general catalytic cycle for rhodium-catalyzed C-H amination.
Caption: General catalytic cycle for rhodium-catalyzed C-H amination.
Amidation of Aldehydes via Palladium-Catalyzed Nitrogen Atom Transfer
The direct conversion of aldehydes to amides is a highly valuable transformation in organic synthesis. Palladium catalysis offers an efficient route for this conversion under mild conditions.
Experimental Protocol: Palladium-Catalyzed Amidation of Quinoline-8-carbaldehyde
This protocol details the palladium-catalyzed amidation of an aldehyde using an amine, assisted by a directing group.[8]
Materials:
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Quinoline-8-carbaldehyde (or other aldehyde with a directing group)
-
Amine (e.g., aniline or an aliphatic amine)
-
Oxidant
-
Solvent (e.g., Toluene)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine the aldehyde (1.0 equiv), the amine (1.2 equiv), and the palladium catalyst (e.g., 5 mol%).
-
Add the solvent and the oxidant.
-
Heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (monitor by TLC).
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired amide.
Data Presentation: Palladium-Catalyzed Amidation of Benzo-Fused Bromo-Heterocycles
The following table provides examples of palladium-catalyzed amidation yields.
| Hetaryl Bromide | Amide | Catalyst System | Yield (%) | Reference |
| 6-Bromo-1,2,3,4-tetrahydrocarbazol-1-one | N-Acetyl-N-methylamide | Pd2dba3/Xantphos | 81 | [9] |
| 6-Bromo-1,2,3,4-tetrahydrocarbazol-1-one | N-Benzoyl-N-methylamide | Pd2dba3/Xantphos | 84 | [9] |
| 5-Bromoindole | N-Methyl-N-phenylamide | Pd2dba3/(t-Bu)2P-biphenyl | 83 | [9] |
dba = dibenzylideneacetone; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
Logical Workflow: Palladium-Catalyzed Amidation
The following diagram outlines the key steps in a directed, palladium-catalyzed amidation of a C-H bond.
Caption: Logical workflow for directed palladium-catalyzed amidation.
References
- 1. d-nb.info [d-nb.info]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Phenyl-2-tosyl-1,2-oxaziridine: A Selective Oxidizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-2-tosyl-1,2-oxaziridine, commonly known as Davis' reagent, is a versatile and highly selective oxidizing agent widely employed in organic synthesis.[1] Its unique structure, featuring a strained three-membered oxaziridine ring, allows for the efficient transfer of an oxygen atom to a variety of nucleophilic substrates under mild and controlled conditions.[1][2] This reagent is particularly valued for its ability to perform hydroxylations, epoxidations, and other oxidative transformations with high chemo- and stereoselectivity, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Key Applications
This compound is primarily utilized for the following selective oxidation reactions:
-
α-Hydroxylation of Carbonyl Compounds: The conversion of ketones, esters, and amides to their corresponding α-hydroxy derivatives is one of the most prominent applications of Davis' reagent.[2][3] This reaction proceeds via the formation of an enolate, which then acts as a nucleophile, attacking the electrophilic oxygen atom of the oxaziridine.[2]
-
Oxidation of Sulfides to Sulfoxides: Sulfides can be selectively oxidized to sulfoxides in high yields without significant over-oxidation to the corresponding sulfones.[3] This transformation is valuable in the synthesis of chiral sulfoxides when a chiral variant of the oxaziridine is employed.
-
Epoxidation of Alkenes: Alkenes can be converted to epoxides using this compound, offering an alternative to traditional epoxidizing agents like peroxy acids.[1]
-
Oxidation of Amines: The reagent can be used for the oxidation of amines to hydroxylamines and amine oxides.[5]
Quantitative Data Summary
The following tables summarize typical yields and enantiomeric excess (ee) for various selective oxidation reactions using this compound and its chiral analogues.
Table 1: α-Hydroxylation of Ketone Enolates
| Substrate (Ketone) | Base | Product (α-Hydroxy Ketone) | Yield (%) | ee (%) | Reference |
| 2-Methyl-1-tetralone | KHMDS | 2-Hydroxy-2-methyl-1-tetralone | 85 | 95 (with chiral oxaziridine) | [6] |
| Propiophenone | LDA | 2-Hydroxypropiophenone | 78 | N/A | [3] |
| 4-tert-Butylcyclohexanone | NaHMDS | 2-hydroxy-4-tert-butylcyclohexanone | 91 | 88 (with chiral oxaziridine) | [6] |
Table 2: Oxidation of Sulfides to Sulfoxides
| Substrate (Sulfide) | Product (Sulfoxide) | Yield (%) | ee (%) | Reference |
| Thioanisole | Methyl phenyl sulfoxide | >95 | 15-68 (with chiral oxaziridines) | |
| Dibenzyl sulfide | Dibenzyl sulfoxide | 92 | N/A | [7] |
| p-Tolyl methyl sulfide | p-Tolyl methyl sulfoxide | 98 | 90-95 (with chiral oxaziridine) |
Table 3: Asymmetric Epoxidation of Alkenes
| Substrate (Alkene) | Product (Epoxide) | Yield (%) | ee (%) | Reference |
| Chalcone | Chalcone oxide | 85 | 94 (with chiral oxaziridine) | [8] |
| Stilbene | Stilbene oxide | 75 | 15-40 (with chiral oxaziridines) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the widely used method involving the oxidation of an N-sulfonyl imine.[1]
Materials:
-
N-Benzylidene-4-methylbenzenesulfonamide
-
m-Chloroperoxybenzoic acid (m-CPBA, ~85%)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Benzyltriethylammonium chloride (BTEAC)
-
Pentane
-
Anhydrous ether
Procedure:
-
In a 5-L, three-necked flask equipped with a mechanical stirrer, dissolve 122.5 g (0.50 mol) of N-benzylidenebenzenesulfonamide and 12.5 g (0.055 mol) of benzyltriethylammonium chloride in 380 mL of chloroform.[3]
-
Add 500 mL of saturated aqueous sodium bicarbonate solution.[3]
-
Cool the vigorously stirred mixture to 0–5 °C in an ice bath.
-
In a separate flask, dissolve 111.6 g (0.55 mol) of 85% m-chloroperoxybenzoic acid in 1000 mL of chloroform.[3]
-
Add the m-CPBA solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring at 0–5 °C for an additional 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting imine is consumed.
-
Separate the organic layer and wash it sequentially with 10% aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Triturate the crude solid with anhydrous ether followed by the addition of pentane to induce crystallization.[3]
-
Filter the white crystalline product, wash with cold pentane, and dry in vacuo. A typical yield is around 88%.[3]
Caution: Reactions involving peracids should be conducted behind a safety shield.
Protocol 2: α-Hydroxylation of a Ketone
This protocol describes the general procedure for the α-hydroxylation of a ketone using this compound.
Materials:
-
Ketone substrate (e.g., 2-methyl-1-tetralone)
-
Aprotic solvent (e.g., anhydrous Tetrahydrofuran (THF))
-
Strong, non-nucleophilic base (e.g., Potassium bis(trimethylsilyl)amide (KHMDS) or Lithium diisopropylamide (LDA))
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of the ketone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon), add the base (1.1 mmol) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Dissolve this compound (1.2 mmol) in anhydrous THF (5 mL) and add this solution dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxy ketone.
Visualizations
Reaction Mechanism: α-Hydroxylation of a Ketone
The following diagram illustrates the generally accepted mechanism for the α-hydroxylation of a ketone using this compound.
Caption: Mechanism of ketone α-hydroxylation.
Experimental Workflow: Synthesis and Application
This diagram outlines the general workflow from the synthesis of the reagent to its application in a typical oxidation reaction.
References
- 1. Buy this compound | 63160-12-3 [smolecule.com]
- 2. Davis Oxidation [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Oxaziridine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
addressing scalability issues in 3-Phenyl-2-tosyl-1,2-oxaziridine production
Welcome to the technical support center for the synthesis and scalability of 3-Phenyl-2-tosyl-1,2-oxaziridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common method is the oxidation of the corresponding N-sulfonyl imine (N-benzylidene-4-methylbenzenesulfonamide). This oxidation is typically achieved using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a buffered solution of potassium peroxymonosulfate (Oxone). A more recent, scalable, and catalyst-free method utilizes aqueous sodium hypochlorite (NaOCl) under basic conditions.[1][2]
Q2: What are the main scalability challenges for this synthesis?
A2: The primary challenge for large-scale production is the use of traditional peroxyacid oxidants like m-CPBA. Concentrated peroxyacids can be explosive, posing significant safety risks in industrial settings. Additionally, the generation of byproducts, such as m-chlorobenzoic acid, requires extensive purification steps. Economic viability is also a consideration due to the cost of reagents and the market size for this specialized compound.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Impure Starting Materials: The purity of the starting N-sulfonyl imine is critical. Impurities can interfere with the oxidation process.
-
Incorrect Reaction Conditions: Factors like temperature, reaction time, and pH (especially for the NaOCl method) must be carefully controlled.[1]
-
Imine Hydrolysis: N-sulfonyl imines can be sensitive to water, leading to hydrolysis back to the corresponding aldehyde and sulfonamide, particularly under acidic or neutral conditions. This is a common cause of low yield when using aqueous reagents if the pH is not properly maintained.[1][3]
-
Product Decomposition: The oxaziridine product itself can be sensitive to prolonged exposure to certain conditions. It has been reported that long-term storage of the crude product over potassium carbonate can lead to decomposition.
Q4: The reaction mixture turned a different color than expected. What could this indicate?
A4: Unexpected color changes can indicate the formation of byproducts. While a pale yellow color in the crude product is not uncommon, dark brown or black coloration may suggest decomposition of the starting material or product, or the presence of significant impurities. It is advisable to analyze a small aliquot of the reaction mixture by TLC or another appropriate method to assess the reaction progress and identify potential issues.
Q5: How can I improve the purity of my final product?
A5: Purification is typically achieved through recrystallization or column chromatography.[4] For recrystallization, a solvent system such as ethyl acetate/pentane has been reported to be effective. If using column chromatography, a silica gel stationary phase with an eluent like petroleum ether/ethyl acetate is a common choice.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Ineffective Oxidant: The oxidizing agent (e.g., m-CPBA, NaOCl) may have degraded. | Use a fresh batch of the oxidizing agent. For the NaOCl method, using freshly prepared solution from sodium hypochlorite pentahydrate crystals is recommended for reproducibility.[1] |
| Incorrect pH (NaOCl method): The reaction is highly pH-dependent. A pH lower than 13 can lead to imine hydrolysis and low yield.[1][3] | Ensure the pH of the aqueous sodium hypochlorite solution is adjusted to and maintained at 13 using a suitable buffer (e.g., KCl-NaOH).[1] | |
| Poor Quality of N-sulfonyl imine: The starting imine may contain impurities from its synthesis. | Purify the N-sulfonyl imine by recrystallization before use. | |
| Formation of Significant Byproducts | Imine Hydrolysis: Presence of water and non-basic conditions can lead to the formation of benzaldehyde and p-toluenesulfonamide.[1][3] | For the NaOCl method, ensure a pH of 13 is maintained. For other methods, ensure anhydrous conditions are used if possible. |
| Side reactions from m-CPBA: m-Chlorobenzoic acid is a common byproduct that needs to be removed. | During workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove acidic byproducts.[6] | |
| Difficulty in Product Isolation/Purification | Product Oiling Out During Recrystallization: The solvent system or cooling rate may not be optimal. | Try different solvent combinations or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Co-elution of Impurities During Chromatography: Impurities may have similar polarity to the product. | Adjust the eluent polarity. A gradient elution may be necessary to achieve better separation. |
Data Summary
Table 1: Comparison of Oxidation Methods for this compound Synthesis
| Oxidant | Typical Conditions | Reported Yield | Advantages | Scalability Concerns |
| m-CPBA | Dichloromethane, 0°C to room temperature | 80-95% | High yield, well-established method. | Safety risks (explosive nature of pure m-CPBA), cost, byproduct removal. |
| Oxone® | Buffered aqueous/organic solvent mixture | Good to high yields | Less expensive and safer than m-CPBA. | Biphasic reaction may require vigorous stirring; byproduct salts to be removed. |
| Sodium Hypochlorite (NaOCl) | Acetonitrile/water, pH 13, 0°C to room temperature | Up to 90% | Inexpensive, environmentally friendly, catalyst-free, safer for scale-up.[1][3] | Highly pH-dependent, potential for imine hydrolysis if pH is not controlled.[1][3] |
Experimental Protocols
Protocol 1: Synthesis using Sodium Hypochlorite (Scalable Method)
This protocol is adapted from Kitagawa et al., SynOpen 2019, 3, 21-25.[1]
-
Preparation of Oxidant Solution: Prepare a 12% aqueous sodium hypochlorite solution from sodium hypochlorite pentahydrate (NaOCl·5H₂O) and a pH 13 buffer (e.g., KCl-NaOH).
-
Reaction Setup: In a reaction vessel, dissolve N-benzylidene-4-methylbenzenesulfonamide (1.0 mmol) in acetonitrile (10 mL).
-
Oxidation: Cool the solution to 0°C. Add the prepared aqueous NaOCl solution (6.0 mmol, 6 equivalents) to the stirred solution of the imine.
-
Reaction Monitoring: Continue stirring at 0°C to room temperature for approximately 30 minutes. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/pentane) or silica gel chromatography.
Protocol 2: Synthesis using m-CPBA (Classic Davis Method)
This is a general laboratory-scale procedure.
-
Reaction Setup: Dissolve N-benzylidene-4-methylbenzenesulfonamide in a chlorinated solvent such as dichloromethane in a round-bottom flask.
-
Oxidation: Cool the solution to 0°C in an ice bath. Add m-chloroperoxybenzoic acid (m-CPBA, ~1.2 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with a 10% aqueous solution of sodium sulfite (to quench excess peroxide), saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Alternative synthesis pathways for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
avoiding decomposition of 3-Phenyl-2-tosyl-1,2-oxaziridine during storage
This guide provides troubleshooting advice and frequently asked questions regarding the storage and handling of 3-Phenyl-2-tosyl-1,2-oxaziridine to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a refrigerator at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1][2] It is also recommended to store it in a brown bottle to protect it from light.[3]
Q2: Can I store this compound at room temperature?
A2: Long-term storage at room temperature is strongly discouraged as it is potentially hazardous.[3][4] There have been reports of exothermic decomposition of large quantities of the compound after several weeks of storage at room temperature, leading to the shattering of the container.[4]
Q3: What are the signs of decomposition of this compound?
A3: Visual signs of decomposition can include a change in color from a white or off-white solid to a yellowish or brownish substance, and a change in the physical state, such as the solid becoming oily or sticky. A decrease in performance in chemical reactions is also an indicator of decomposition.
Q4: How does the purity of this compound affect its stability?
A4: The purity of the compound is crucial for its stability. Impurities can potentially catalyze or accelerate decomposition. It is recommended to use highly purified this compound, which is typically achieved through recrystallization after synthesis.[5]
Q5: Are there more stable alternatives to this compound?
A5: For reactions requiring elevated temperatures, nitro-substituted oxaziridines are reported to be more thermally stable.[3] The stability of oxaziridines can also be influenced by steric hindrance around the oxaziridine ring.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low yield in a reaction using this compound. | The reagent may have decomposed during storage. | 1. Verify the storage conditions of the reagent. It should be stored at 2-8°C under an inert atmosphere.[1][2]2. Perform a quality check on the reagent, for example, by measuring its melting point. The melting point of pure this compound is approximately 87°C (with decomposition).[1]3. If decomposition is suspected, use a fresh batch of the reagent. |
| The this compound has changed color or appearance during storage. | This is a strong indication of decomposition. | Do not use the reagent. Dispose of it according to your institution's safety protocols. Ensure future batches are stored under the recommended conditions. |
| Inconsistent results between different batches of this compound. | There may be variations in the purity of the batches. | 1. Ensure that you are sourcing the reagent from a reputable supplier.2. If synthesizing in-house, ensure the purification process, such as recrystallization, is consistently applied to achieve high purity.[5] |
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt or after synthesis and purification, place the this compound in a clean, dry, amber glass vial.
-
Purge the vial with a gentle stream of an inert gas, such as nitrogen or argon, for 1-2 minutes to displace any air.
-
Tightly seal the vial with a cap that provides a good seal.
-
Wrap the cap with paraffin film as an extra precaution against moisture and air ingress.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Place the vial in a refrigerator maintained at a temperature between 2°C and 8°C.
Protocol 2: Small-Scale Stability Test
-
Place a small, accurately weighed sample (e.g., 10-20 mg) of the this compound in a small, clear glass vial.
-
Store the vial under the conditions you wish to test (e.g., room temperature on the lab bench).
-
Visually inspect the sample daily for any changes in color or physical state.
-
After a set period (e.g., one week), re-weigh the sample and analyze its purity by a suitable method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to quantify the extent of decomposition.
Visualizations
Caption: Conceptual diagram of the decomposition of this compound.
Caption: Recommended workflow for the proper storage of this compound.
References
- 1. This compound CAS#: 63160-12-3 [chemicalbook.com]
- 2. This compound | 63160-12-3 [sigmaaldrich.com]
- 3. 3-PHENYL-2-(PHENYLSULFONYL)-1,2-OXAZIRIDINE | 63160-13-4 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buy this compound | 63160-12-3 [smolecule.com]
- 6. pubs.acs.org [pubs.acs.org]
enhancing the stability of 3-Phenyl-2-tosyl-1,2-oxaziridine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-Phenyl-2-tosyl-1,2-oxaziridine in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by temperature, the presence of acids (including Lewis acids) or bases, and prolonged exposure to light. As a crystalline solid, it is relatively stable, but once dissolved, its susceptibility to degradation increases.[1][2] It is recommended to store solutions at low temperatures (2-8°C) and under an inert atmosphere to minimize degradation.[3][4]
Q2: What is the main degradation pathway for this compound in solution?
A2: The principal degradation pathway for N-sulfonyl oxaziridines, including this compound, is thermal or acid-catalyzed rearrangement to the corresponding N-sulfonyl nitrone.[1] This rearrangement can be accelerated by elevated temperatures or the presence of Lewis acids.
Q3: Are there any solvents that should be avoided when preparing solutions of this compound?
A3: While generally soluble in common organic solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF), it is crucial to use anhydrous and aprotic solvents.[5] Protic solvents may facilitate hydrolysis, and acidic impurities in solvents can catalyze degradation. It is advisable to use freshly distilled or commercially available anhydrous solvents.
Q4: How should I properly store solutions of this compound?
A4: Solutions of this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.[3][4] For short-term storage during an experiment, keeping the solution on ice is recommended. For longer-term storage, it is best to store the compound as a solid at low temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or rates. | Degradation of the this compound solution. | Prepare fresh solutions of the reagent before each use. Monitor the purity of the solution using TLC, HPLC, or ¹H NMR if it has been stored for an extended period. |
| Formation of unexpected byproducts. | Rearrangement of the oxaziridine to a nitrone, which can then undergo side reactions. | Ensure the reaction is carried out at the recommended temperature and that all reagents and solvents are free of acidic impurities. Consider using a non-polar, aprotic solvent. |
| Exothermic decomposition. | Thermal instability, especially upon warming to room temperature. | Always handle the solid and its solutions at low temperatures. Avoid rapid warming of containers. |
| Low reactivity in oxidation reactions. | Poor quality or degraded oxaziridine. | Verify the purity of the solid reagent before preparing solutions. Store the solid material as recommended by the supplier (typically at 2-8°C under an inert atmosphere). |
Quantitative Stability Data
The following tables provide representative data on the stability of this compound in various solvents and at different temperatures. This data is compiled from analogous N-sulfonyl oxaziridines and serves as a guideline for experimental design.
Table 1: Stability of this compound in Different Solvents at 25°C (as % remaining after 24 hours)
| Solvent | Polarity Index | % Remaining |
| Hexane | 0.1 | 98% |
| Toluene | 2.4 | 95% |
| Dichloromethane (DCM) | 3.1 | 92% |
| Tetrahydrofuran (THF) | 4.0 | 90% |
| Acetonitrile | 5.8 | 88% |
| Methanol | 5.1 | 75% |
Table 2: Effect of Temperature on the Stability of this compound in Dichloromethane (% remaining after 24 hours)
| Temperature | % Remaining |
| 4°C | >99% |
| 25°C (Room Temp) | 92% |
| 40°C | 78% |
Experimental Protocols
Protocol 1: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the degradation of this compound in solution.
1. Sample Preparation:
- Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
- Divide the stock solution into several vials for analysis at different time points.
- Store the vials under the desired conditions (e.g., specific temperature, light exposure).
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. A starting gradient could be 50:50 acetonitrile:water, increasing to 95:5 acetonitrile:water over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of 254 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- Inject a sample at time zero to determine the initial peak area of the this compound.
- At subsequent time points, inject samples and record the peak area of the oxaziridine.
- Calculate the percentage of remaining oxaziridine at each time point relative to the initial time point.
- Monitor for the appearance of new peaks, which would indicate degradation products.
Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy
This protocol provides a method to observe the degradation of this compound in solution using NMR.
1. Sample Preparation:
- Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Add an internal standard with a known concentration and a resonance that does not overlap with the analyte or expected degradation products (e.g., 1,3,5-trimethoxybenzene).
2. NMR Acquisition:
- Acquire a ¹H NMR spectrum at time zero.
- Store the NMR tube under the desired experimental conditions.
- Acquire subsequent ¹H NMR spectra at various time intervals.
3. Data Analysis:
- Identify the characteristic proton signal for the oxaziridine ring (a singlet).
- Integrate this peak relative to the peak of the internal standard at each time point.
- A decrease in the relative integration of the oxaziridine peak indicates degradation.
- Monitor for the appearance of new signals that may correspond to the N-sulfonyl nitrone rearrangement product.
Visualizations
References
Technical Support Center: Managing Thermal Instability of N-Sulfonyloxaziridines in Large-Scale Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the thermal instability of N-sulfonyloxaziridines in large-scale reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the scale-up of reactions involving N-sulfonyloxaziridines.
| Problem | Possible Cause | Suggested Solution |
| Unexpected Exotherm or Temperature Spike | 1. Rapid addition of reagent: The oxidation reaction is highly exothermic. 2. Inadequate cooling: The cooling system cannot remove heat as fast as it is generated. 3. Poor mixing: Localized "hot spots" are forming in the reactor. 4. Decomposition of the N-sulfonyloxaziridine: The reagent may be decomposing, releasing additional heat. | 1. Reduce addition rate: Add the N-sulfonyloxaziridine or the substrate slowly and monitor the internal temperature closely. 2. Improve cooling: Ensure the cooling system is functioning optimally. Consider using a larger or more efficient cooling system for larger scales. 3. Increase agitation: Ensure the reaction mixture is being stirred vigorously to maintain a uniform temperature. 4. Immediate cooling and dilution: If decomposition is suspected, immediately cool the reactor and consider adding a cold, inert solvent to dilute the reaction mixture and dissipate heat. |
| Reaction Does Not Go to Completion | 1. Low reaction temperature: The activation energy for the desired oxidation is not being met. 2. Degradation of the N-sulfonyloxaziridine: The reagent may have degraded during storage or handling. 3. Incorrect stoichiometry: An insufficient amount of the oxidizing agent was used. | 1. Gradual temperature increase: Slowly increase the reaction temperature while carefully monitoring for any signs of an exotherm. 2. Use fresh reagent: Ensure the N-sulfonyloxaziridine is of high quality and has been stored properly at recommended low temperatures. 3. Verify stoichiometry: Double-check the calculations and ensure the correct molar ratio of reactants is being used. |
| Formation of Side Products | 1. High reaction temperature: Elevated temperatures can lead to side reactions or decomposition of reactants and products. 2. Decomposition of the N-sulfonyloxaziridine: Decomposition can generate reactive species that lead to undesired byproducts. | 1. Maintain strict temperature control: Operate the reaction at the lowest effective temperature. 2. Monitor for decomposition: Be aware of the signs of decomposition (e.g., color change, gas evolution) and take corrective action if observed. |
| Pressure Buildup in the Reactor | 1. Gas evolution from the reaction: The oxidation reaction may produce gaseous byproducts. 2. Decomposition of the N-sulfonyloxaziridine: Thermal decomposition can release gases such as sulfur dioxide and nitrogen oxides. | 1. Ensure adequate venting: The reactor must be equipped with a properly sized vent to safely release any pressure buildup. 2. Monitor pressure: Continuously monitor the reactor pressure. If an unexpected increase is observed, stop the addition of reagents and cool the reactor. |
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with N-sulfonyloxaziridines?
A1: The primary thermal hazard is their potential for exothermic decomposition, which can lead to a thermal runaway reaction. This decomposition can be initiated by heat, contaminants, or prolonged storage at ambient temperatures. A documented incident involved the violent, exothermic decomposition of a 500g quantity of (±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine at room temperature, which was forceful enough to shatter its container.[1]
Q2: How can I assess the thermal stability of the specific N-sulfonyloxaziridine I am using?
A2: It is crucial to perform thermal hazard analysis on the specific N-sulfonyloxaziridine and the reaction mixture. Techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) can determine the onset temperature of decomposition and the amount of energy released. This data is essential for defining safe operating temperature limits.
Q3: What are the recommended storage conditions for N-sulfonyloxaziridines?
A3: N-sulfonyloxaziridines should be stored at low temperatures to minimize the risk of decomposition. For example, suppliers of (±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine recommend storage at temperatures below -15°C.[2] Always consult the Safety Data Sheet (SDS) for the specific storage recommendations for the reagent you are using.
Q4: What are the key considerations when scaling up a reaction involving an N-sulfonyloxaziridine?
A4: Key considerations for scale-up include:
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. A thorough understanding of the reaction's heat output and the reactor's cooling capacity is critical.
-
Addition Rate: The rate of addition of the N-sulfonyloxaziridine must be carefully controlled to prevent the rate of heat generation from exceeding the rate of heat removal.
-
Mixing: Efficient mixing is essential to avoid localized hot spots and ensure uniform temperature distribution.
-
Emergency Planning: A detailed emergency plan should be in place to address potential thermal runaway scenarios, including rapid cooling, quenching, and pressure relief.
Q5: What are the signs of a potential thermal runaway reaction?
A5: Signs of a potential thermal runaway include:
-
A rapid and uncontrolled increase in the internal temperature of the reactor.
-
An increase in the reactor pressure.
-
A change in the color of the reaction mixture.
-
Vigorous gas evolution.
Q6: What should I do in the event of a thermal runaway?
A6: In the event of a thermal runaway, immediately initiate your emergency shutdown procedure, which may include:
-
Stopping all reagent feeds.
-
Maximizing cooling to the reactor.
-
Activating an emergency cooling or quenching system.
-
Evacuating personnel from the immediate area.
Data Presentation
The following table summarizes available thermal stability data for some common N-sulfonyloxaziridines. It is critical to note that this data is for the pure compounds and the stability in a reaction mixture may be different. Users should always perform their own thermal analysis for their specific process.
| N-Sulfonyloxaziridine | Melting Point (°C) | Storage Temperature | Notes |
| (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine | 94-95 (with decomposition)[1] | < -15°C[2] | A 500g quantity decomposed violently at room temperature.[1] |
| (-)-(2S,8aR)-(Camphorylsulfonyl)oxaziridine | 168-174[3] | Cool, dry, well-ventilated place[3] | Thermal decomposition can release irritating gases and vapors.[3] |
| (+)-(Camphorsulfonyl)oxaziridine | 195[4] | Store locked up.[4] |
Experimental Protocols
Protocol 1: Small-Scale Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition for an N-sulfonyloxaziridine.
Materials:
-
N-sulfonyloxaziridine sample (5-10 mg)
-
DSC instrument
-
Hermetically sealed aluminum pans
Methodology:
-
Carefully weigh 5-10 mg of the N-sulfonyloxaziridine into a hermetically sealed aluminum DSC pan.
-
Place the sealed pan in the DSC instrument. An empty, sealed aluminum pan should be used as a reference.
-
Heat the sample at a controlled rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Monitor the heat flow as a function of temperature.
-
The onset of a significant exothermic event indicates the beginning of decomposition. Record this temperature.
Protocol 2: General Procedure for a Large-Scale Oxidation Reaction
Objective: To provide a general and safety-conscious procedure for conducting a large-scale oxidation using an N-sulfonyloxaziridine. This is a general guideline and must be adapted and rigorously risk-assessed for each specific reaction.
Equipment:
-
Jacketed glass reactor with appropriate cooling/heating capacity.
-
Overhead stirrer with sufficient torque for viscous mixtures.
-
Temperature probe (baffled to ensure it measures the bulk temperature).
-
Addition funnel or pump for controlled reagent addition.
-
Pressure relief system (e.g., rupture disc or relief valve).
-
Inert atmosphere (e.g., nitrogen or argon).
Methodology:
-
Risk Assessment: Conduct a thorough risk assessment, including a review of the SDS for all reagents, an estimation of the reaction exotherm, and the development of an emergency plan.
-
Reactor Setup: Assemble the reactor system and ensure all safety features are operational. Purge the reactor with an inert gas.
-
Charge Substrate: Charge the substrate and solvent to the reactor.
-
Cooling: Cool the reactor contents to the desired initial temperature.
-
Slow Addition: Begin the slow, dropwise addition of the N-sulfonyloxaziridine solution.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reactor. The addition rate should be adjusted to maintain the temperature within a pre-determined safe range.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, NMR).
-
Work-up: Once the reaction is complete, carefully quench any remaining oxidizing agent before proceeding with the work-up.
Mandatory Visualization
References
minimizing side-product formation in Davis' reagent reactions
Welcome to the technical support center for Davis' reagent reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this versatile oxidizing agent. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you minimize side-product formation and achieve high yields of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is Davis' reagent and what are its primary applications?
A1: Davis' reagent, also known as 2-(phenylsulfonyl)-3-phenyloxaziridine, is a neutral, aprotic, and stable oxidizing agent.[1] Its primary applications include the selective oxidation of sulfides to sulfoxides,[2] the oxidation of thiols to sulfinates and sulfones,[3][4] and the α-hydroxylation of ketones and esters via their enolates.[5][6]
Q2: How should I store Davis' reagent?
A2: Davis' reagent is a stable solid that should be stored in a cool, dry place.[7] It is advisable to keep it in a tightly sealed container to prevent decomposition.
Q3: What is the N-sulfonylimine byproduct that I observe in my reaction mixture?
A3: The N-sulfonylimine (e.g., N-benzylidenebenzenesulfonamide) is a common byproduct formed from the reduction of Davis' reagent during the oxidation reaction.[3] Its presence is expected and can typically be removed during workup and purification.
Q4: Can Davis' reagent be used for asymmetric oxidations?
A4: Yes, chiral versions of Davis' reagent, often derived from camphor sulfonic acid, are used for asymmetric α-hydroxylation of ketones and esters, as well as the asymmetric oxidation of sulfides to sulfoxides.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with Davis' reagent.
Problem 1: Low yield of the desired α-hydroxyketone/ester and formation of side-products.
Possible Cause 1: Competing Aldol Condensation
In the α-hydroxylation of ketones or esters, the basic conditions required for enolate formation can also promote self-condensation or condensation with the aldehyde byproduct of some oxaziridines, leading to aldol side-products.
Solutions:
-
Choice of Base and Reaction Temperature: Use a strong, non-nucleophilic base (e.g., KHMDS, NaHMDS) to ensure rapid and complete enolate formation at low temperatures (-78 °C). This minimizes the concentration of the free ketone/ester available for condensation.
-
Order of Addition: Add the Davis' reagent to the pre-formed enolate solution at low temperature.
-
Reaction Time: Monitor the reaction by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
Possible Cause 2: Incomplete reaction
The reaction may not have gone to completion, resulting in a mixture of starting material and product.
Solutions:
-
Stoichiometry: Ensure that at least one equivalent of Davis' reagent is used. A slight excess (1.1 to 1.2 equivalents) can sometimes be beneficial.
-
Reaction Time and Temperature: While low temperatures are generally preferred to minimize side reactions, some less reactive enolates may require a slightly higher temperature or longer reaction time. Monitor the reaction progress closely.
Problem 2: Over-oxidation of sulfides to sulfones when the sulfoxide is the desired product.
Possible Cause: Use of excess Davis' reagent or prolonged reaction time.
Davis' reagent is known for its high selectivity in oxidizing sulfides to sulfoxides without significant over-oxidation.[2] However, under forcing conditions, the formation of the sulfone can occur.
Solutions:
-
Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of Davis' reagent.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or GC/MS to determine the point of complete consumption of the starting sulfide. Quench the reaction immediately to prevent further oxidation of the sulfoxide.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity.
Problem 3: Difficulty in removing the N-sulfonylimine byproduct during workup.
Possible Cause: Similar polarity of the byproduct and the desired product.
The N-sulfonylimine byproduct can sometimes be challenging to separate from the reaction product by chromatography due to similar polarities.
Solutions:
-
Aqueous Workup: The N-sulfonylimine can be partially hydrolyzed to benzaldehyde and benzenesulfonamide under aqueous workup conditions, which may be easier to separate.[3] A wash with a saturated aqueous solution of sodium bisulfite can help remove benzaldehyde.
-
Crystallization: If the desired product is a solid, crystallization can be an effective method for purification, leaving the more soluble byproduct in the mother liquor.
-
Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation. A combination of non-polar and polar solvents (e.g., hexanes/ethyl acetate) with a gradual gradient may be effective.
Quantitative Data Summary
The following table summarizes the effect of reaction conditions on product yield and side-product formation in representative Davis' reagent reactions.
| Application | Substrate | Reagent (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Side-Products | Ref. |
| α-Hydroxylation | 2-Ethyl-1-tetralone | 1.2 | KHMDS (1.2) | THF | -78 | 1 | α-Hydroxyketone | 85 | Minor starting material | [10] |
| α-Hydroxylation | Propiophenone | 1.1 | NaH (1.1) | THF | 0 | 2 | α-Hydroxyketone | 92 | Aldol adducts (<5%) | [5] |
| Sulfide Oxidation | Methyl phenyl sulfide | 1.0 | - | CH₂Cl₂ | 25 | 0.5 | Methyl phenyl sulfoxide | >95 | Sulfone (<2%) | [9] |
| Thiol Oxidation | Thiophenol | 2.0 | n-BuLi (1.0) | THF | -78 to 25 | 1 | Diphenyl sulfone | 85 | N-sulfonylimine | [3] |
Experimental Protocols
Protocol 1: Synthesis of Davis' Reagent (2-(Phenylsulfonyl)-3-phenyloxaziridine)
This protocol is adapted from Organic Syntheses.[11]
-
Preparation of N-Benzylidenebenzenesulfonamide: A mixture of benzenesulfonamide (1.0 equiv.), freshly distilled benzaldehyde (1.0 equiv.), Amberlyst 15 ion-exchange resin, and powdered molecular sieves in toluene is heated at reflux with a Dean-Stark trap until water evolution ceases. The mixture is cooled, filtered, and the filtrate is concentrated. The crude product is recrystallized from ethanol.
-
Oxidation to the Oxaziridine: The N-benzylidenebenzenesulfonamide is dissolved in chloroform and a solution of potassium carbonate in water is added. The biphasic mixture is cooled in an ice bath, and a solution of m-chloroperoxybenzoic acid (m-CPBA, ~1.1 equiv.) in chloroform is added dropwise with vigorous stirring. After the addition is complete, the mixture is stirred for an additional hour at 0-5 °C. The organic layer is separated, washed successively with water, 10% aqueous sodium sulfite, water, and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is recrystallized from a mixture of chloroform and pentane to afford pure (±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine.
Protocol 2: α-Hydroxylation of a Ketone
-
A solution of the ketone (1.0 equiv.) in dry THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv.) in THF is added dropwise to the ketone solution. The mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
A solution of Davis' reagent (1.1 equiv.) in dry THF is added dropwise to the enolate solution at -78 °C.
-
The reaction is monitored by TLC. Once the starting material is consumed (typically 1-3 hours), the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 3: Selective Oxidation of a Sulfide to a Sulfoxide
-
The sulfide (1.0 equiv.) is dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) at room temperature.
-
Davis' reagent (1.0-1.1 equiv.) is added in one portion.
-
The reaction is stirred at room temperature and monitored by TLC. The reaction is typically complete within 30 minutes to a few hours.
-
Once the starting sulfide is consumed, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to separate the sulfoxide from the N-sulfonylimine byproduct.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Davis reagent - Enamine [enamine.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Davis reagent - Wikipedia [en.wikipedia.org]
- 5. Davis Oxidation [organic-chemistry.org]
- 6. 2-(Phenylsulfonyl)-3-phenyloxaziridine, Davis Reagent [organic-chemistry.org]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Catalyst Systems for 3-Phenyl-2-tosyl-1,2-oxaziridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenyl-2-tosyl-1,2-oxaziridine. The information is designed to help overcome common challenges encountered during the optimization of catalytic reactions involving this versatile reagent.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield / Low Conversion | Insufficient Catalyst Activity: The chosen catalyst may not be optimal for the specific substrate or reaction conditions. | - Screen different catalysts: Explore various Lewis acid or transition metal catalysts (e.g., Sc(OTf)₃, Cu(I)/(II), Fe(II) complexes). - Increase catalyst loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%) to observe any improvement. Be mindful of potential side reactions at higher loadings. |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.[1] | - Optimize temperature: Systematically screen a range of temperatures (e.g., from -40°C to room temperature) to find the optimal balance between reaction rate and selectivity.[1] | |
| Inappropriate Solvent: The solvent may not effectively dissolve the reactants or may interfere with the catalytic cycle.[1] | - Solvent screening: Test a range of solvents with varying polarities. Polar aprotic solvents like dichloromethane (DCM), chloroform, and acetonitrile often provide good results.[1] | |
| Decomposition of this compound: The reagent can be sensitive to reaction conditions. | - Control reaction conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and at the optimized temperature. - Slow addition of reagents: Add the oxaziridine or other sensitive reagents slowly to the reaction mixture to control exotherms. | |
| Competitive Side Reactions: The substrate or product may undergo undesired reactions under the catalytic conditions. | - Modify reaction parameters: Adjusting temperature, solvent, and catalyst can help suppress side reactions. - Use of additives: In some cases, additives can help to direct the reaction towards the desired product. | |
| Low Enantioselectivity (for asymmetric reactions) | Ineffective Chiral Ligand: The chiral ligand may not be providing adequate stereocontrol. | - Screen a library of chiral ligands: Evaluate a diverse set of chiral ligands with different steric and electronic properties. - Optimize metal-to-ligand ratio: The stoichiometry of the metal precursor and the chiral ligand can significantly impact enantioselectivity. |
| Mismatched Chiral Catalyst and Substrate: The stereochemical features of the catalyst and substrate may be poorly matched. | - Consider "matched" and "mismatched" pairs: If using a chiral substrate, screen both enantiomers of the chiral catalyst to identify the matched pair that provides the highest stereoselectivity.[2] | |
| Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic pathway. | - Lower reaction temperature: Reducing the temperature can often suppress the rate of the uncatalyzed reaction more than the catalyzed one. - Use a more active catalyst: A highly active catalyst can outcompete the background reaction even at lower concentrations. | |
| Racemization of Product: The product may be racemizing under the reaction conditions. | - Reduce reaction time: Monitor the reaction progress and quench it as soon as the starting material is consumed. - Modify work-up procedure: Ensure that the work-up conditions are not harsh enough to cause racemization. | |
| Formation of Byproducts | Rearrangement of Oxaziridine: Under certain conditions, especially photolytic or in the presence of single-electron transfer reagents, oxaziridines can rearrange to form amides or other products.[3] | - Exclude light: Protect the reaction from light, especially if using photoredox catalysis. - Choose appropriate catalyst: Avoid catalysts known to promote single-electron transfer if rearrangement is a problem. |
| Competitive Oxygen vs. Nitrogen Transfer: Depending on the substrate and catalyst, this compound can act as either an oxygen or nitrogen transfer agent.[4][5] | - Catalyst selection: The choice of metal catalyst can influence the chemoselectivity. For example, different regioselectivity in oxyamination has been observed with iron versus copper catalysts.[3] - Substrate modification: The electronic properties of the substrate can influence the preferred reaction pathway. | |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts: The desired product may have a similar polarity to starting materials or byproducts, making chromatographic separation challenging. | - Optimize chromatographic conditions: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel with varying pore sizes, alumina). - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
| Decomposition on Silica Gel: The product may be sensitive to the acidic nature of standard silica gel. | - Use deactivated silica gel: Treat silica gel with a base (e.g., triethylamine) before use. - Alternative purification methods: Consider other techniques like preparative thin-layer chromatography (TLC), or chromatography on a different stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the enantioselectivity of my asymmetric hydroxylation reaction using this compound?
A1: Achieving high enantioselectivity often requires careful optimization of several factors:
-
Chiral Ligand Selection: The structure of the chiral ligand is crucial. It is recommended to screen a variety of ligands with different backbones and steric bulk to find the best fit for your substrate.
-
Metal Precursor: The choice of the metal salt can influence the catalytic activity and selectivity. For example, in the hydroxylative dearomatization of 2-naphthols, scandium(III) triflate (Sc(OTf)₃) has been used effectively with N,N'-dioxide ligands.[2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity. A solvent screen is often beneficial.
-
Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity by reducing the thermal energy of the system and amplifying the energy difference between the diastereomeric transition states.
-
Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity by influencing the active catalytic species.
Q2: My reaction is giving a mixture of oxygen and nitrogen transfer products. How can I control the chemoselectivity?
A2: The chemoselectivity of reactions with this compound is influenced by the electronic and steric properties of the substrate and the nature of the catalyst.
-
The N-tosyl group is electron-withdrawing, which generally favors oxygen atom transfer.[5]
-
The choice of the transition metal catalyst can play a significant role in directing the reaction pathway. For instance, in oxyamination reactions of olefins, the regioselectivity can be controlled by switching between iron and copper catalysts.[3]
-
Substrate electronics are also key. Electron-rich substrates are more likely to undergo electrophilic attack by the oxaziridine oxygen.
Q3: What is the best way to prepare and handle this compound?
A3: this compound is typically synthesized by the oxidation of the corresponding N-sulfonylimine (N-benzylidene-4-methylbenzenesulfonamide) with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA).[4] It is a solid that should be stored under an inert atmosphere at low temperatures (2-8°C) to prevent decomposition. When using it in reactions, it is advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment.
Q4: I am observing the formation of an amide byproduct in my reaction. What is the likely cause and how can I prevent it?
A4: The formation of an amide byproduct, such as N-benzoyl-4-methylbenzenesulfonamide, can occur through the rearrangement of the this compound. This rearrangement can be promoted by single-electron transfer (SET) processes, which can be initiated by certain transition metal catalysts or by exposure to light.[3] To minimize this side reaction, consider the following:
-
Protect the reaction from light: Conduct the experiment in a flask wrapped in aluminum foil or in a dark environment.
-
Select a suitable catalyst: If you suspect a catalyst-induced rearrangement, screen alternative catalysts that are less prone to SET pathways.
Quantitative Data Summary
The following tables summarize quantitative data from representative catalytic reactions involving this compound.
Table 1: Optimization of Asymmetric Hydroxylative Dearomatization of 1-methyl-naphthalen-2-ol [2]
| Entry | Metal Salt | Ligand | Yield (%) | Ratio (3a/4a) | er (3a) |
| 1 | Sc(OTf)₃ | L-PiPr₂ | 96 | 73 : 27 | 80 : 20 |
| 2 | Sc(NTf₂)₃ | L-PiPr₂ | 99 | 85 : 15 | 94 : 6 |
| 3 | Y(OTf)₃ | L-PiPr₂ | 95 | 70 : 30 | 82 : 18 |
| 4 | La(OTf)₃ | L-PiPr₂ | 92 | 68 : 32 | 75 : 25 |
Reaction conditions: 1-methyl-naphthalen-2-ol (0.1 mmol), this compound (0.12 mmol), catalyst (10 mol%), solvent, -20 °C, 24 h.
Table 2: Iron-Catalyzed Asymmetric Oxyamination of Styrenes [3]
| Olefin | Yield (%) | dr | ee (%) |
| Styrene | 85 | >20:1 | 95 |
| 4-Methylstyrene | 88 | >20:1 | 96 |
| 4-Methoxystyrene | 90 | >20:1 | 97 |
| 4-Chlorostyrene | 82 | >20:1 | 94 |
Reaction conditions: Olefin (0.2 mmol), N-sulfonyl oxaziridine (2.5 equiv), Fe(II) catalyst (10 mol%), benzene (0.1 M), 23 °C.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydroxylative Dearomatization of 2-Naphthols [2]
-
To a dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.011 mmol) and the metal salt (0.01 mmol).
-
Add freshly distilled solvent (1.0 mL) and stir the mixture at room temperature for 1 hour.
-
Cool the resulting solution to the desired temperature (e.g., -20 °C).
-
Add the 2-naphthol substrate (0.1 mmol) to the solution.
-
Add this compound (0.12 mmol) in one portion.
-
Stir the reaction mixture at the same temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Visualizations
Caption: Experimental workflow for asymmetric hydroxylation.
Caption: Generalized catalytic cycle for oxaziridine reactions.
References
Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations
Welcome to the Technical Support Center for Asymmetric Oxidations. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues related to low enantioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My asymmetric oxidation is giving low enantiomeric excess (ee). What are the most common causes?
Low enantioselectivity can stem from several factors. The most common culprits include:
-
Catalyst-Related Issues: Impure, improperly prepared, or degraded catalyst. Incorrect catalyst loading can also be a factor.
-
Reaction Conditions: Suboptimal temperature, inappropriate solvent, or incorrect pH.
-
Substrate and Reagent Quality: Impurities in the substrate or oxidant can interfere with the catalytic cycle. The presence of water can also be detrimental in many cases.[1]
-
Reaction Kinetics: In some reactions, a secondary, non-selective reaction pathway can become competitive, leading to a decrease in overall enantioselectivity.[2]
Q2: How does temperature affect the enantioselectivity of my oxidation reaction?
Temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity due to a larger energy difference between the diastereomeric transition states.[3] Conversely, increasing the reaction temperature often results in lower ee.[3] However, in some rare cases, a reversal of enantioselectivity has been observed at very low temperatures.[4]
Q3: Can the choice of solvent impact the enantiomeric excess?
Absolutely. The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[5] A solvent screen is often a crucial step in optimizing a new asymmetric oxidation. The ideal solvent is typically one that provides good solubility for all components while favoring the formation of the more ordered, stereodifferentiating transition state.[5]
Q4: I'm performing a Sharpless Asymmetric Dihydroxylation and observing low ee. What should I check first?
For the Sharpless AD reaction, low enantioselectivity can often be traced to a few key issues:
-
Ligand Concentration: If the concentration of the chiral ligand is too low relative to the olefin, a secondary, non-enantioselective catalytic cycle can occur.[6]
-
pH of the Reaction Mixture: The pH should be carefully controlled, as it can affect the rate and selectivity. A slightly basic pH is generally preferred.[6]
-
Reoxidant Choice: While NMO can be used, potassium ferricyanide in aqueous systems often yields higher enantioselectivity.[7]
Q5: In my Jacobsen-Katsuki epoxidation, the enantioselectivity is poor. What are some specific troubleshooting steps?
Low ee in a Jacobsen-Katsuki epoxidation can be influenced by:
-
Substrate Structure: Cis-1,2-disubstituted alkenes are generally excellent substrates, while trans-1,2-disubstituted alkenes can be poor substrates for Jacobsen's catalysts.[8]
-
Axial Donor Ligand: The presence and nature of an axial donor ligand can significantly impact the selectivity.[8] Adding a co-catalyst like a pyridine N-oxide derivative can sometimes improve results, especially for trisubstituted alkenes.[9]
-
Oxidant: While bleach (NaOCl) is common, other oxidants can be explored. The purity and pH of the oxidant solution are also critical.
Q6: I am struggling with a Shi epoxidation, and the conversion and ee are both low. Any advice?
The Shi epoxidation can be sensitive to reaction conditions. Here are some points to consider:
-
pH Control: The reaction is highly pH-dependent. A pH of around 10.5 is often optimal to favor the desired dioxirane formation over a competing Baeyer-Villiger side reaction that decomposes the catalyst.[10]
-
Oxidant Addition: Slow addition of the oxidant (e.g., Oxone) using a syringe pump can be beneficial.[11]
-
Catalyst Purity: Ensure the fructose-derived catalyst is pure and has not degraded.[11]
Troubleshooting Guides and Experimental Protocols
Guide 1: General Troubleshooting Workflow for Low Enantioselectivity
This workflow provides a logical sequence of steps to diagnose and resolve low ee in asymmetric oxidations.
Caption: A general workflow for troubleshooting low enantioselectivity.
Protocol 1: Catalyst Purity and Activation
Impurities in the catalyst are a frequent source of poor enantioselectivity.
Objective: To ensure the catalyst is of high purity and properly activated.
Methodology:
-
Purification:
-
If applicable, recrystallize the chiral ligand or the catalyst complex according to literature procedures.
-
For catalysts sensitive to air or moisture, handle them under an inert atmosphere (e.g., in a glovebox).
-
-
Activation (if required):
-
Some catalytic systems require an activation step. For example, in the Sharpless epoxidation, the use of molecular sieves is crucial to remove water, which can deactivate the titanium catalyst.[1][12]
-
Procedure with Molecular Sieves (Sharpless Epoxidation):
-
Add activated 4Å molecular sieves to the reaction flask and dry under vacuum with heating.
-
Cool to room temperature under an inert atmosphere.
-
Add the solvent, followed by the other reagents as per the standard protocol.
-
-
Protocol 2: Optimization of Reaction Temperature
A systematic investigation of the reaction temperature can significantly improve enantioselectivity.
Objective: To determine the optimal temperature for maximizing enantiomeric excess.
Methodology:
-
Set up a series of identical reactions in parallel.
-
Run each reaction at a different, precisely controlled temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
Ensure all other parameters (concentrations, catalyst loading, reaction time) are kept constant.
-
After a fixed time, quench the reactions and analyze the enantiomeric excess of the product for each temperature.
-
Plot ee vs. temperature to identify the optimal condition.
Protocol 3: Solvent Screening
The choice of solvent can have a profound effect on enantioselectivity.
Objective: To identify a solvent that enhances the stereochemical outcome of the reaction.
Methodology:
-
Select a range of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, toluene, acetonitrile, THF, hexanes).
-
Set up a small-scale reaction in each solvent, keeping all other parameters identical.
-
Monitor the reactions for conversion and, upon completion or after a fixed time, determine the enantiomeric excess.
-
Tabulate the results to identify the solvent that provides the best balance of reactivity and enantioselectivity.
Quantitative Data Summary
The following tables provide an overview of how different parameters can influence the enantiomeric excess in various asymmetric oxidations. The data is illustrative and based on trends reported in the literature.
Table 1: Effect of Temperature on Enantioselectivity
| Reaction | Substrate | Temperature (°C) | Enantiomeric Excess (% ee) |
| Bio-oxidation[3] | rac-bicyclo[3.2.0]hept-2-en-6-one | 10 | Higher |
| Bio-oxidation[3] | rac-bicyclo[3.2.0]hept-2-en-6-one | 30 | Lower |
| Asymmetric Autocatalysis[4] | Pyrimidine-5-carbaldehyde | 0 | High (S)-product |
| Asymmetric Autocatalysis[4] | Pyrimidine-5-carbaldehyde | -44 | Moderate (R)-product |
Table 2: Effect of Solvent on Enantioselectivity
| Reaction | Substrate | Solvent | Enantiomeric Excess (% ee) |
| Tungsten-Catalyzed Epoxidation[13] | Allylic Alcohol | Dichloromethane | 49 |
| Tungsten-Catalyzed Epoxidation[13] | Allylic Alcohol | Ethyl Acetate | 81 |
| Tungsten-Catalyzed Epoxidation[13] | Allylic Alcohol | Toluene | 91 |
| Henry Reaction[5] | Nitromethane & Benzaldehyde | Non-polar Solvents | Low |
| Henry Reaction[5] | Nitromethane & Benzaldehyde | Strong Lewis Basic Solvents | >90 |
Table 3: Effect of Catalyst Loading on Enantioselectivity
| Reaction | Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (% ee) |
| Tungsten-Catalyzed Epoxidation[13] | Allylic Alcohol | 2 | 95 |
| Tungsten-Catalyzed Epoxidation[13] | Allylic Alcohol | 1 | 63 (yield also decreased) |
| Sharpless Epoxidation[14] | Favorable Substrates | 2 | >95 |
| Sharpless Epoxidation[14] | Favorable Substrates | 10 | ~100 |
Logical Relationships in Asymmetric Catalysis
The interplay between the catalyst, substrate, and reaction conditions determines the stereochemical outcome. The following diagram illustrates these relationships.
Caption: Key factors influencing the enantioselectivity of a reaction.
References
- 1. scribd.com [scribd.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 9. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. reddit.com [reddit.com]
- 12. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of N-Sulfonyl Imines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the workup and purification of N-sulfonyl imines.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of N-sulfonyl imine byproducts and the purification of the desired compounds.
Issue 1: Incomplete Removal of Starting Aldehyde
-
Symptom: NMR or other analytical methods show the presence of the starting aldehyde in the purified product.
-
Cause: Aldehydes can have similar polarities to N-sulfonyl imines, leading to co-elution during column chromatography.
-
Solution:
-
Successive Recrystallizations: This is an effective method to remove excess aldehyde.[1] The desired N-sulfonyl imine will crystallize out, leaving the more soluble aldehyde in the mother liquor.
-
Chromatography Optimization:
-
Adjust the solvent system. A less polar eluent may improve separation.
-
Consider using a different stationary phase, such as alumina, which may offer different selectivity.
-
-
Chemical Wash: If the desired product is not sensitive to mild acidic conditions, a wash with a dilute solution of sodium bisulfite can help remove the aldehyde by forming a water-soluble adduct.
-
Issue 2: Hydrolysis of the N-Sulfonyl Imine During Purification
-
Symptom: The appearance of the starting aldehyde and sulfonamide in the purified fractions, and a lower than expected yield of the N-sulfonyl imine.
-
Cause: N-sulfonyl imines are susceptible to hydrolysis, which can be catalyzed by acidic conditions, such as those present on a standard silica gel column.[2]
-
Solution:
-
Use of a Modified Eluent: Add a small percentage of a basic modifier, such as triethylamine (TEA) (e.g., 1-2%), to the eluent to neutralize the acidic sites on the silica gel.[3]
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: These are less acidic than silica gel and can prevent hydrolysis.[4]
-
Treated Silica Gel: Use silica gel that has been pre-treated with a base.
-
-
Minimize Exposure to Water: Ensure all solvents and equipment are dry. The synthesis of N-sulfonyl imines often involves the removal of water, and its reintroduction during workup can lead to hydrolysis.[1][5]
-
Issue 3: The N-Sulfonyl Imine is a Stubborn Oil and Will Not Crystallize
-
Symptom: The product remains an oil even after solvent removal and attempts at crystallization.
-
Cause: The presence of impurities can inhibit crystallization. The inherent properties of the molecule may also favor an amorphous state.
-
Solution:
-
Purification via Chromatography: If crystallization fails, column chromatography is the next best option to isolate the pure product as an oil.
-
Trituration: Add a solvent in which the desired product is sparingly soluble but the impurities are highly soluble. The product may solidify upon stirring. A common solvent for this is pentane or a mixture of petroleum ether and dichloromethane.
-
Solvent Screening for Crystallization: Experiment with a variety of solvents and solvent mixtures (e.g., diethyl ether/hexane, ethyl acetate/hexane, dichloromethane/pentane).
-
Issue 4: Co-elution of the N-Sulfonyl Imine with the Sulfonamide
-
Symptom: The purified product is contaminated with the starting sulfonamide.
-
Cause: The polarity of the N-sulfonyl imine and the sulfonamide can be very similar.
-
Solution:
-
Fine-tuning Chromatography:
-
Use a very shallow gradient of the polar solvent during column chromatography.
-
Test different solvent systems. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can improve separation.
-
-
Extraction: If there is a significant difference in the acidity of the sulfonamide and the basicity of the imine, an acid-base extraction may be possible. However, this risks hydrolysis of the imine.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying N-sulfonyl imines?
A1: The most frequently employed methods for the purification of N-sulfonyl imines are crystallization and silica gel chromatography.[1] Simple filtration and recrystallization can be very effective, especially when the reaction is clean and a solid product is formed.[5]
Q2: My N-sulfonyl imine seems to be degrading on the silica gel column. What can I do?
A2: N-sulfonyl imines can be sensitive to the acidic nature of silica gel, leading to hydrolysis back to the corresponding aldehyde and sulfonamide.[6][2] To mitigate this, you can either add a small amount of a base like triethylamine to your eluent or use a less acidic stationary phase like neutral or basic alumina.[3][4]
Q3: Can I use an extractive workup to purify my N-sulfonyl imine?
A3: A standard extractive workup can be used to remove some impurities. For example, after the reaction, the mixture can be poured into a saturated sodium bicarbonate solution and extracted with an organic solvent like dichloromethane. The organic extracts are then washed with brine, dried, and the solvent is removed. However, be cautious with aqueous acidic or basic washes as they can promote imine hydrolysis.
Q4: What are some typical solvent systems for column chromatography of N-sulfonyl imines?
A4: Common solvent systems for the chromatography of N-sulfonyl imines are mixtures of a non-polar and a polar solvent. Examples include:
-
Hexanes:Ethyl Acetate[1]
-
Petroleum ether:Ethyl Acetate
The optimal ratio will depend on the specific polarity of your compound and should be determined by thin-layer chromatography (TLC) beforehand.
Q5: How can I confirm the purity of my N-sulfonyl imine?
A5: The purity of N-sulfonyl imines is typically determined by 1H NMR spectroscopy. The presence of a distinctive singlet for the imine C-H proton is a key indicator.[1] Purity can also be assessed by melting point analysis for solid compounds and by obtaining satisfactory elemental analysis or high-resolution mass spectrometry (HRMS) data.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for N-sulfonyl imines that are solids at room temperature.
-
Dissolution: Dissolve the crude reaction mixture in a minimum amount of a suitable hot solvent or solvent mixture (e.g., petroleum ether/dichloromethane).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol is for N-sulfonyl imines that are oils or when crystallization is not effective.
-
TLC Analysis: Determine an appropriate solvent system using TLC. The desired spot should have an Rf value between 0.2 and 0.4.
-
Column Packing: Pack a column with silica gel (or alumina if the imine is acid-sensitive) using the chosen eluent.
-
Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Purification Method | Typical Eluent/Solvent | Typical Yields | Key Considerations |
| Recrystallization | Petroleum ether/Dichloromethane, Ethanol, Methanol | Good to Excellent[5] | Product must be a solid. Effective for removing highly soluble impurities.[1] |
| Silica Gel Chromatography | Hexanes/Ethyl Acetate, Petroleum ether/Ethyl Acetate | Moderate to Good[1] | Risk of hydrolysis; can be mitigated with a basic modifier like TEA.[3] |
| Alumina Chromatography | Hexanes/Ethyl Acetate | Moderate to Good | Good alternative to silica for acid-sensitive imines.[4] |
| Extraction | Dichloromethane, Ethyl Acetate | Variable | Useful for initial cleanup but may not provide high purity on its own. |
Visualizations
Caption: A general workflow for the purification of N-sulfonyl imines.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides from Aldehydes and Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. reddit.com [reddit.com]
- 5. Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Selective Oxidation: 3-Phenyl-2-tosyl-1,2-oxaziridine vs. m-CPBA
For researchers, scientists, and professionals in drug development, the choice of an oxidizing agent is critical for achieving desired chemical transformations with high selectivity and yield. This guide provides an objective comparison between two prominent oxidizing agents: 3-Phenyl-2-tosyl-1,2-oxaziridine, a well-known Davis oxaziridine, and meta-Chloroperoxybenzoic acid (m-CPBA), a widely used peroxy acid.
Overview and Core Applications
This compound (Davis Oxaziridine) is a neutral, electrophilic oxidizing agent particularly renowned for the α-hydroxylation of ketones and esters via their enolates.[1][2][3][4] First reported in 1978 by Professor Franklin Davis, this class of reagents offers a mild and efficient method to introduce a hydroxyl group adjacent to a carbonyl, a valuable transformation in the synthesis of complex molecules and natural products.[1][5] Beyond α-hydroxylation, Davis oxaziridines are also effective for the oxidation of sulfides to sulfoxides and amines to hydroxylamines.[4]
m-Chloroperoxybenzoic acid (m-CPBA) is a versatile and powerful oxidizing agent used extensively in organic synthesis. Its primary applications include the epoxidation of alkenes (Prilezhaev reaction), the Baeyer-Villiger oxidation of ketones to esters, and the oxidation of heteroatoms such as sulfur and nitrogen.[6] m-CPBA is valued for its reliability and broad substrate scope, though its high reactivity can sometimes lead to over-oxidation or side reactions.[7]
The key distinction lies in their primary applications. Davis oxaziridines are specialists in α-hydroxylation of carbonyls, a reaction for which m-CPBA is not typically used.[3][8] Conversely, m-CPBA is the classic choice for alkene epoxidation, a transformation where Davis oxaziridines are less common and often require elevated temperatures.[8][9]
Quantitative Data Comparison
The performance of these two reagents is highly dependent on the specific transformation. The following tables summarize their efficacy in key selective oxidation reactions.
Table 1: α-Hydroxylation of Ketone Enolates
Davis oxaziridines are the superior reagents for this transformation, providing high yields of α-hydroxy ketones. m-CPBA is generally not effective for this direct oxidation of simple enolates.
| Substrate (Ketone) | Base | Oxidizing Agent | Product | Yield (%) | Reference |
| 2-Methyl-1-tetralone | KHMDS | This compound | 2-Hydroxy-2-methyl-1-tetralone | 82% | [10] |
| Various Ketones/Esters | Various Bases | 2-Sulfonyloxaziridines | α-Hydroxy Carbonyls | High Yields | [2][11] |
| Propiophenone | LDA | This compound | 2-Hydroxy-1-phenyl-1-propanone | 85% | Davis, F. A. et al. J. Org. Chem.1984 , 49, 3241-3243 |
Table 2: Oxidation of Sulfides
Both reagents can oxidize sulfides to sulfoxides. The main challenge is preventing over-oxidation to the sulfone. The choice of reagent and control of stoichiometry and temperature are crucial for selectivity.
| Substrate (Sulfide) | Oxidizing Agent | Stoichiometry (Equiv.) | Temperature | Product | Selectivity (Sulfoxide:Sulfone) | Yield (Sulfoxide, %) | Reference |
| Phenyl Propargyl Sulfide | m-CPBA | 1.0 | 0°C to RT | Phenyl Propargyl Sulfoxide | - | 75% | [7] |
| Phenyl Propargyl Sulfide | m-CPBA | 2.0 | RT | Phenyl Propargyl Sulfone | - | 91% (Sulfone) | [7] |
| Allyl Phenyl Sulfide | m-CPBA | 1.2 | 0°C | Allyl Phenyl Sulfoxide | 9:1 | High | [12] |
| Thioanisole | Davis Oxaziridine | 1.1 | RT | Methyl Phenyl Sulfoxide | >95:5 | 94% | Davis, F. A. et al. J. Org. Chem.1988 , 53, 5004-5007 |
Note: Data for Davis oxaziridine in sulfide oxidation often emphasizes its ability to stop cleanly at the sulfoxide stage without over-oxidation, a common issue with more powerful oxidants like m-CPBA if conditions are not carefully controlled.
Table 3: Epoxidation of Alkenes
m-CPBA is the quintessential reagent for alkene epoxidation, proceeding via a concerted, syn-addition mechanism.[6] While Davis oxaziridines can perform epoxidations, they are generally less reactive and require more forcing conditions.[9]
| Substrate (Alkene) | Oxidizing Agent | Product (Epoxide) | Yield (%) | Reference |
| Cyclohexene | m-CPBA | 1,2-Epoxycyclohexane | >90% | Standard textbook procedure |
| 1-Octene | Perfluoroalkyloxaziridine* | 1,2-Epoxyoctane | Efficient | [9] |
| Monosubstituted Olefins | N-(Benzenesulfonyl)oxaziridine | No reaction | - | [9] |
Note: More electrophilic, fluorinated oxaziridines are required for efficient epoxidation of less reactive alkenes.[9]
Logical Flow for Reagent Selection
Choosing the correct oxidizing agent depends on the desired transformation and the substrate. The following diagram illustrates a simplified decision-making process.
Experimental Protocols
Detailed and reproducible experimental methods are crucial for successful synthesis.
Protocol 1: α-Hydroxylation of a Ketone using this compound
This procedure is adapted from the general method for the Davis Oxidation.[3]
Reaction: α-Hydroxylation of 2-methyl-1-tetralone.
-
Enolate Formation: A solution of 2-methyl-1-tetralone (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of potassium hexamethyldisilazide (KHMDS, 1.1 mmol in THF) is added dropwise to the ketone solution. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Oxidation: A solution of this compound (1.2 mmol) in anhydrous THF (5 mL) is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure α-hydroxy ketone.
Protocol 2: Selective Oxidation of a Sulfide to a Sulfoxide using m-CPBA
This procedure is based on methods for the selective oxidation of sulfides.[12]
Reaction: Oxidation of an aryl alkyl sulfide to the corresponding sulfoxide.
-
Reaction Setup: The aryl alkyl sulfide (1.0 mmol) is dissolved in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (10 mL) in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Oxidant Addition: m-CPBA (1.0-1.2 equivalents, ~77% purity) is added portion-wise to the stirred sulfide solution over 5-10 minutes. Note: Using a slight excess ensures full conversion of the starting material, but a large excess or elevated temperature can promote over-oxidation to the sulfone.
-
The reaction mixture is stirred at 0 °C, and the progress is monitored by TLC (typically 30-60 minutes).
-
Workup: Once the starting material is consumed, the reaction mixture is transferred to a separatory funnel.
-
It is washed sequentially with a 10% aqueous sodium sulfite (Na₂SO₃) solution (to quench excess peroxide), a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid byproduct), and finally with brine.[13]
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude sulfoxide can be purified by flash chromatography or recrystallization if necessary.
General Experimental Workflow
The following diagram outlines the typical workflow for conducting a selective oxidation reaction in a research setting.
Conclusion
Both this compound and m-CPBA are powerful tools in the synthetic chemist's arsenal, but they operate in distinct domains of utility.
-
Choose this compound (or other Davis oxaziridines) for the high-yield, selective α-hydroxylation of ketones, esters, and amides . It is also an excellent choice for the controlled oxidation of sulfides to sulfoxides without significant over-oxidation.
-
Choose m-CPBA for the reliable and efficient epoxidation of a wide range of alkenes . It is also the reagent of choice for the Baeyer-Villiger oxidation and for complete oxidation of sulfides to sulfones when desired.
By understanding the specific reactivity profiles and consulting empirical data, researchers can select the optimal reagent to achieve their synthetic goals with precision and efficiency.
References
- 1. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. 2-(Phenylsulfonyl)-3-phenyloxaziridine, Davis Reagent [organic-chemistry.org]
- 3. Davis Oxidation [organic-chemistry.org]
- 4. Davis oxidation - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Workup [chem.rochester.edu]
A Comparative Analysis of N-Alkyl versus N-sulfonyl Oxaziridine Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of an oxidizing or aminating agent is critical to the success of a synthetic route. Oxaziridines, three-membered heterocyclic compounds containing an oxygen-nitrogen bond, offer a versatile platform for these transformations. The reactivity of these reagents is highly tunable, primarily dictated by the substituent on the nitrogen atom. This guide provides a comparative analysis of two major classes of oxaziridines: N-alkyl and N-sulfonyl, with a focus on their reactivity, supported by experimental data and detailed protocols.
Executive Summary
N-sulfonyl oxaziridines, often referred to as Davis reagents, are powerful electrophilic oxygen-transfer agents. The electron-withdrawing nature of the sulfonyl group significantly enhances their oxidizing capability, making them highly effective for reactions such as the α-hydroxylation of enolates and the epoxidation of alkenes. In contrast, N-alkyl oxaziridines are generally less reactive as oxygen-transfer agents but excel as electrophilic nitrogen-transfer reagents, particularly in the amination of nucleophiles like organometallics. The steric and electronic properties of the N-substituent are key determinants of the reaction pathway, with bulkier and more electron-withdrawing groups favoring oxygen transfer.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of N-alkyl and N-sulfonyl oxaziridines in key synthetic transformations. It is important to note that direct comparisons under identical conditions are scarce in the literature, as these reagents are typically employed for different optimal transformations.
Table 1: α-Hydroxylation of Ketone Enolates
N-sulfonyl oxaziridines are the reagents of choice for the α-hydroxylation of ketones and esters.[1][2] N-alkyl oxaziridines are generally not effective for this transformation.
| Entry | Substrate | Oxaziridine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Propiophenone | trans-2-(Phenylsulfonyl)-3-phenyloxaziridine | NaHMDS | THF | -78 | 1 | 95 | - | [1] |
| 2 | 2-Methyl-1-tetralone | (+)-(Camphorsulfonyl)oxaziridine | LHMDS | THF | -78 | 0.5 | 92 | 95:5 | [3] |
| 3 | 1-Indanone | trans-2-(Phenylsulfonyl)-3-phenyloxaziridine | KHMDS | THF | -78 | 1 | 85 | - | [1] |
Table 2: Oxidation of Sulfides
Both N-sulfonyl and N-alkyl oxaziridines can oxidize sulfides to sulfoxides. However, N-sulfonyl oxaziridines are generally more reactive. N-alkyl oxaziridines can be effective, sometimes requiring an acid promoter.[4]
| Entry | Substrate | Oxaziridine | Conditions | Time (h) | Yield (%) | Enantiomeric Excess (ee) | Reference |
| 1 | Thioanisole | trans-2-(Phenylsulfonyl)-3-phenyloxaziridine | CH2Cl2, rt | 0.25 | >95 | - | [2] |
| 2 | Methyl p-tolyl sulfide | Chiral N-alkyl oxaziridine | CH2Cl2, MsOH, -20 °C | 24 | 90 | 54% | [4] |
| 3 | Thioanisole | (+)-(Camphorsulfonyl)oxaziridine | CCl4, reflux | 24 | 85 | 49% | [4] |
Table 3: Electrophilic Amination of Organometallics
N-alkyl and N-H oxaziridines are effective reagents for the electrophilic amination of organometallic nucleophiles.[5] N-sulfonyl oxaziridines are generally not used for this purpose, as they tend to favor oxygen transfer.
| Entry | Substrate | Oxaziridine | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | Fenchone-derived N-H oxaziridine | Et2O | rt | 4 | 85 | [5] |
| 2 | 2-Thienylmagnesium bromide | Fenchone-derived N-H oxaziridine | Et2O | rt | 4 | 78 | [5] |
| 3 | n-Butylmagnesium chloride | Fenchone-derived N-H oxaziridine | Et2O | rt | 4 | 72 | [5] |
Experimental Protocols
Synthesis of a Representative N-sulfonyl Oxaziridine: (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine[6]
A. N-Benzylidenebenzenesulfonamide:
-
To a 3-L, one-necked, round-bottomed flask equipped with a mechanical stirrer, Dean-Stark trap, and condenser under an argon atmosphere, add 150 g of powdered 5A molecular sieves, 2.0 g of Amberlyst 15 ion-exchange resin, 157 g of benzenesulfonamide, 1650 mL of dry toluene, and 107.5 g of freshly distilled benzaldehyde.
-
Heat the mixture to reflux and periodically remove the collected water from the Dean-Stark trap. Continue refluxing until water separation ceases (approximately 16 hours).
-
Cool the reaction mixture to room temperature and filter to remove insoluble materials.
-
Wash the residue with 250 mL of toluene and combine the filtrates.
-
Remove the solvent under reduced pressure to yield the crude N-benzylidenebenzenesulfonamide, which can be used in the next step without further purification.
B. (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine:
-
Equip a 5-L, three-necked flask with a mechanical stirrer and an addition funnel.
-
Add 500 mL of saturated aqueous sodium bicarbonate solution, 12.5 g of benzyltriethylammonium chloride, and 122.5 g of N-benzylidenebenzenesulfonamide dissolved in 380 mL of chloroform to the flask.
-
Cool the mixture to 0–5 °C in an ice bath with vigorous stirring.
-
Add a solution of 111.6 g of 85% m-chloroperoxybenzoic acid (m-CPBA) in 1000 mL of chloroform dropwise over approximately 2 hours, maintaining the temperature below 5 °C.
-
Continue stirring at 0–5 °C for 3 hours after the addition is complete.
-
Separate the organic layer, wash it with 500 mL of 10% aqueous sodium sulfite, 500 mL of saturated aqueous sodium bicarbonate, and 500 mL of saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.
-
The crude product is obtained as a white solid. Recrystallization from an ethyl acetate/pentane mixture yields the pure oxaziridine (typical yield: 88%).[6]
Synthesis of a Representative N-alkyl Oxaziridine: N-tert-butyl-3-phenyloxaziridine[7]
The synthesis of N-tert-butyl-3-phenyloxaziridine involves the oxidation of the corresponding imine, N-benzylidene-tert-butylamine.
-
Prepare N-benzylidene-tert-butylamine by the condensation of benzaldehyde and tert-butylamine.
-
Dissolve the imine in a suitable solvent such as dichloromethane.
-
Add a solution of m-chloroperoxybenzoic acid (m-CPBA) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by chromatography to yield the N-tert-butyl-3-phenyloxaziridine.
Key Reaction: α-Hydroxylation of a Ketone using Davis Reagent[1]
-
To a solution of the ketone (1.0 mmol) in dry THF (5 mL) at -78 °C under an argon atmosphere, add a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 mmol in THF) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add a solution of trans-2-(phenylsulfonyl)-3-phenyloxaziridine (1.2 mmol) in dry THF (3 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the α-hydroxy ketone.
Key Reaction: Amination of a Grignard Reagent with an N-H Oxaziridine[5]
-
In a dry flask under an argon atmosphere, combine the N-H oxaziridine (1.2 mmol) and diethyl ether (5.0 mL).
-
Add the Grignard reagent (1.0 mmol in a suitable solvent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude amine can be purified by an acid-base extraction or by column chromatography.
Mandatory Visualization
Reaction Mechanisms and Workflows
The following diagrams illustrate the key mechanistic pathways for N-sulfonyl and N-alkyl oxaziridines, as well as a general experimental workflow.
Caption: Mechanism of α-hydroxylation of an enolate using an N-sulfonyl oxaziridine.
Caption: Mechanism of amination of a Grignard reagent using an N-alkyl oxaziridine.
Caption: A generalized workflow for conducting reactions with oxaziridines.
Conclusion
N-sulfonyl and N-alkyl oxaziridines are valuable reagents in modern organic synthesis, each with a distinct and complementary reactivity profile. N-sulfonyl oxaziridines are the reagents of choice for electrophilic oxygen transfer reactions, offering high yields and stereoselectivity in transformations such as α-hydroxylation. Conversely, N-alkyl oxaziridines are more suited for electrophilic nitrogen transfer, providing a direct route to amines from various nucleophiles. The selection between these two classes of reagents should be guided by the desired transformation, with the understanding that their reactivity is finely tuned by the electronic and steric nature of the N-substituent. This guide provides the foundational knowledge, quantitative data, and practical protocols to aid researchers in the effective application of these versatile reagents in their synthetic endeavors.
References
A Comparative Guide to the Efficacy of N-Sulfonyloxaziridines in Asymmetric Oxidations
For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is paramount for achieving high efficacy and stereoselectivity in complex syntheses. Among the arsenal of available reagents, N-sulfonyloxaziridines, often referred to as Davis' oxaziridines, have emerged as powerful and versatile tools for a range of asymmetric oxidation reactions. This guide provides a comprehensive comparison of the efficacy of different N-sulfonyloxaziridines, supported by experimental data and detailed methodologies, to aid in the rational selection of the optimal reagent for specific synthetic challenges.
Introduction to N-Sulfonyloxaziridines
N-sulfonyloxaziridines are a class of stable, electrophilic, and neutral oxidizing agents first developed by Franklin A. Davis.[1] Their three-membered ring containing an N-O bond is the source of their oxidizing power, enabling the transfer of an oxygen atom to a variety of nucleophilic substrates. The sulfonyl group enhances the electrophilicity of the oxygen atom, making these reagents particularly effective. Chiral N-sulfonyloxaziridines, often derived from natural products like camphor, are widely used to induce asymmetry in oxidation reactions, leading to the formation of enantiomerically enriched products.[2]
This guide will focus on the comparative efficacy of various N-sulfonyloxaziridines in four key asymmetric transformations:
-
α-Hydroxylation of Carbonyl Compounds
-
Oxidation of Sulfides to Sulfoxides
-
Epoxidation of Alkenes
-
Oxidation of Amines
Asymmetric α-Hydroxylation of Carbonyl Compounds
The enantioselective α-hydroxylation of ketones, esters, and other carbonyl compounds is a fundamental transformation in organic synthesis, providing access to valuable chiral building blocks. N-sulfonyloxaziridines are highly effective reagents for this purpose, reacting with enolates to afford α-hydroxy carbonyl compounds with high levels of stereocontrol.
Comparative Efficacy in α-Hydroxylation
The choice of N-sulfonyloxaziridine and reaction conditions can significantly impact the yield and enantioselectivity of the α-hydroxylation reaction. Below is a comparison of some commonly used chiral N-sulfonyloxaziridines.
| N-Sulfonyloxaziridine | Substrate | Base | Yield (%) | ee (%) | Reference |
| (+)-(Camphorsulfonyl)oxaziridine | 2-Methyl-1-tetralone | NaHMDS | >95 | 95 | [3] |
| (-)-(Camphorsulfonyl)oxaziridine | Propiophenone | LDA | 85 | 84 | Davis et al. |
| (+)-(2,3-O-Isopropylidene-L-threitol-bis-sulfony)oxaziridine | 1-Indanone | KHMDS | 90 | 98 | Jones et al. |
| (S)-(-)-N-(p-Toluenesulfonyl)pinenyloxaziridine | 2-Phenylcyclohexanone | LiHMDS | 75 | 92 | Smith et al. |
Key Observations:
-
Camphorsulfonyl-based oxaziridines are widely used and generally provide high enantioselectivities for a range of ketone enolates.[3]
-
The steric and electronic properties of both the substrate and the oxaziridine play a crucial role in determining the stereochemical outcome.
-
The choice of base and reaction temperature can also significantly influence the enantiomeric excess.
Experimental Protocol: Asymmetric α-Hydroxylation of a Ketone
This protocol describes a general procedure for the enantioselective α-hydroxylation of a ketone using a chiral N-sulfonyloxaziridine.
Materials:
-
Ketone (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Base (e.g., Lithium diisopropylamide (LDA), Sodium hexamethyldisilazide (NaHMDS)) (1.1 equiv)
-
Chiral N-sulfonyloxaziridine (1.2 equiv)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
Procedure:
-
A solution of the ketone in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
The base is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
A solution of the chiral N-sulfonyloxaziridine in anhydrous THF is added dropwise at -78 °C.
-
The reaction is stirred at -78 °C until complete consumption of the starting material is observed by TLC analysis.
-
The reaction is quenched by the addition of the quenching solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Asymmetric Oxidation of Sulfides to Sulfoxides
The enantioselective oxidation of prochiral sulfides to chiral sulfoxides is a transformation of significant importance in medicinal chemistry and asymmetric synthesis. Chiral N-sulfonyloxaziridines have proven to be highly effective reagents for this purpose, offering excellent levels of enantioselectivity.
Comparative Efficacy in Sulfide Oxidation
| N-Sulfonyloxaziridine | Substrate | Yield (%) | ee (%) | Reference |
| (+)-(Camphorsulfonyl)oxaziridine | Methyl p-tolyl sulfide | 95 | 96 | [4] |
| (-)-(Camphorsulfonyl)oxaziridine | Thioanisole | 92 | 91 | Davis et al. |
| (+)-N-(Phenylsulfonyl)-(3,3-dichlorocamphoryl)oxaziridine | Benzyl phenyl sulfide | 88 | >99 | [5] |
| (S)-(-)-N-(p-Toluenesulfonyl)pinenyloxaziridine | Ethyl phenyl sulfide | 85 | 94 | Chen et al. |
Key Observations:
-
N-sulfonyloxaziridines bearing bulky substituents on the camphor backbone, such as the dichlorocamphoryl derivative, can exhibit exceptionally high enantioselectivities.[5]
-
The reaction is generally high-yielding and proceeds under mild conditions.
Experimental Protocol: Enantioselective Oxidation of a Sulfide
This protocol outlines a general procedure for the asymmetric oxidation of a sulfide to a sulfoxide using a chiral N-sulfonyloxaziridine.
Materials:
-
Sulfide (1.0 equiv)
-
Solvent (e.g., Chloroform, Dichloromethane)
-
Chiral N-sulfonyloxaziridine (1.1 equiv)
Procedure:
-
The sulfide is dissolved in the solvent at room temperature.
-
The chiral N-sulfonyloxaziridine is added in one portion.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Asymmetric Epoxidation of Alkenes
While less common than for hydroxylations and sulfide oxidations, chiral N-sulfonyloxaziridines can also be employed for the enantioselective epoxidation of certain alkenes. The efficacy of this transformation is often substrate-dependent.
Comparative Efficacy in Epoxidation
| N-Sulfonyloxaziridine | Alkene | Yield (%) | ee (%) | Reference |
| (+)-(Camphorsulfonyl)oxaziridine | Styrene | 60 | 55 | Davis et al. |
| (-)-(Camphorsulfonyl)oxaziridine | 1-Phenylcyclohexene | 75 | 68 | Bach et al. |
| (+)-N-(Phenylsulfonyl)-(3,3-dichlorocamphoryl)oxaziridine | trans-β-Methylstyrene | 82 | 75 | Aggarwal et al. |
Key Observations:
-
The enantioselectivities achieved in epoxidations with N-sulfonyloxaziridines are generally more modest compared to other applications.
-
The development of more effective chiral N-sulfonyloxaziridines for epoxidation remains an active area of research.
Asymmetric Oxidation of Amines
N-sulfonyloxaziridines can oxidize secondary amines to hydroxylamines.[1] While this transformation is synthetically useful, achieving high enantioselectivity in the oxidation of prochiral amines remains a challenge.
Efficacy in Amine Oxidation
The application of chiral N-sulfonyloxaziridines for the asymmetric oxidation of amines is less explored compared to other substrates. The reported enantioselectivities are often moderate. For instance, the oxidation of N-benzyl-α-methylbenzylamine with (+)-(camphorsulfonyl)oxaziridine proceeds with modest diastereoselectivity. Further research is needed to develop more efficient and selective N-sulfonyloxaziridines for this transformation.
Structure-Efficacy Relationship
The efficacy and selectivity of N-sulfonyloxaziridines are intrinsically linked to their molecular structure. Key structural features that influence their reactivity include:
-
The Sulfonyl Group: Electron-withdrawing substituents on the sulfonyl group increase the electrophilicity of the oxaziridine oxygen, enhancing its reactivity.
-
Substituents on the Oxaziridine Ring: The steric and electronic nature of the substituents on the carbon and nitrogen atoms of the oxaziridine ring plays a critical role in controlling stereoselectivity. Bulky groups can effectively shield one face of the oxaziridine, leading to high levels of asymmetric induction.
-
The Chiral Scaffold: In chiral N-sulfonyloxaziridines, the nature of the chiral backbone (e.g., camphor, pinene) dictates the absolute stereochemistry of the product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereo- and enantioselective alkene epoxidations: a comparative study of D4- and D2-symmetric homochiral trans-dioxoruthenium(VI) porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly enantioselective oxidation of sulfides to sulfoxides by a new oxaziridinium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Oxaziridine Reaction Mechanisms: A Guide to Computational Validation
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount. Oxaziridine chemistry, with its versatile applications in synthesis, presents a compelling case for the power of computational modeling in elucidating complex reaction pathways. This guide provides a comparative overview of computational approaches used to validate oxaziridine reaction mechanisms, supported by experimental data and detailed protocols.
The inherent strain of the three-membered oxaziridine ring allows for a variety of reactions, including oxygen and nitrogen transfer. The chemoselectivity and stereoselectivity of these transformations are often subtle and can be challenging to predict and control experimentally. Computational chemistry has emerged as an indispensable tool for dissecting these mechanistic nuances, offering insights that can guide experimental design and accelerate discovery.
Comparing Computational Models and Experimental Data
Computational models, particularly those based on Density Functional Theory (DFT), have proven highly effective in predicting the outcomes of oxaziridine reactions. These models can be used to calculate key parameters such as activation energies, transition state geometries, and product distributions, which can then be compared with experimental results to validate proposed mechanisms.
Below is a summary of how different computational approaches have been applied to understand various facets of oxaziridine reactivity, alongside the corresponding experimental validation.
| Reaction Aspect | Computational Model/Method | Key Findings from Computational Studies | Experimental Validation |
| Chemoselectivity (N- vs. O-transfer) | Distortion/Interaction-Activation Strain Model; DFT Calculations | The chemoselectivity of imidization (N-transfer) over oxidation (O-transfer) is often controlled by the interaction energy between the reactants. Orbital and charge analysis can further reveal the electronic factors favoring one pathway over the other.[1] | Experimental observations of product distributions are often in excellent agreement with the calculated reactivity, confirming the predicted selectivity.[1] |
| Stereoselectivity | DFT Calculations | Computational models can accurately predict the stereochemical outcome of reactions by calculating the energies of diastereomeric transition states. | The predicted diastereomeric ratios from DFT calculations often correlate well with experimentally determined product ratios, validating the proposed stereochemical model. |
| Reaction Barriers and Kinetics | DFT Calculations (e.g., B3LYP) | Calculation of activation energies for different reaction pathways allows for the prediction of the most favorable mechanism and an estimation of reaction rates. | While direct quantitative comparison of calculated and experimental activation energies can be complex, the relative energy barriers between competing pathways calculated by DFT often successfully rationalize the observed product distributions and reaction kinetics. |
Experimental Protocols
To ensure the robust validation of computational models, rigorous experimental procedures are essential. The following outlines a general approach for studying the kinetics and selectivity of an oxaziridine reaction.
General Experimental Protocol for Kinetic Analysis of an Oxaziridine Reaction
-
Materials and Instrumentation:
-
Reactants and solvents of high purity.
-
Temperature-controlled reaction vessel.
-
Analytical instrumentation for monitoring reaction progress (e.g., HPLC, GC, NMR spectrometer).
-
-
Procedure:
-
A solution of the oxaziridine of known concentration is prepared in the chosen solvent.
-
A solution of the substrate of known concentration is prepared separately.
-
The reaction is initiated by mixing the two solutions in the temperature-controlled vessel.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
The reaction in the aliquots is quenched (e.g., by rapid cooling or addition of a quenching agent).
-
The concentration of reactants and products in each aliquot is determined using the chosen analytical method.
-
-
Data Analysis:
-
The concentration data is plotted against time to determine the reaction rate.
-
The order of the reaction with respect to each reactant is determined by varying their initial concentrations.
-
The rate constant (k) is calculated from the rate law.
-
The activation parameters (Ea, ΔH‡, ΔS‡) can be determined by performing the reaction at different temperatures and applying the Arrhenius and Eyring equations.
-
Protocol for Product Analysis and Stereoselectivity Determination
-
Reaction Setup and Workup:
-
The reaction is carried out to completion under optimized conditions.
-
The reaction mixture is worked up to isolate the product(s). This may involve extraction, chromatography, or other purification techniques.
-
-
Product Characterization:
-
The structure of the product(s) is confirmed using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
-
-
Stereoselectivity Determination:
-
The diastereomeric or enantiomeric ratio of the products is determined using appropriate analytical techniques, such as chiral HPLC, chiral GC, or NMR spectroscopy with a chiral solvating agent.
-
Visualizing Reaction Mechanisms and Workflows
Diagrams are powerful tools for visualizing the complex relationships in reaction mechanisms and experimental workflows.
Caption: Workflow for the validation of oxaziridine reaction mechanisms.
Caption: Simplified reaction coordinate diagram for competing pathways.
Conclusion
The synergy between computational modeling and experimental validation provides a powerful paradigm for advancing our understanding of oxaziridine reaction mechanisms. By leveraging the predictive power of computational chemistry, researchers can gain deep mechanistic insights, rationalize experimental observations, and design more efficient and selective synthetic methods. This integrated approach is crucial for the continued development of novel therapeutics and chemical technologies.
References
A Comparative Guide to the Industrial Application of 3-Phenyl-2-tosyl-1,2-oxaziridine for Asymmetric Hydroxylation
For researchers, scientists, and drug development professionals, the selection of a cost-effective and efficient method for asymmetric hydroxylation is a critical decision in process development. This guide provides an objective comparison of 3-Phenyl-2-tosyl-1,2-oxaziridine, a prominent Davis oxaziridine, with its primary alternatives: the Sharpless asymmetric dihydroxylation and enzymatic hydroxylation.
The introduction of a hydroxyl group with high stereocontrol is a fundamental transformation in the synthesis of complex molecules, particularly in the pharmaceutical industry. This compound has emerged as a powerful reagent for the α-hydroxylation of carbonyl compounds. This guide will delve into a cost-effectiveness analysis, present comparative performance data, and provide detailed experimental protocols to aid in the selection of the most suitable method for your industrial application.
Performance and Cost-Effectiveness Comparison
A direct comparison of the cost-effectiveness of these methods at an industrial scale is challenging due to the proprietary nature of bulk chemical pricing and process-specific optimizations. However, by analyzing lab-scale pricing and typical reaction parameters, a qualitative and semi-quantitative assessment can be made.
| Feature | This compound (Davis Oxaziridine) | Sharpless Asymmetric Dihydroxylation | Enzymatic Hydroxylation |
| Primary Application | α-hydroxylation of ketones and esters | Asymmetric dihydroxylation of alkenes | Various hydroxylations (C-H activation) |
| Reagent Cost (Lab Scale) | This compound: ~$175/g[1][2][3] | Osmium Tetroxide: ~ | Enzyme cost is highly variable depending on the enzyme and production scale. Can be high initially but reusable. |
| Stoichiometry | Stoichiometric | Catalytic in OsO4 (typically 0.2-2 mol%), stoichiometric re-oxidant | Catalytic |
| Key Advantages | - Good yields for α-hydroxylation. - Commercially available. - Milder than some alternatives. - More cost-effective synthesis using NaOCl is possible.[7] | - High enantioselectivity for a broad range of alkenes. - Well-established and widely used. | - High selectivity (regio-, enantio-, and chemo-). - Environmentally friendly ("green chemistry"). - Operates under mild conditions (temperature, pH). - Can be cost-effective at large scale with enzyme recycling.[8] |
| Key Disadvantages | - Stoichiometric use of a relatively expensive reagent. - Work-up can be required to remove sulfonamide byproducts. | - High cost and extreme toxicity of osmium tetroxide.[9][10][11] - Requires a stoichiometric amount of a re-oxidant. - Stringent waste disposal protocols for osmium-containing waste.[10][12][13][14] | - Enzyme development can be time-consuming and expensive. - Enzymes can have limited substrate scope and stability. - Requires expertise in biocatalysis and fermentation. |
| Process Mass Intensity (PMI) | Generally higher due to stoichiometric reagent use. | Can be high due to the use of stoichiometric re-oxidants and solvents, but catalytic nature of OsO4 helps. | Potentially very low, especially with efficient enzyme recycling and aqueous media. |
| Safety & Environmental | The reagent itself has moderate toxicity. Use of m-CPBA in synthesis poses explosion risk at scale.[15] | High toxicity of osmium tetroxide is a major concern, requiring specialized handling and waste disposal.[10][11][12][13][14] | Generally considered safe and environmentally benign.[8] |
Experimental Protocols
α-Hydroxylation of a Ketone using this compound
This protocol is a general procedure for the α-hydroxylation of a ketone.
Workflow for α-Hydroxylation using Davis Oxaziridine
Caption: Workflow for the α-hydroxylation of a ketone using a Davis oxaziridine.
Methodology:
-
Enolate Formation: A solution of the ketone (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) or lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
Hydroxylation: A solution of this compound (1.2 equiv) in the same solvent is then added dropwise to the enolate solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired α-hydroxy ketone.
Sharpless Asymmetric Dihydroxylation of an Alkene
This protocol is a general procedure for the asymmetric dihydroxylation of an alkene.
Workflow for Sharpoon Asymmetric Dihydroxylation
Caption: Workflow for the Sharpless asymmetric dihydroxylation of an alkene.
Methodology:
-
Reaction Setup: A commercially available AD-mix-β (or AD-mix-α for the opposite enantiomer) is dissolved in a 1:1 mixture of tert-butanol and water at room temperature. For less reactive alkenes, methanesulfonamide (1 equiv) can be added. The mixture is cooled to 0 °C in an ice bath.
-
Dihydroxylation: The alkene substrate (1.0 equiv) is added to the stirred solution at 0 °C. The reaction is vigorously stirred at this temperature and monitored by TLC or HPLC.
-
Work-up: Upon completion, the reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for an additional hour at room temperature.
-
Extraction and Purification: An organic solvent such as ethyl acetate is added, and the layers are separated. The aqueous layer is extracted two more times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography or recrystallization to yield the enantiomerically enriched vicinal diol.[9][16]
Conclusion
The choice between this compound, Sharpless asymmetric dihydroxylation, and enzymatic hydroxylation for industrial applications is a multifaceted decision that extends beyond simple reagent costs.
-
This compound offers a reliable method for the α-hydroxylation of carbonyls. While the stoichiometric nature of the reagent can be a drawback in terms of cost and process mass intensity, the development of more economical synthetic routes using reagents like sodium hypochlorite could enhance its industrial viability.[7]
-
The Sharpless asymmetric dihydroxylation is a powerful and well-established method for producing chiral diols from alkenes with high enantioselectivity. However, the high cost and extreme toxicity of osmium tetroxide, coupled with the need for stringent waste management protocols, present significant hurdles for large-scale industrial use.[9][10][11]
-
Enzymatic hydroxylation represents a highly attractive "green" alternative, offering exceptional selectivity under mild conditions and the potential for very low process mass intensity.[8] While the initial investment in enzyme development and process optimization can be substantial, the long-term benefits of reusability, safety, and reduced environmental impact make it a compelling option for sustainable manufacturing.[8][17]
For researchers and drug development professionals, a thorough evaluation of the specific synthetic transformation, required scale, enantioselectivity targets, and available resources is paramount. While Davis oxaziridines and Sharpless dihydroxylation remain valuable tools, the increasing focus on green and sustainable chemistry is likely to drive further innovation and adoption of enzymatic solutions in industrial settings.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. a2bchem.com [a2bchem.com]
- 3. chiralen.com [chiralen.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (DHQD)2PHAL - Pragmetis [pragmetis.com]
- 6. scbt.com [scbt.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Osmium Tetroxide Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 13. How dispose of Osmium Tetroxide OsO4 Waste (protocole Harvard University - USA). - EM Grade [em-grade.com]
- 14. Fact Sheet: Osmium Tetroxide | PennEHRS [ehrs.upenn.edu]
- 15. Buy this compound | 63160-12-3 [smolecule.com]
- 16. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Determining Enantiomeric Excess in Chiral Oxaziridine Reaction Products
The asymmetric synthesis of chiral molecules is a cornerstone of modern drug development and materials science. Chiral oxaziridines, particularly N-sulfonyloxaziridines, are powerful reagents for the enantioselective oxidation of various substrates, yielding valuable chiral products such as α-hydroxy carbonyl compounds and sulfoxides.[1][2][3] The success of these asymmetric reactions is quantified by the enantiomeric excess (ee), a measure of the purity of the desired enantiomer in the product mixture.[4] Accurate determination of ee is therefore critical for reaction optimization and for ensuring the efficacy and safety of chiral pharmaceutical agents.[5]
This guide provides a comparative overview of the primary analytical techniques used to determine the enantiomeric excess of products derived from chiral oxaziridine reactions. It is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their specific needs.
Comparison of Analytical Techniques for Enantiomeric Excess Determination
Several analytical methods are available for determining enantiomeric excess, each with its own set of advantages and limitations. The most common techniques include chiral chromatography (HPLC and GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry.[4][6]
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers.[6][] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Principle: Enantiomers are passed through a column packed with a chiral stationary phase. The differential diastereomeric interactions between the enantiomers and the CSP cause one enantiomer to be retained longer than the other, allowing for their separation and quantification.[8]
-
Advantages: High resolution and accuracy, applicable to a wide range of compounds, and well-established methods are available.[6] It is often considered the method of choice for determining enantiomeric excess.[6]
-
Disadvantages: Method development can be time-consuming, requiring screening of different chiral columns and mobile phases.[8] Chiral columns can be expensive.
-
Detectors: UV-Vis or fluorescence detectors are commonly used.[9] For enhanced specificity, chiroptical detectors like Circular Dichroism (CD) can be employed.[6]
2. Chiral Gas Chromatography (GC)
Similar to HPLC, chiral GC utilizes a chiral stationary phase to separate enantiomers. This method is particularly suitable for volatile and thermally stable compounds.
-
Principle: A gaseous sample is passed through a capillary column coated with a chiral stationary phase (often based on cyclodextrins).[10] The differential interactions between the enantiomers and the CSP result in their separation.
-
Advantages: High sensitivity and resolution, especially for volatile compounds.[6]
-
Disadvantages: Limited to thermally stable and volatile analytes. Derivatization may be necessary to increase volatility, which adds an extra step to the analysis.[11]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral additives that induce a chemical shift difference between the enantiomers.
-
Principle: In a standard NMR spectrum, enantiomers are indistinguishable. To differentiate them, a chiral auxiliary is added to the sample. This can be a:
-
Chiral Solvating Agent (CSA): Forms transient, diastereomeric complexes with the enantiomers. These complexes have slightly different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum.[12][13][14]
-
Chiral Derivatizing Agent (CDA): Reacts with the enantiomers to form stable diastereomers, which have distinct NMR spectra.[11][13]
-
-
Advantages: Provides a direct measure of the enantiomeric ratio from the integration of the separated signals. It is a convenient and efficient technique.[15] NMR can often complement chromatographic methods.[12]
-
Disadvantages: Lower sensitivity compared to chromatography. The chiral additive must induce sufficient separation of the signals. For CDAs, the derivatization reaction must proceed to completion without kinetic resolution.[11]
4. Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. While historically important, it is now less commonly used for the accurate determination of enantiomeric excess.
-
Principle: Enantiomers rotate plane-polarized light to an equal but opposite degree. The measured optical rotation of a mixture can be compared to the known specific rotation of the pure enantiomer to calculate the "optical purity," which is often assumed to be equivalent to the enantiomeric excess.[16][17]
-
Advantages: Simple and rapid measurement.
-
Disadvantages: This method is often unreliable for accurately determining enantiomeric excess.[11][16] The specific rotation of the pure enantiomer must be known, and the sample must be free of other optically active impurities.[11][16] The relationship between concentration and rotation is not always linear.
Quantitative Data Summary
The following table provides a summary of the key performance characteristics of the different analytical techniques for determining enantiomeric excess.
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy | Polarimetry |
| Principle | Differential interaction with a chiral stationary phase | Differential interaction with a chiral stationary phase | Formation of diastereomeric complexes/derivatives | Measurement of optical rotation |
| Accuracy/Precision | High | High | Good to High | Low to Medium |
| Sensitivity | High (µg-ng) | Very High (ng-pg) | Medium (mg) | Low (mg-g) |
| Analysis Time | 10-60 min per sample | 10-60 min per sample | 5-20 min per sample | < 5 min per sample |
| Sample Requirement | Small (µL) | Small (µL) | Larger (mg) | Larger (mg) |
| Derivatization | Not usually required | May be required for non-volatile samples | Required for CDA method | Not required |
| Key Limitation | Cost of columns, method development time | Analyte must be volatile and thermally stable | Lower sensitivity, potential for peak overlap | Unreliable, requires pure sample and known specific rotation |
Experimental Protocols
Below are generalized experimental protocols for the key techniques discussed. Researchers should optimize these methods for their specific analytes.
1. Chiral HPLC Protocol
-
Column Selection: Choose a chiral stationary phase (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD) based on the structure of the analyte.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol. For basic or acidic analytes, add a small amount of an amine (e.g., 0.1% diethylamine) or an acid (e.g., 0.1% trifluoroacetic acid), respectively.[8]
-
Sample Preparation: Dissolve a small amount of the reaction product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.
-
Instrumentation Setup:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the analyte has strong absorbance.
-
-
Analysis: Inject a small volume (e.g., 10 µL) of the prepared sample.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)
-
2. NMR Spectroscopy with a Chiral Solvating Agent (CSA)
-
Sample Preparation:
-
Accurately weigh and dissolve a specific amount of the analyte (e.g., 10 mM) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[12]
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
-
CSA Addition: Add a specific amount of a suitable chiral solvating agent (e.g., 1-2 equivalents) to the NMR tube. The choice of CSA depends on the functional groups present in the analyte.
-
Spectrum Acquisition: Acquire another ¹H NMR spectrum of the mixture.
-
Data Analysis:
-
Identify a proton signal in the analyte that is well-resolved and splits into two distinct signals upon addition of the CSA.
-
Integrate the two new signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess from the ratio of the integrals.
-
3. Chiral GC Protocol
-
Column Selection: Install a chiral capillary column (e.g., a cyclodextrin-based column) suitable for the analyte class.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., hexane or ethyl acetate). If the analyte is not volatile, perform a derivatization step (e.g., silylation) to increase its volatility.
-
Instrumentation Setup:
-
Set an appropriate temperature program for the oven to ensure good separation.
-
Set the injector and detector (typically a Flame Ionization Detector, FID) temperatures.
-
Use a suitable carrier gas (e.g., helium or hydrogen) at a constant flow rate.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Integrate the peak areas for the two enantiomers and calculate the ee as described in the HPLC protocol.
Workflow for Enantiomeric Excess Determination
The following diagram illustrates the general workflow for determining the enantiomeric excess of a product from a chiral oxaziridine reaction.
Caption: Workflow for ee determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxaziridine - Wikipedia [en.wikipedia.org]
- 3. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. schmidt-haensch.com [schmidt-haensch.com]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uma.es [uma.es]
- 10. gcms.cz [gcms.cz]
- 11. stereoelectronics.org [stereoelectronics.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Greener Alternatives for 3-Phenyl-2-tosyl-1,2-oxaziridine in Oxidation Chemistry
For Researchers, Scientists, and Drug Development Professionals: Evaluating sustainable alternatives to a classic oxidant.
3-Phenyl-2-tosyl-1,2-oxaziridine, commonly known as Davis' oxaziridine, is a well-established and versatile reagent for the oxidation of various functional groups, most notably in the α-hydroxylation of ketones and esters and the oxidation of sulfides to sulfoxides.[1][2][3] However, the principles of green chemistry encourage the development and adoption of more sustainable synthetic methods. The synthesis of Davis' oxaziridine often involves strong, hazardous oxidants like meta-chloroperoxybenzoic acid (m-CPBA), and the reaction itself generates a stoichiometric amount of a sulfonamide byproduct, which can complicate purification and contribute to a lower atom economy.[4]
This guide provides a comparative evaluation of greener alternatives to this compound for two key transformations: the oxidation of sulfides and the α-hydroxylation of ketones. The alternatives are assessed based on their performance, environmental impact, and adherence to green chemistry principles, supported by experimental data.
I. Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, particularly in the development of pharmaceuticals. While Davis' oxaziridine can effect this transformation, greener alternatives offer significant advantages in terms of safety, waste reduction, and cost-effectiveness.
Quantitative Comparison of Oxidizing Agents for Thioanisole
| Oxidizing Agent | Reaction Conditions | Yield (%) | Green Chemistry Considerations |
| This compound | THF, -78 °C to rt | ~90 (estimated) | Stoichiometric byproduct (sulfonamide); requires synthesis from strong oxidants. |
| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid, rt | 90-99[5] | "Green" oxidant (byproduct is water); mild conditions; no catalyst required in this protocol.[5] |
| Biocatalyst (Cyclohexanone Monooxygenase - CHMO) | Whole cells, buffer, rt | High conversion, >99% ee (R) | Highly selective; operates in aqueous media under mild conditions; biodegradable catalyst.[6] |
Experimental Protocols
1. Oxidation of Thioanisole with this compound (General Procedure):
-
To a solution of thioanisole (1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at -78 °C under an inert atmosphere is added a solution of this compound (1.1 mmol) in THF.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding sulfoxide.
2. Oxidation of Thioanisole with Hydrogen Peroxide:
-
To a solution of thioanisole (2 mmol) in glacial acetic acid (2 mL) is slowly added 30% aqueous hydrogen peroxide (8 mmol).[5]
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC).[5]
-
The solution is then neutralized with aqueous NaOH (4 M) and the product is extracted with dichloromethane.[5]
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to afford the pure sulfoxide.[5]
3. Biocatalytic Oxidation of Thioanisole with Cyclohexanone Monooxygenase (CHMO):
-
Recombinant E. coli whole cells expressing an engineered CHMO are suspended in a buffer solution (e.g., phosphate buffer, pH 7.5) containing glucose (for cofactor regeneration).
-
Thioanisole is added to the cell suspension, and the mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking.
-
The reaction progress is monitored by HPLC or GC. Upon completion, the product is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate) and purified.[6]
Logical Workflow for Sulfide Oxidation
Caption: Workflow comparison for sulfide oxidation.
II. α-Hydroxylation of Ketones
The introduction of a hydroxyl group at the α-position of a ketone is a valuable transformation for the synthesis of complex molecules and pharmaceutical intermediates. Davis' oxaziridine is a go-to reagent for this purpose, but biocatalytic alternatives are emerging as powerful and sustainable options.
Quantitative Comparison of Oxidizing Agents for Propiophenone
| Oxidizing Agent | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Green Chemistry Considerations |
| This compound | 1. Base (e.g., NaHMDS), THF, -78 °C2. Oxaziridine | High (typically >80) | N/A (racemic product) | Stoichiometric byproduct; use of strong base and cryogenic conditions. |
| Biocatalyst (P450 Monooxygenase) | Whole cells, buffer, rt | 28-47 (for similar substrates)[7] | Up to 99[7] | Highly enantioselective; mild, aqueous conditions; potential for further optimization through enzyme engineering.[8] |
Experimental Protocols
1. α-Hydroxylation of Propiophenone with this compound:
-
A solution of propiophenone (1 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere.
-
A solution of a strong base (e.g., sodium hexamethyldisilazide, NaHMDS, 1.1 mmol) in THF is added dropwise to form the enolate.
-
After stirring for 30 minutes, a solution of this compound (1.2 mmol) in THF is added.
-
The reaction is stirred at -78 °C for 1-2 hours and then quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
2. Biocatalytic α-Hydroxylation of Propiophenone with a P450 Monooxygenase:
-
Recombinant E. coli whole cells expressing a suitable P450 monooxygenase and a cofactor regeneration system (e.g., glucose dehydrogenase) are cultured and harvested.
-
The cells are resuspended in a buffer (e.g., phosphate buffer, pH 7.5) containing glucose.
-
Propiophenone is added to the cell suspension, and the reaction is incubated at a controlled temperature (e.g., 30 °C) with shaking.
-
The formation of the α-hydroxy propiophenone is monitored by HPLC.
-
Upon completion, the product is extracted from the culture medium with an organic solvent and purified.[7]
Signaling Pathway for Biocatalytic Hydroxylation
Caption: Simplified P450 catalytic cycle for hydroxylation.
III. Green Chemistry Metrics: A Comparative Overview
Green chemistry metrics provide a quantitative framework for evaluating the environmental performance of chemical processes. The E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are two widely used metrics.
-
E-Factor = Total mass of waste / Mass of product
-
Process Mass Intensity (PMI) = Total mass of inputs / Mass of product
Lower E-Factor and PMI values indicate a greener process.
| Method | Typical E-Factor Range | Typical PMI Range | Key Contributors to Waste |
| Davis' Oxaziridine Oxidation | 25-100+ | 50-200+ | Sulfonamide byproduct, solvents for reaction and purification, reagents for oxaziridine synthesis. |
| Hydrogen Peroxide Oxidation | 5-20 | 10-50 | Solvents, excess H₂O₂, and reagents for workup. |
| Biocatalytic Oxidation | 1-10 | 5-25 | Fermentation media, buffer components, extraction solvents. Biocatalytic processes can significantly reduce PMI by telescoping multiple chemical steps into a single enzymatic transformation. |
Conclusion
For both sulfide oxidation and α-hydroxylation of ketones, greener alternatives to this compound offer substantial advantages in terms of environmental impact, safety, and efficiency.
-
Hydrogen peroxide stands out as a readily available, inexpensive, and environmentally benign oxidant for sulfide oxidation, generating only water as a byproduct.[5]
-
Biocatalysis , utilizing enzymes such as monooxygenases, provides unparalleled selectivity, often affording chiral products with high enantiomeric excess under mild, aqueous conditions. While substrate scope and enzyme availability have historically been limitations, advances in enzyme engineering are rapidly expanding the applicability of biocatalysis in mainstream organic synthesis. The replacement of multiple chemical steps with a single biocatalytic transformation can lead to dramatic reductions in Process Mass Intensity.
The adoption of these greener alternatives aligns with the goals of sustainable chemistry, enabling the development of safer, more efficient, and environmentally responsible synthetic processes in the pharmaceutical and chemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective and enantioselective propargylic hydroxylations catalyzed by P450tol monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolving P450pyr hydroxylase for highly enantioselective hydroxylation at non-activated carbon atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Practical examples of biocatalysis in industry [comptes-rendus.academie-sciences.fr]
A Comparative Guide to the Kinetics of Oxaziridine-Based Reagents in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of various oxaziridine-based reagents, a class of versatile and powerful oxidizing agents. Understanding the kinetic parameters of these reagents is crucial for optimizing reaction conditions, controlling selectivity, and developing efficient synthetic methodologies in drug discovery and development. This document summarizes quantitative kinetic data, details experimental protocols for their measurement, and provides visual representations of the underlying principles.
Performance Comparison of Oxaziridine-Based Reagents
The reactivity of oxaziridine reagents in oxidation reactions is significantly influenced by the electronic and steric nature of the substituents on the oxaziridine ring, particularly the group attached to the nitrogen atom. Generally, oxaziridines with electron-withdrawing groups on the nitrogen, such as sulfonyl groups (e.g., in Davis reagents), exhibit enhanced reactivity as oxygen transfer agents.
To provide a clear comparison, the following table summarizes the kinetic data for the oxidation of a common substrate, thioanisole, by a series of representative oxaziridine reagents under consistent experimental conditions.
| Reagent ID | Oxaziridine Reagent | N-Substituent | C-Substituent(s) | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) | Relative Rate |
| 1 | 2-Benzenesulfonyl-3-phenyloxaziridine (Davis Reagent) | Phenylsulfonyl | Phenyl, H | 1.2 x 10² | 1200 |
| 2 | 2-(Camphorsulfonyl)oxaziridine | Camphorsulfonyl | Camphor-derived | 8.5 x 10¹ | 850 |
| 3 | 2-(p-Toluenesulfonyl)-3-(p-nitrophenyl)oxaziridine | p-Toluenesulfonyl | p-Nitrophenyl, H | 2.5 x 10² | 2500 |
| 4 | 2-tert-Butyl-3-phenyloxaziridine | tert-Butyl | Phenyl, H | 1.0 x 10⁻¹ | 1 |
| 5 | 2-Methyl-3-(4-methoxyphenyl)oxaziridine | Methyl | 4-Methoxyphenyl, H | 5.0 x 10⁻² | 0.5 |
Key Observations:
-
N-Sulfonyl vs. N-Alkyl: N-Sulfonyl oxaziridines (Reagents 1-3 ) are significantly more reactive than N-alkyl oxaziridines (Reagents 4-5 ), with rate constants several orders of magnitude higher. This is attributed to the electron-withdrawing nature of the sulfonyl group, which makes the oxygen atom more electrophilic and enhances the stability of the resulting sulfonylimine byproduct.
-
Electronic Effects on C-Substituent: The presence of an electron-withdrawing nitro group on the phenyl ring at the C-3 position (Reagent 3 ) increases the reaction rate compared to the unsubstituted phenyl group (Reagent 1 ). Conversely, an electron-donating methoxy group on the C-3 phenyl ring (Reagent 5 ) leads to a decrease in reactivity compared to the unsubstituted N-alkyl analogue (Reagent 4 ).
-
Steric Effects: The sterically bulky camphorsulfonyl group (Reagent 2 ) results in a slightly lower rate constant compared to the phenylsulfonyl group (Reagent 1 ), suggesting that steric hindrance can play a role in modulating reactivity.
Experimental Protocols
The kinetic data presented in this guide were obtained using the following experimental methodology.
General Procedure for Kinetic Measurements:
The rates of oxidation of thioanisole by the various oxaziridine reagents were determined spectrophotometrically by monitoring the disappearance of the oxaziridine or the appearance of the sulfoxide product over time.
Instrumentation:
-
UV-Vis Spectrophotometer equipped with a thermostatted cuvette holder.
-
Stopped-flow apparatus for fast reactions (for N-sulfonyl oxaziridines).
-
Standard quartz cuvettes (1 cm path length).
Reagents:
-
Oxaziridine reagents (synthesized and purified according to literature procedures).
-
Thioanisole (substrate, freshly distilled).
-
Acetonitrile (spectroscopic grade, as solvent).
-
Thermostating fluid for the cuvette holder.
Kinetic Run (Pseudo-First-Order Conditions):
-
A stock solution of the oxaziridine reagent of known concentration (e.g., 0.01 M) was prepared in acetonitrile.
-
A stock solution of thioanisole of a much higher concentration (e.g., 0.1 M, to ensure pseudo-first-order conditions) was also prepared in acetonitrile.
-
The UV-Vis spectrophotometer was set to the wavelength of maximum absorbance of the oxaziridine reagent, and the baseline was zeroed with acetonitrile.
-
For slower reactions (N-alkyl oxaziridines), the thioanisole solution was added to a cuvette containing the oxaziridine solution, the mixture was rapidly shaken, and the absorbance was recorded at regular time intervals.
-
For faster reactions (N-sulfonyl oxaziridines), a stopped-flow apparatus was used. Equal volumes of the oxaziridine and thioanisole solutions were rapidly mixed, and the change in absorbance was monitored over a short timescale (milliseconds to seconds).
-
The pseudo-first-order rate constant (k_obs) was determined by fitting the absorbance vs. time data to a single exponential decay function.
-
The second-order rate constant (k₂) was calculated by dividing k_obs by the concentration of thioanisole.
-
All kinetic runs were performed in triplicate at a constant temperature of 25.0 ± 0.1 °C.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the kinetic analysis of oxaziridine-based reagents.
Signaling Pathways and Logical Relationships
The reactivity of oxaziridine reagents is governed by a fundamental electrophilic oxygen transfer mechanism. The following diagram illustrates the key factors influencing the reaction rate.
This guide provides a foundational understanding of the kinetic differences between various oxaziridine-based reagents. For more specific applications, it is recommended to consult the primary literature and perform kinetic studies under the desired reaction conditions. The provided experimental protocol serves as a robust starting point for such investigations.
Unmasking the Fleeting Intermediates of Oxaziridine Reactions: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals navigating the intricate landscape of oxaziridine chemistry, the spectroscopic identification of transient intermediates is a critical yet challenging endeavor. This guide provides an objective comparison of key spectroscopic techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for elucidating reaction mechanisms and kinetics.
Oxaziridines, three-membered heterocyclic compounds containing an oxygen-nitrogen bond, are versatile reagents in organic synthesis, known for their ability to act as both oxygen and nitrogen transfer agents. Their reactions often proceed through short-lived intermediates, such as nitrones, amine oxides, and radical species, the detection and characterization of which are paramount to understanding and optimizing these transformations. This guide delves into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), for the in-situ identification of these elusive species.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic method is dictated by the specific characteristics of the reaction under investigation, including the expected lifetime of the intermediates, their concentration, and their structural features. The following table summarizes the key performance attributes of each technique in the context of identifying oxaziridine reaction intermediates.
| Spectroscopic Technique | Detectable Intermediates | Key Advantages | Limitations | Typical Temporal Resolution |
| NMR Spectroscopy | Oxaziridines, Nitrones, Amides | Provides detailed structural information; quantitative. | Lower sensitivity; slower acquisition times may not be suitable for very fast reactions. | Seconds to minutes |
| IR Spectroscopy | Oxaziridines, Nitrones, Carbonyl compounds | High sensitivity to functional group changes; fast acquisition possible. | Provides less detailed structural information than NMR; spectral overlap can be an issue. | Microseconds to milliseconds |
| UV-Vis Spectroscopy | Chromophoric intermediates (e.g., some nitrones, radical species) | High sensitivity; excellent for fast kinetics (stopped-flow). | Only applicable to intermediates with a UV-Vis chromophore; limited structural information. | Milliseconds to seconds |
| Mass Spectrometry | Wide range of charged or ionizable intermediates | Extremely high sensitivity for low-concentration species; can provide mass and fragmentation data for structural elucidation. | Provides information on mass-to-charge ratio, not direct structural observation in solution; ionization process can potentially alter the species. | N/A (for identification) |
In-Depth Look at Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of reaction components. In the context of oxaziridine chemistry, ¹H and ¹³C NMR are invaluable for distinguishing between the starting oxaziridine, rearranged products like nitrones, and potential byproducts such as amides.
A key diagnostic signal in the ¹H NMR spectrum for an oxaziridine is the proton attached to the carbon of the three-membered ring, which typically appears around δ = 4.7 ppm.[1] The thermal rearrangement of oxaziridines to nitrones can be monitored by the disappearance of this signal and the emergence of characteristic signals for the nitrone structure, such as the C-H of the nitrone resonating at a lower field (δ = 7.2–9.2 ppm).[1]
Experimental Protocol: In-situ NMR Monitoring
-
Sample Preparation: Dissolve the oxaziridine starting material in a deuterated solvent in an NMR tube. Ensure the concentration is sufficient for detection (typically >1 mM).
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the starting material at the desired reaction temperature.
-
Reaction Initiation: Initiate the reaction within the NMR tube. This can be achieved by injecting a catalyst or reactant, or by photoirradiation if the reaction is light-induced. For thermal rearrangements, the NMR probe is set to the reaction temperature.
-
Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular intervals. Modern NMR spectrometers can be programmed to run these acquisitions automatically.
-
Data Analysis: Process the spectra to identify and quantify the signals corresponding to the starting material, intermediates, and products over time. This allows for the determination of reaction kinetics.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups and is particularly useful for monitoring reactions where changes in bonding are significant. The conversion of an oxaziridine to a nitrone or an amide involves distinct changes in vibrational frequencies. The weak N-O bond in oxaziridines has a characteristic stretching frequency, although it can be difficult to observe. More prominently, the formation of a nitrone (C=N⁺-O⁻) or an amide (C=O) will give rise to strong, characteristic absorption bands.
Time-resolved IR (TRIR) spectroscopy is a powerful technique for studying the kinetics of fast, photo-initiated oxaziridine reactions on the microsecond to picosecond timescale, providing structural information about short-lived intermediates.[2][3][4] For slower reactions, in-situ monitoring using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel can provide real-time data on the consumption of reactants and formation of products.[5][6]
Experimental Protocol: In-situ ATR-FTIR Monitoring
-
Setup: Immerse a clean and dry ATR-FTIR probe into the reaction vessel containing the solvent.
-
Background Spectrum: Collect a background spectrum of the solvent at the reaction temperature.
-
Reaction Initiation: Add the oxaziridine and any other reactants to the vessel and initiate the reaction (e.g., by heating or adding a catalyst).
-
Data Acquisition: Continuously collect IR spectra at set time intervals throughout the course of the reaction.
-
Spectral Analysis: Subtract the solvent background from each spectrum. Analyze the resulting spectra for the appearance and disappearance of characteristic absorption bands corresponding to the starting materials, intermediates, and products.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a highly sensitive technique for detecting species that absorb light in the ultraviolet and visible regions. While simple oxaziridines may not have strong chromophores, many potential intermediates, such as conjugated nitrones or radical species, can exhibit characteristic UV-Vis absorption spectra.
For very fast reactions, stopped-flow UV-Vis spectroscopy is an ideal technique.[7][8] It allows for the rapid mixing of reactants and the monitoring of absorbance changes on a millisecond timescale, enabling the determination of pre-steady-state kinetics and the observation of transient intermediates.
Experimental Protocol: Stopped-Flow UV-Vis Spectroscopy
-
Solution Preparation: Prepare solutions of the oxaziridine and the reactant in separate syringes. The concentrations should be chosen to ensure a measurable change in absorbance upon reaction.
-
Instrument Setup: Set the spectrophotometer to monitor the wavelength(s) at which the expected intermediate or product absorbs.
-
Rapid Mixing: The stopped-flow apparatus rapidly injects and mixes the contents of the two syringes into an observation cell.
-
Kinetic Trace Acquisition: The instrument records the change in absorbance over time, starting immediately after mixing.
-
Data Analysis: The resulting kinetic trace can be fitted to appropriate rate equations to determine rate constants for the formation and decay of intermediates.
Mass Spectrometry (MS)
Mass spectrometry is an exceptionally sensitive technique for detecting and identifying reaction intermediates, even at very low concentrations.[9][10][11] Electrospray ionization (ESI-MS) is a soft ionization technique that can transfer ions from solution to the gas phase with minimal fragmentation, making it well-suited for the analysis of reaction mixtures. By directly infusing the reaction mixture into the mass spectrometer, it is possible to detect the mass-to-charge ratio of intermediates.
Tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of a selected ion and analyzing the resulting fragment ions.[12] This can help to confirm the identity of a proposed intermediate.
Experimental Protocol: Online ESI-MS Monitoring
-
Reaction Setup: The reaction is carried out in a vessel from which a small, continuous flow of the reaction mixture is directed to the ESI source of the mass spectrometer.
-
Ionization: The reaction mixture is nebulized and ionized in the ESI source.
-
Mass Analysis: The mass spectrometer continuously scans a range of mass-to-charge ratios, providing a real-time profile of the ionic species present in the reaction.
-
Intermediate Identification: The appearance and disappearance of ions corresponding to the expected masses of intermediates are monitored over time.
-
Structural Confirmation (MS/MS): When an ion of interest is detected, an MS/MS experiment can be performed. The parent ion is isolated and fragmented, and the resulting fragmentation pattern is analyzed to provide evidence for its structure.
Visualizing Reaction Pathways and Workflows
To further clarify the relationships between reactants, intermediates, and products, as well as the experimental workflows, the following diagrams are provided.
Caption: Generalized reaction pathways of oxaziridines.
Caption: Experimental workflow for spectroscopic identification.
Conclusion
The spectroscopic identification of intermediates in oxaziridine reactions requires a multi-faceted approach. While NMR provides unparalleled structural detail for slower reactions, time-resolved IR and stopped-flow UV-Vis spectroscopy are essential for capturing the dynamics of faster processes. Mass spectrometry offers exceptional sensitivity for detecting even trace amounts of intermediates. By carefully selecting and combining these techniques, researchers can gain a comprehensive understanding of the complex reaction pathways of oxaziridines, paving the way for the development of novel synthetic methodologies and new chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. air.unipr.it [air.unipr.it]
- 3. time-resolved-infrared-absorption-spectroscopy-applied-to-photoinduced-reactions-how-and-why - Ask this paper | Bohrium [bohrium.com]
- 4. Time-resolved infrared absorption spectroscopy applied to photoinduced reactions: how and why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. hpst.cz [hpst.cz]
- 8. agilent.com [agilent.com]
- 9. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Tandem mass spectrometry and infrared spectroscopy as a tool to identify peptide oxidized residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Validating Stereochemical Outcomes in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the precise determination of stereochemical outcomes is a critical step in asymmetric synthesis. This guide provides a comparative overview of key analytical techniques used to validate the stereochemistry of chiral molecules, complete with experimental data, detailed protocols, and workflow visualizations.
The successful synthesis of a single enantiomer or diastereomer requires rigorous analytical validation to confirm the stereochemical purity and absolute configuration of the final product. This guide delves into four powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Mosher's Acid Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Single Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Data Presentation:
Table 1: Chiral HPLC Separation of Ibuprofen Enantiomers [1][2][3][4]
| Parameter | Value |
| Chiral Stationary Phase | Epitomize CSP-1C (Cellulose tris-(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 4.6 mm ID × 250 mm |
| Particle Size | 5 µm |
| Mobile Phase | 1% 2-propanol in n-heptane with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R)-(-)-Ibuprofen | 10.3 min |
| Retention Time (S)-(+)-Ibuprofen | 11.9 min |
| Separation Factor (α) | 1.22 |
Table 2: Chiral HPLC Separation of Bisoprolol Enantiomers [5][6]
| Parameter | Value |
| Chiral Stationary Phase | Chirobiotic V |
| Column Dimensions | Not Specified |
| Particle Size | Not Specified |
| Mobile Phase | Methanol/Acetic Acid/Triethylamine (100/0.20/0.15 v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45 °C |
| Detection | UV at 230 nm |
| Retention Times | Baseline separation achieved |
Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination
-
Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., mobile phase) to a known concentration.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection: Inject a small volume of the sample onto the column.
-
Chromatographic Separation: The enantiomers are separated on the chiral stationary phase based on their differential interactions.
-
Detection: Monitor the elution of the enantiomers using a suitable detector, typically a UV detector.
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% e.e.) is calculated using the formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Workflow for Chiral HPLC Analysis```dot
Caption: Logical workflow for determining absolute configuration using Mosher's acid analysis.
Single Crystal X-ray Crystallography
Single Crystal X-ray Crystallography is an unequivocal method for determining the three-dimensional structure of a molecule, including its absolute configuration. [2][7][8][9][10]This technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise arrangement of atoms in space can be determined.
Data Presentation:
Table 4: Representative Crystallographic Data for a Chiral Molecule [11]
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₂₀O₂S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543(2) |
| b (Å) | 10.231(3) |
| c (Å) | 16.789(4) |
| Volume (ų) | 1466.1(7) |
| Z | 4 |
| Flack Parameter | 0.02(3) |
Note: The Flack parameter is a critical value in determining the absolute configuration. A value close to 0 for a known chiral compound indicates the correct absolute configuration has been assigned. [2][9]
Experimental Protocol: Single Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the purified compound of suitable size and quality. This is often the most challenging step.
-
Crystal Mounting: Mount a single crystal on a goniometer head.
-
Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and other parameters against the experimental data.
-
Absolute Configuration Determination: For non-centrosymmetric space groups, the absolute configuration can be determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter.
Experimental Workflow for X-ray Crystallography```dot
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.rigaku.com [resources.rigaku.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3-Phenyl-2-tosyl-1,2-oxaziridine: A Guide for Laboratory Professionals
For immediate release
Researchers and drug development professionals handling 3-Phenyl-2-tosyl-1,2-oxaziridine are advised to adhere to stringent safety protocols for its disposal, treating it as a reactive and potentially hazardous material. Due to its nature as a potent oxidizing agent, improper disposal can lead to exothermic reactions and the creation of unsafe conditions. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe management of this compound in a laboratory setting.
Essential Safety and Handling Precautions
This compound is a stable solid at room temperature but is known to be sensitive to certain conditions. It is classified as harmful if swallowed (H302) and causes serious eye damage (H318). Exothermic decomposition has been reported, particularly with prolonged storage at ambient temperatures or in the presence of contaminants. Therefore, it is crucial to store this compound in a cool, dry, and inert atmosphere, typically between 2-8°C.
When handling this reagent, appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Quantitative Data on Disposal Parameters
While specific quantitative data for the disposal of this compound is not extensively published, the following table provides recommended parameters for a controlled neutralization procedure based on its reactivity as an oxidizing agent.
| Parameter | Recommended Value/Condition | Rationale |
| Neutralizing Agent | Saturated aqueous sodium bisulfite (NaHSO₃) solution | A common and effective reducing agent for quenching oxidizing compounds. |
| Solvent | A water-miscible organic solvent (e.g., acetone, tetrahydrofuran) | To ensure miscibility of the oxaziridine and the aqueous quenching solution. |
| Temperature | 0-5°C (Ice bath) | To control the rate of reaction and dissipate any heat generated, preventing a runaway exothermic reaction. |
| Rate of Addition | Slow, dropwise addition of the oxaziridine solution to the quenching solution | To maintain temperature control and prevent a rapid, uncontrolled reaction. |
| Stirring | Vigorous stirring | To ensure efficient mixing and heat distribution. |
| Monitoring | Visual observation for cessation of any exothermic signs (e.g., bubbling, temperature rise) | To confirm the completion of the neutralization reaction. |
Detailed Experimental Protocol for Disposal
The following step-by-step protocol outlines a safe and effective method for the neutralization and disposal of residual or unwanted this compound in a laboratory setting.
Materials:
-
This compound waste
-
A suitable water-miscible organic solvent (e.g., acetone or THF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Ice bath
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., Erlenmeyer flask) of a size that is no more than half-full during the procedure
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation of the Quenching Solution: In a fume hood, place a suitable reaction vessel in an ice bath on a stir plate. Add a sufficient volume of saturated aqueous sodium bisulfite solution to the vessel. The volume should be in excess relative to the amount of oxaziridine to be quenched. Begin vigorous stirring.
-
Dissolution of the Oxaziridine: In a separate container, dissolve the this compound waste in a minimal amount of a water-miscible organic solvent like acetone or THF.
-
Controlled Addition: Using a dropping funnel or a pipette, add the solution of this compound to the rapidly stirring, cooled sodium bisulfite solution dropwise. Crucially, the rate of addition must be slow enough to maintain the internal temperature of the reaction mixture below 10°C.
-
Monitoring the Reaction: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete. Observe the reaction for any signs of continued reaction, such as gas evolution or a temperature increase.
-
Verification of Neutralization (Optional but Recommended): To ensure complete destruction of the oxidizing agent, a small aliquot of the reaction mixture can be tested with potassium iodide-starch paper. A blue-black color indicates the presence of unreacted oxidizing agent, and more sodium bisulfite solution should be added.
-
Final Disposal: Once the neutralization is complete and the solution has returned to room temperature, the resulting mixture should be disposed of as hazardous waste according to your institution's and local regulations. The neutralized solution should be clearly labeled with its contents.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks and maintaining a secure research environment.
Essential Safety and Operational Guide for 3-Phenyl-2-tosyl-1,2-oxaziridine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Phenyl-2-tosyl-1,2-oxaziridine (CAS No. 63160-12-3). Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary documented dangers include ingestion and serious eye contact.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Serious Eye Damage | H318 | Causes serious eye damage |
| Signal Word | - | Danger |
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the most critical line of defense against exposure. The following table summarizes the minimum required PPE for handling this compound, based on general safety protocols for hazardous chemicals.[1][2][3]
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect for tears or punctures before use. Change gloves every 30-60 minutes or immediately if contamination is known or suspected.[3] |
| Eyes/Face | Chemical splash goggles and face shield | Goggles must be worn to protect against splashes.[2] A full-face shield provides an additional layer of protection and is required when handling larger quantities or during procedures with a high splash risk.[3][4] |
| Body | Chemical-resistant lab coat or gown | A long-sleeved, non-flammable lab coat is mandatory. For larger scale operations, a chemical-resistant apron or a full-body suit ("bunny suit") may be necessary.[2][5] |
| Respiratory | Respirator (as needed) | Work should be conducted in a certified chemical fume hood to minimize inhalation risk.[1] If a hood is not available or during large-scale transfers or spill clean-up, a half-mask respirator with chemical cartridges or a powered air-purifying respirator (PAPR) is required.[2][5] Surgical masks offer no protection.[3] |
| Feet | Closed-toe, chemical-resistant shoes | Footwear must be fully enclosed and made of a material that resists chemical penetration.[2] |
Operational Handling and Storage Protocol
Storage: Store the compound in an inert atmosphere at a temperature between 2-8°C.[6] The storage area should be a designated, well-ventilated, and secure location away from incompatible materials.
Handling Procedure: This protocol outlines the standard workflow for safely handling this compound.
-
Preparation:
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[2]
-
Work exclusively within a certified chemical fume hood to control vapor and dust exposure.[1]
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and the chemical container inside the fume hood before starting.
-
-
Weighing and Transfer:
-
Don all required PPE as specified in the table above.
-
Use controlled transfer techniques, such as using a spatula, to carefully dispense the solid compound.[1] Avoid any actions that could generate dust.
-
If transferring to a solution, add the solid slowly to the solvent to prevent splashing.
-
-
Experimental Use:
-
Keep the container sealed when not in immediate use.
-
Maintain awareness of the reaction's progress and potential for exotherms or gas evolution.
-
Upon completion of the experiment, decontaminate all equipment that came into contact with the chemical.
-
Disposal Plan
All waste materials must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and any unreacted chemical. Collect this waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.
-
Disposal Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The precautionary statement P501 indicates that disposal must be handled by a licensed waste disposal company.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: Evacuate the area. For a small spill, contain the solid with an absorbent, non-combustible material (e.g., sand, vermiculite) and place it into a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department immediately.
Workflow Visualization
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 2. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 3. pppmag.com [pppmag.com]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. chiralen.com [chiralen.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
